2-Amino-6,6-dimethylheptanoic acid
Description
Propriétés
Numéro CAS |
142886-11-1 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-amino-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12) |
Clé InChI |
ZIINUXCYNVSQLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCC(C(=O)O)N |
Origine du produit |
United States |
A Technical Guide to 2-Amino-6,6-dimethylheptanoic Acid: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6,6-dimethylheptanoic acid is a non-proteinogenic α-amino acid. Its structure, characterized by a bulky tert-butyl group at the end of its aliphatic side chain, presents a unique molecular scaffold for scientific exploration. Unlike proteinogenic amino acids, this compound is not incorporated into proteins during ribosomal synthesis, making it an intriguing building block for novel chemical entities. Its sterically hindered nature suggests potential applications in the development of peptidomimetics with enhanced stability against enzymatic degradation and as a scaffold for creating conformationally constrained molecules. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential significance in the field of medicinal chemistry.
Chemical Structure and Stereochemistry
The fundamental architecture of 2-Amino-6,6-dimethylheptanoic acid features a heptanoic acid backbone with an amino group at the alpha-carbon (C2) and two methyl groups at the C6 position, forming a terminal tert-butyl group.
-
IUPAC Name: 2-Amino-6,6-dimethylheptanoic acid
-
Molecular Formula: C9H19NO2
-
Chirality: The alpha-carbon (C2) is a chiral center, meaning the molecule can exist as two enantiomers: (S)-2-amino-6,6-dimethylheptanoic acid and (R)-2-amino-6,6-dimethylheptanoic acid. The synthesis of a specific enantiomer requires a stereoselective approach.
The presence of the tert-butyl group is a defining feature, imparting significant lipophilicity and steric bulk to the side chain. This can influence intermolecular interactions and the overall conformation of larger molecules incorporating this amino acid.
Physicochemical Properties
While experimental data for this specific molecule is not extensively documented in public databases, its properties can be reliably predicted based on its structure and data from close isomers. The following table summarizes these key computed properties.
| Property | Value | Source |
| Molecular Weight | 173.25 g/mol | [1][2] |
| Monoisotopic Mass | 173.141578849 Da | [1][2] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Predicted XLogP3 | -1.0 | [1][2] |
| Rotatable Bond Count | 5 | [3] |
These properties suggest a molecule with moderate polarity, capable of participating in hydrogen bonding, and a compact structure despite its nine-carbon chain.
Proposed Synthetic Pathway: Reductive Amination
A robust and logical method for synthesizing 2-Amino-6,6-dimethylheptanoic acid is through the reductive amination of its corresponding α-keto acid, 6,6-dimethyl-2-oxoheptanoic acid.[4] This common laboratory method for amino acid synthesis is efficient and proceeds through a stable imine intermediate.[4]
Experimental Protocol
Step 1: Synthesis of the α-Keto Acid Precursor (6,6-Dimethyl-2-oxoheptanoic acid)
The synthesis of the α-keto acid precursor is a critical first step. A common method involves the oxidation of a corresponding α-hydroxy acid or other suitable starting materials. For the purpose of this guide, we will assume the availability of the α-keto acid.
Step 2: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6,6-dimethyl-2-oxoheptanoic acid in an appropriate solvent such as methanol or ethanol.
-
Imine Formation: Add an excess of an ammonia source, such as aqueous ammonium hydroxide or ammonium chloride, to the solution. The reaction is typically stirred at room temperature for several hours to facilitate the formation of the imine intermediate. The causality here is the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration.
-
Reduction: Once imine formation is complete (which can be monitored by techniques like TLC or LC-MS), a reducing agent is introduced. Sodium borohydride (NaBH4) is a suitable choice for this transformation.[4] It should be added slowly and portion-wise, as the reaction can be exothermic. The hydride from the reducing agent attacks the imine carbon, reducing it to the amine.
-
Workup and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Proposed synthesis via reductive amination.
Spectroscopic Characterization Profile (Predicted)
The identity and purity of the synthesized 2-Amino-6,6-dimethylheptanoic acid would be confirmed using standard spectroscopic methods. Based on its structure, the following key signals would be expected:
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around δ 0.9-1.0 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.
-
A multiplet or triplet around δ 3.5-3.7 ppm for the α-proton (CH-NH2).
-
Several multiplets in the aliphatic region (δ 1.2-1.8 ppm) for the methylene protons of the side chain.
-
Broad signals for the amine (NH2) and carboxylic acid (OH) protons, which are exchangeable with D2O.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid around δ 175-180 ppm.
-
A signal for the α-carbon around δ 55-60 ppm.
-
A quaternary carbon signal for the C(CH3)3 group around δ 30-35 ppm.
-
Signals for the methyl carbons of the tert-butyl group around δ 28-30 ppm.
-
Signals for the methylene carbons in the aliphatic region.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
-
N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
-
Mass Spectrometry:
-
The [M+H]⁺ ion would be observed at m/z 174.1494 in high-resolution mass spectrometry.
-
Potential Applications and Biological Significance
While specific biological activities of 2-Amino-6,6-dimethylheptanoic acid are not yet reported, its unique structure suggests several promising avenues for research and development:
-
Peptidomimetics and Drug Design: The incorporation of non-proteinogenic amino acids is a well-established strategy to improve the pharmacological properties of peptide-based drugs.[5] The bulky tert-butyl group of this amino acid can act as a conformational constraint, locking the peptide backbone into a specific orientation. This can lead to increased receptor selectivity and affinity. Furthermore, the unnatural side chain can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.
-
Enzyme Inhibitors: The unique steric and electronic properties of this amino acid could be exploited to design potent and selective enzyme inhibitors. It could serve as a key component of a molecule designed to fit into the active site of a target enzyme, blocking its activity.
-
Material Science: Amino acids with unique side chains can be used as building blocks for novel polymers and materials. 6-Aminohexanoic acid, a related ω-amino acid, is a monomer used in the production of polyamide polymers.[6] The properties of such polymers could be fine-tuned by incorporating amino acids like 2-Amino-6,6-dimethylheptanoic acid.
Conclusion
2-Amino-6,6-dimethylheptanoic acid represents a novel, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry and material science. While direct experimental data is sparse, its chemical properties can be reliably predicted, and a plausible synthetic route via reductive amination can be proposed. Its defining feature—a sterically demanding tert-butyl group—makes it an attractive candidate for creating conformationally restricted peptides and other bioactive molecules with enhanced stability and selectivity. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential applications.
References
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PubChem. 6-Amino-2,4-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Amino-6,6-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]
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MolForge. 2,6-Dimethylheptanoic acid — IUPAC name, SMILES, InChIKey & properties. [Link]
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PubChem. 2,6-Dimethylheptanoic acid. National Center for Biotechnology Information. [Link]
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PubChemLite. 2-amino-6-methylheptanoic acid (C8H17NO2). [Link]
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ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
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Molbase. 2,6-dimethylheptanoic acid. [Link]
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ScienceDirect. Synthesis of N-Alkyl Amino Acids. [Link]
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NP-MRD. 2-amino-4,5-dihydroxy-6-oxoheptanoic acid. [Link]
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PubChem. 6-Amino-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]
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MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]
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Moshang Chemical. 2-hydroxy-2,6-dimethyl-heptanoic acid. [Link]
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MDPI. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. [Link]
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LibreTexts Chemistry. 26.3 Synthesis of Amino Acids. [Link]
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Wiley. Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester. [Link]
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Engineering the Steric Shield: A Technical Guide to Bulky Hydrophobic Non-Proteinogenic Amino Acids
Executive Summary
In the landscape of modern peptide therapeutics, the 20 canonical amino acids often fail to provide the metabolic stability and conformational rigidity required for drug candidates. Bulky hydrophobic non-proteinogenic amino acids (NPAAs) —specifically Tert-leucine (Tle) , Adamantylalanine (Ada) , Naphthylalanine (Nal) , and Cyclohexylalanine (Cha) —serve as critical tools for medicinal chemists.
These residues introduce a "steric zipper" effect that blocks protease access and forces peptides into bioactive conformations (e.g., helices or turns) that natural residues cannot sustain. This guide details the physicochemical rationale, synthetic incorporation strategies (SPPS and Genetic Code Expansion), and therapeutic applications of these high-value building blocks.
Structural Landscape & Physicochemical Properties[1][2][3]
The utility of these NPAAs lies in their deviation from the standard Ramachandran plot allowables and their massive hydrophobic surface area.
Comparative Analysis
The following table contrasts canonical hydrophobic residues (Leu, Phe) with bulky NPAAs. Note the significant increase in steric bulk (Van der Waals volume) and lipophilicity (LogP), which drives hydrophobic collapse in protein binding interfaces.
| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][9][10][11][12] | Side Chain Structure | Steric Bulk ( | Relative Hydrophobicity (LogP)* | Primary Utility |
| Leucine | Leu | Isobutyl | 124 | 0 (Baseline) | Standard hydrophobic core |
| Phenylalanine | Phe | Benzyl | 135 | +0.8 | Pi-stacking, hydrophobic core |
| Tert-Leucine | Tle | Tert-butyl | 145 | +1.2 | Maximal steric hindrance , proteolytic shield |
| Cyclohexylalanine | Cha | Cyclohexyl | 160 | +2.1 | Aliphatic mimic of Phe, membrane permeability |
| 1-Naphthylalanine | 1-Nal | Naphthalene | 190 | +2.8 | Extended Pi-system, fluorescent probe |
| Adamantylalanine | Ada | Adamantane | 225 | +3.5 | Extreme lipophilicity , membrane anchoring |
*LogP values are approximate relative indices normalized to Leucine.
The "Steric Shield" Mechanism
Proteases (e.g., chymotrypsin, pepsin) require the peptide backbone to adopt an extended conformation to fit into the active site. Bulky side chains like the tert-butyl group of Tle create a "steric clash" with the enzyme's S1/S1' pockets, effectively rendering the peptide bond invisible to hydrolysis.
Incorporation Strategy I: Solid Phase Peptide Synthesis (SPPS)
Incorporating bulky NPAAs via SPPS is non-trivial. The same steric bulk that protects the final peptide also hinders the coupling reaction, leading to deletions and truncated sequences.
The "Difficult Coupling" Protocol
Standard HBTU/DIPEA cycles often fail for Tle or Ada. The following protocol utilizes HATU/HOAt and Microwave Irradiation to drive the reaction to completion.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for reducing racemization and enhancing rate.
-
Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.
-
Activation (Pre-activation is risky; in-situ is preferred):
-
Dissolve Fmoc-NPAA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add HOAt (4.0 eq).
-
Add DIPEA (8.0 eq) immediately before adding to the resin.
-
-
Coupling Cycle:
-
Standard: Shake for 2 hours at Room Temp.
-
Microwave (Recommended): Ramp to 75°C over 2 min; Hold at 75°C for 10 min (25W power). Note: For Cys/His containing peptides, limit temp to 50°C to prevent racemization.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.
-
Re-Coupling (Double Coupling): If <99% conversion, repeat step 3 with fresh reagents.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: Decision Logic for Bulky AA Coupling
Caption: Decision tree for SPPS coupling of sterically hindered amino acids, prioritizing microwave energy and HATU activation.
Incorporation Strategy II: Genetic Code Expansion[15][16][17]
For protein therapeutics (e.g., antibody-drug conjugates or modified enzymes), chemical synthesis is size-limited. Genetic Code Expansion (GCE) allows the site-specific incorporation of bulky NPAAs into proteins expressed in E. coli or mammalian cells.
The Mechanism: Amber Suppression
This technique repurposes the Amber stop codon (UAG) to encode a non-canonical amino acid.
-
Orthogonal Pair: Requires a tRNA specific for UAG (
) and an aminoacyl-tRNA synthetase (aaRS) that charges only the bulky NPAA onto that tRNA. -
Evolution: The aaRS is typically evolved from the Methanococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) library to accommodate the bulky side chain (e.g., Nal or p-benzoyl-phenylalanine).
Protocol: Expression in E. coli
-
Plasmid Design:
-
Plasmid A: Gene of Interest (GOI) with TAG codon at desired site (e.g., pET vector).
-
Plasmid B: Orthogonal tRNA/aaRS pair (e.g., pEVOL system).
-
-
Media Prep: Use minimal media (M9) to reduce competition from natural amino acids, supplemented with 1 mM of the specific NPAA (e.g., 1-Nal).
-
Induction:
-
Grow cells to OD600 = 0.5.
-
Add NPAA (dissolved in NaOH or DMSO).
-
Induce aaRS expression (Arabinose) and GOI expression (IPTG).
-
-
Harvest: Purify protein via affinity tag (His/Strep). Mass spectrometry (ESI-MS) is mandatory to confirm incorporation and rule out mis-incorporation of Phe/Tyr.
Visualization: Genetic Code Expansion Pathway
Caption: Schematic of Amber Suppression. The orthogonal aaRS charges the bulky NPAA onto a suppressor tRNA, which decodes the UAG stop codon.
Therapeutic Applications & Case Studies
Metabolic Stability (The "Tle" Effect)
Case Study: GLP-1 Analogs. Native GLP-1 is degraded rapidly (t1/2 < 2 min) by DPP-IV, which cleaves at Ala2. Replacing Ala2 or adjacent residues with steric blockers like Aib (aminoisobutyric acid) or Tert-leucine prevents enzyme docking.
-
Outcome: Half-life extension to hours or days (e.g., Semaglutide mechanism).[10]
Membrane Anchoring (The "Ada" Effect)
Case Study: Antimicrobial Peptides (AMPs). Adamantylalanine is used to anchor peptides into the lipid bilayer. Its cage-like structure disrupts membrane packing more effectively than linear aliphatic chains.
-
Application: Designing AMPs that target multi-drug resistant bacteria by physically disrupting the cell membrane.
Protein-Protein Interactions (The "Nal" Effect)
Case Study: MDM2/p53 Inhibitors. The p53 tumor suppressor binds MDM2 via a hydrophobic cleft containing Phe19, Trp23, and Leu26. Replacing Trp23 with 6-Chloro-Trp or Naphthylalanine often increases binding affinity by 10-100 fold due to optimized filling of the hydrophobic pocket and increased pi-pi interactions.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link
-
Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature.[13] Link
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Høeg-Jensen, T. (2004). "Structure-activity relationships of the insulin-like peptide GLP-1." Current Medicinal Chemistry. Link
-
Fauchère, J. L., et al. (1980). "Unusually strong lipophilicity of 'fat' or 'super' amino-acids."[11] Experientia. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
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2-Amino-6,6-dimethylheptanoic acid vs. tert-leucine steric properties
In the landscape of drug development and medicinal chemistry, the deliberate modulation of molecular conformation and steric interactions is a cornerstone of rational drug design. Non-proteinogenic amino acids are frequently employed as building blocks to enhance peptide stability, control secondary structure, and probe receptor binding pockets. This technical guide provides an in-depth comparative analysis of the steric properties of two bulky, non-canonical amino acids: tert-leucine and 2-amino-6,6-dimethylheptanoic acid. While both feature a sterically demanding tertiary-butyl moiety, the key structural differentiator—the presence of a methylene spacer in the heptanoic acid derivative—fundamentally alters the presentation of this bulk, impacting conformational freedom and the shape of the steric field. This guide will dissect these differences through quantitative parameters, outline rigorous experimental and computational protocols for their assessment, and discuss the profound implications for researchers, scientists, and drug development professionals aiming to leverage steric hindrance for therapeutic advantage.
Introduction to Steric Effects in Drug Design
Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions, is a critical parameter in medicinal chemistry.[1] The size and shape of a molecule dictate its ability to interact with a biological target, influencing binding affinity, selectivity, and pharmacokinetic properties. Bulky functional groups, such as the tert-butyl group, are often incorporated into drug candidates to enhance metabolic stability by shielding susceptible bonds from enzymatic degradation, or to enforce specific conformations required for optimal receptor engagement.[2][3][4] The two amino acids under consideration, tert-leucine and 2-amino-6,6-dimethylheptanoic acid, serve as exemplary tools for exploiting these principles.
Molecular Structures: A Tale of Two Side Chains
The fundamental difference between tert-leucine and 2-amino-6,6-dimethylheptanoic acid lies in the architecture of their side chains. Tert-leucine possesses a tert-butyl group directly attached to the α-carbon, whereas 2-amino-6,6-dimethylheptanoic acid features a neopentyl group, where a methylene (-CH2-) spacer separates the tert-butyl moiety from the amino acid backbone.[5] This seemingly minor distinction has significant stereochemical consequences.
Fig 1. Comparison of Molecular Structures.
-
Tert-Leucine: The direct attachment of the bulky tert-butyl group to the α-carbon creates a highly constrained local environment. This rigidity significantly restricts the rotational freedom (chi angles) of the side chain and can impose a specific conformation on the peptide backbone.[2][6]
-
2-Amino-6,6-dimethylheptanoic acid: The introduction of the methylene spacer in the neopentyl side chain pushes the bulky tert-butyl group further from the backbone.[5] This increases the side chain's flexibility and alters the shape and reach of its steric field. While still a sterically demanding group, its influence is less direct and more diffuse compared to tert-leucine.
Comparative Analysis of Steric Properties
A quantitative comparison reveals the nuanced differences in the steric profiles of the tert-butyl (in tert-leucine) and neopentyl (in 2-amino-6,6-dimethylheptanoic acid) groups. Various empirical and computational parameters have been developed to quantify steric bulk.[7][8]
| Parameter | tert-Butyl Group | Neopentyl Group | Interpretation & Significance |
| A-Value (kcal/mol) | ~4.9[9] | ~2.15 (estimated, similar to isopropyl) | The A-value measures the energetic penalty for a substituent being in the axial position on a cyclohexane ring.[4][9] The extremely high A-value of the tert-butyl group highlights its immense steric demand, effectively locking conformations. The neopentyl group's bulk is "cushioned" by the methylene spacer, resulting in a lower A-value. |
| Taft Steric Parameter (Es) | -1.54 | -1.74 | Es quantifies steric effects on reaction rates, with more negative values indicating greater hindrance.[10][11][12][13] The neopentyl group is slightly more sterically hindering in this context, which can be attributed to its larger overall volume, even with the spacer. |
| Charton Steric Parameter (ν) | 1.24 | 0.98 | This parameter is derived from van der Waals radii. The larger value for the tert-butyl group reflects its greater steric bulk in close proximity to the point of attachment.[14][15] |
Methodologies for Steric Assessment
A multi-faceted approach combining experimental and computational techniques is required for a comprehensive understanding of the steric properties of these molecules.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive, high-resolution three-dimensional structure of a molecule in the solid state.[16][17][18][19][20] It allows for precise measurement of bond lengths, bond angles, and torsion angles, offering direct visualization of steric interactions.
Experimental Protocol: Small Molecule X-ray Crystallography
-
Crystallization (Most Critical Step):
-
Synthesize and purify the amino acid or a suitable derivative (e.g., N-acetylated ester).
-
Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion. A typical starting point is dissolving the compound in a solvent like ethanol or ethyl acetate and slowly introducing an anti-solvent such as hexane.
-
The goal is to obtain a single, well-ordered crystal with dimensions ideally >0.1 mm.[16][17]
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Place the mounted crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα).[18]
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) on a detector (e.g., CCD or pixel detector).[17]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[17]
-
Build an atomic model into the electron density map.
-
Refine the model by least-squares methods against the experimental data to improve the fit and obtain the final structure with high precision.
-
Causality: This method is the gold standard for visualizing the static, solid-state conformation. It provides unambiguous proof of intramolecular steric clashes and preferred torsional angles, which are foundational for calibrating computational models.
NMR Spectroscopy: Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), regardless of through-bond connectivity.[21][22] This makes it an exceptionally powerful tool for determining solution-phase conformation and stereochemistry.[22][23]
Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation:
-
Dissolve a high-purity sample of the amino acid derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mM.
-
Thoroughly degas the sample to remove dissolved paramagnetic oxygen, which can interfere with relaxation and quench the NOE effect.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to assign the chemical shifts of all relevant protons.
-
Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥400 MHz).
-
Key parameter: The mixing time (τm). This is the period during which cross-relaxation occurs. A series of NOESY experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run to build up an NOE curve, which helps in quantifying distances more accurately.
-
-
Data Analysis:
-
Process the 2D data to generate the NOESY spectrum.
-
Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space.
-
The volume of a cross-peak is approximately proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶).[23]
-
By comparing the volumes of cross-peaks between protons at unknown distances to those at a known, fixed distance (e.g., geminal protons), one can calculate internuclear distances.[24][25]
-
Causality: Unlike the static picture from X-ray crystallography, NOE provides insights into the dynamic, time-averaged conformation in solution, which is more relevant to biological systems. For tert-leucine vs. 2-amino-6,6-dimethylheptanoic acid, NOE can directly probe the proximity of the tert-butyl protons to the peptide backbone, quantifying the conformational impact of the methylene spacer.
Computational Modeling
In silico methods allow for the visualization and quantification of steric properties across the entire molecule, complementing experimental data.[26][27] Steric maps and the calculation of various steric parameters can be performed using quantum mechanics or molecular mechanics.[28][29]
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- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 19. excillum.com [excillum.com]
- 20. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 23. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. RSC - Page load error [pubs.rsc.org]
- 28. pubs.aip.org [pubs.aip.org]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Amino-6,6-dimethylheptanoic Acid Derivatives
Introduction: The Significance of Sterically Hindered Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, non-proteinogenic amino acids with unique side-chain architectures are of paramount importance. Among these, α-amino acids bearing sterically demanding substituents, such as the 6,6-dimethylheptyl group, play a crucial role in the design of novel therapeutics. The incorporation of the 2-Amino-6,6-dimethylheptanoic acid scaffold can impart valuable properties to peptide-based drugs, including enhanced metabolic stability, increased resistance to enzymatic degradation, and the ability to induce specific conformational constraints that can optimize binding to biological targets. The bulky, lipophilic neopentyl-like side chain of 2-Amino-6,6-dimethylheptanoic acid can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This technical guide provides a comprehensive overview of the primary synthetic pathways for accessing enantiomerically pure 2-Amino-6,6-dimethylheptanoic acid and its derivatives. We will delve into the mechanistic intricacies and practical considerations of key methodologies, including diastereoselective alkylation of chiral glycine enolates, asymmetric Strecker synthesis, and enzymatic reductive amination. The causality behind experimental choices, self-validating protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize these valuable building blocks.
Asymmetric Synthesis via Chiral Auxiliaries: The Power of Stereochemical Control
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the approach of reagents to one face of a prochiral center, leading to a preponderance of one diastereomer. This diastereomeric mixture can then be separated, and the auxiliary subsequently cleaved to yield the desired enantiomerically enriched product.
The Evans Oxazolidinone Auxiliary: A Robust and Versatile Tool
The oxazolidinone auxiliaries, popularized by David A. Evans, are among the most reliable and widely used for the asymmetric alkylation of enolates. The rigidity of the N-acylated oxazolidinone system and the shielding effect of the substituent at the 4-position allow for high levels of stereocontrol.
Logical Workflow for Evans Auxiliary-Mediated Synthesis:
Caption: Workflow for the synthesis of 2-Amino-6,6-dimethylheptanoic acid using an Evans oxazolidinone auxiliary.
Experimental Protocol: Synthesis of (S)-2-Amino-6,6-dimethylheptanoic Acid using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL/mmol) and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the N-propionyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (15 mL/mmol) and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour to form the Z-enolate.
-
Add a solution of 1-iodo-4,4-dimethylpentane (1.5 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to -20 °C and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify the major diastereomer by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (10 mL/mmol).
-
Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Quench the excess peroxide by adding aqueous Na2SO3.
-
Concentrate the mixture to remove the THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the N-protected amino acid.
-
Deprotection of the amino group (if necessary) can be achieved under standard conditions to yield (S)-2-amino-6,6-dimethylheptanoic acid.
| Step | Reagents and Conditions | Typical Yield | Diastereomeric Excess (d.e.) |
| Acylation | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, propionyl chloride, THF, -78 °C to rt | 85-95% | N/A |
| Alkylation | LDA, 1-iodo-4,4-dimethylpentane, THF, -78 °C to -20 °C | 70-85% | >95% |
| Cleavage | LiOH, H2O2, THF/H2O, 0 °C to rt | 80-90% | N/A |
The Schöllkopf Bis-Lactim Ether Method: A Classic Approach
The Schöllkopf method provides a powerful route to α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine.[1] The steric bulk of the auxiliary's side chain effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face.[1]
Logical Workflow for the Schöllkopf Synthesis:
Caption: The Schöllkopf method for the asymmetric synthesis of 2-Amino-6,6-dimethylheptanoic acid methyl ester.
Experimental Protocol: Synthesis via Schöllkopf Auxiliary
Step 1: Preparation of the Bis-Lactim Ether
-
Synthesize the diketopiperazine from glycine and (R)-valine methyl ester.
-
Treat the diketopiperazine with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.
Step 2: Diastereoselective Alkylation
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to generate the carbanion.
-
Add 1-iodo-4,4-dimethylpentane (1.2 eq) and stir at -78 °C for 4-6 hours.
-
Quench with saturated aqueous NH4Cl and extract with diethyl ether.
-
Purify the product by chromatography.
Step 3: Hydrolysis
-
Hydrolyze the alkylated bis-lactim ether with dilute aqueous HCl to yield the methyl esters of the target amino acid and valine, which can be separated by chromatography.
Asymmetric Strecker Synthesis: A Three-Component Approach
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[2] The asymmetric variant introduces a chiral element, typically a chiral amine, to induce stereoselectivity in the addition of cyanide to the imine intermediate.[3]
Logical Workflow for Asymmetric Strecker Synthesis:
Caption: Asymmetric Strecker synthesis of 2-Amino-6,6-dimethylheptanoic acid.
A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation. This method has been successfully applied to the synthesis of (S)-tert-leucine, a structurally related amino acid.[4] In this process, the Strecker reaction is accompanied by the selective precipitation of one diastereomer, which can be isolated in high yield and diastereomeric purity.[4]
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine (as a model for 2-Amino-6,6-dimethylheptanoic acid)
-
The diastereomerically pure α-amino nitrile obtained from pivaldehyde and (R)-phenylglycine amide is converted in three steps to (S)-tert-leucine in 73% yield and >98% enantiomeric excess.[4]
Enzymatic Synthesis: The Biocatalytic Advantage
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit high enantio- and regioselectivity. For the synthesis of sterically hindered amino acids like 2-Amino-6,6-dimethylheptanoic acid, enzymatic methods can overcome the challenges associated with low reactivity and poor stereocontrol in chemical routes.
A highly efficient "second-generation process" for the synthesis of L-neopentylglycine, a close analog of our target molecule, has been developed using a whole-cell biocatalyst.[5] This process utilizes a recombinant E. coli strain expressing both a leucine dehydrogenase and a formate dehydrogenase. The leucine dehydrogenase catalyzes the asymmetric reductive amination of the corresponding α-keto acid, while the formate dehydrogenase regenerates the NADH cofactor in situ.
Logical Workflow for Enzymatic Reductive Amination:
Caption: Whole-cell catalyzed asymmetric reductive amination for the synthesis of L-2-Amino-6,6-dimethylheptanoic acid.
Key Advantages of the Biocatalytic Approach:
-
High Enantioselectivity: The desired L-amino acid is typically obtained with >99% enantiomeric excess.[5]
-
High Conversion: Conversions of >95% are achievable at high substrate concentrations.[5]
-
Mild Reaction Conditions: The reaction is performed in an aqueous medium at around 30 °C and neutral pH.[5]
-
No Need for External Cofactor Addition: The whole-cell system efficiently recycles the NADH cofactor.[5]
Experimental Protocol: Whole-Cell Reductive Amination
-
To a suspension of the recombinant E. coli biocatalyst in an aqueous solution of ammonium formate, the α-keto acid (4,4-dimethyl-2-oxopentanoic acid) is added.[5]
-
The reaction is maintained at 30 °C and pH 7.0.[5]
-
The reaction proceeds for approximately 24 hours, achieving >95% conversion and >99% enantiomeric excess.[5]
-
Downstream processing involves separation of the biomass, followed by purification of the amino acid by ion-exchange chromatography.[5]
Conclusion and Future Outlook
The synthesis of enantiomerically pure 2-Amino-6,6-dimethylheptanoic acid and its derivatives presents a significant challenge due to the steric hindrance of the neopentyl-like side chain. This guide has outlined three robust and distinct strategies to access these valuable building blocks: diastereoselective alkylation using chiral auxiliaries, asymmetric Strecker synthesis, and enzymatic reductive amination.
The choice of synthetic route will depend on several factors, including the desired scale of synthesis, available resources, and the specific derivative required. For laboratory-scale synthesis of exotic analogs, the chiral auxiliary methods, particularly the Evans oxazolidinone approach, offer high stereocontrol and predictability. The asymmetric Strecker synthesis, especially with crystallization-induced asymmetric transformation, provides an elegant and efficient route. For large-scale, sustainable production, the whole-cell biocatalytic reductive amination stands out as a superior method due to its high efficiency, excellent enantioselectivity, and mild reaction conditions.
Future research in this area will likely focus on the development of novel catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries, as well as the discovery and engineering of new enzymes with broader substrate scopes and enhanced activities towards sterically demanding substrates. The continued innovation in synthetic methodology will undoubtedly facilitate the exploration of 2-Amino-6,6-dimethylheptanoic acid derivatives in the design of next-generation therapeutics.
References
- Evans, D. A.; et al. (1981). Stereoselective aldol condensations. 2. The use of enantiomerically pure oxazolidin-2-one derivatives as chiral auxiliaries. Journal of the American Chemical Society, 103(8), 2127-2129.
- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
- Groenewegen, F., et al. (2001). Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1181-1183.
- Gröger, H., et al. (2006). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst. Organic Process Research & Development, 10(3), 564-567.
- Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker-type synthesis of α-amino nitriles from N-(tert-butylsulfinyl)imines. Tetrahedron Letters, 38(32), 5641-5644.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
Sources
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-Amino-6,6-dimethylheptanoic Acid in Organic Solvents: A Technical Guide to Theoretical Prediction and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-6,6-dimethylheptanoic acid is a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. A thorough understanding of its solubility in organic solvents is critical for its purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a framework for interpreting the results. By combining predictive analysis based on molecular structure with robust experimental methodology, this document serves as an essential resource for scientists working with this and similar compounds.
Introduction and Physicochemical Analysis
2-Amino-6,6-dimethylheptanoic acid presents a unique solubility challenge due to its amphiphilic nature. The molecule combines a highly polar zwitterionic amino acid head group with a bulky, non-polar aliphatic tail. This structure dictates its interaction with different solvent systems.
-
The Polar Head (α-Amino Carboxylic Acid): At its isoelectric point, this group exists as a zwitterion (NH₃⁺-CHR-COO⁻).[1] The strong ionic attractions between these zwitterions in the solid state result in a high crystal lattice energy, similar to other amino acids.[2] Overcoming this energy is a primary barrier to dissolution.
-
The Non-Polar Tail (6,6-dimethylpentyl Side Chain): This large, branched alkyl group is hydrophobic. Its presence significantly influences the molecule's interaction with non-polar solvents. The solubility behavior is a function of the constant effect of the amino acid portion and the independent interactions of the neutral side chain.[3]
The central challenge is to find a solvent system that can effectively solvate both the ionic head and the hydrophobic tail. It is postulated that this compound will be relatively insoluble in purely non-polar solvents due to the inability of these solvents to interact with the charged headgroup.[1] Conversely, its solubility in highly polar protic solvents may be limited by the large hydrophobic side chain.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of an amino acid is fundamentally influenced by the solvent's ability to replace the strong intermolecular forces in the amino acid's crystal lattice with favorable solute-solvent interactions.
Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the charges of the zwitterion, thereby reducing the electrostatic energy of the crystal lattice and favoring dissolution.[1]
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, allowing them to solvate both the ammonium (NH₃⁺) and carboxylate (COO⁻) groups. Aprotic polar solvents (e.g., DMSO, DMF) are typically good hydrogen bond acceptors but not donors.
-
Van der Waals Forces: The non-polar tail of 2-Amino-6,6-dimethylheptanoic acid will interact with solvent molecules primarily through London dispersion forces. Non-polar solvents excel at these interactions.
Based on these principles, we can hypothesize a general solubility trend across different solvent classes.
Logical Workflow for Solubility Assessment
The following diagram outlines the systematic approach to assessing the solubility of a novel compound like 2-Amino-6,6-dimethylheptanoic acid.
Caption: Workflow for systematic solubility determination.
Experimental Protocol: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[3] This protocol ensures that the solvent is fully saturated with the solute at a constant temperature.
Materials and Equipment:
-
2-Amino-6,6-dimethylheptanoic acid (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.01 mg)
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Amino-6,6-dimethylheptanoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom.
-
Filtration: Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, dry vial. This step removes any suspended micro-particles.
-
Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven at a moderate temperature until the solvent has completely evaporated.
-
Gravimetric Analysis: Once the solvent is removed, re-weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn
This entire process should be performed in triplicate for each solvent to ensure statistical validity.
Data Presentation and Interpretation
The quantitative data obtained should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.
| Solvent Name | Solvent Class | Dielectric Constant (approx.) | Experimental Solubility at 25°C (mg/mL) | Observations |
| Hexane | Non-polar Aliphatic | 1.9 | To be determined | Expected to be very low |
| Toluene | Non-polar Aromatic | 2.4 | To be determined | Expected to be very low |
| Dichloromethane | Polar Aprotic | 9.1 | To be determined | |
| Acetone | Polar Aprotic | 21 | To be determined | |
| 2-Propanol | Polar Protic | 18 | To be determined | Solubility may be moderate |
| Ethanol | Polar Protic | 25 | To be determined | Solubility may be moderate |
| Methanol | Polar Protic | 33 | To be determined | Expected to have higher solubility than other alcohols |
| Acetonitrile | Polar Aprotic | 38 | To be determined | |
| DMSO | Polar Aprotic | 47 | To be determined | Expected to be a good solvent |
| DMF | Polar Aprotic | 37 | To be determined | Expected to be a good solvent |
The decrease in the solubility of amino acids is often observed as the hydrophobic character of alcoholic co-solvents increases (e.g., from methanol to 2-propanol). However, for amino acids with very long side chains, this trend can sometimes reverse.[1]
Visualizing Solute-Solvent Interactions
The following diagram illustrates the competing interactions at play. A good solvent must effectively solvate both the polar head and the non-polar tail of the molecule.
Sources
A Technical Guide to the Conformational Constraints of gem-Dimethyl Substituted Amino Acids in Peptide Design
Abstract: The rational design of peptide-based therapeutics hinges on controlling their three-dimensional structure to enhance biological activity and improve pharmacokinetic profiles. A key strategy in this endeavor is the introduction of conformational constraints to limit the peptide's inherent flexibility. This guide provides an in-depth technical overview of a powerful class of unnatural amino acids: those featuring a gem-dimethyl substitution. We will explore the profound stereochemical impact of the gem-dimethyl group, detail methodologies for the synthesis and incorporation of these building blocks, and analyze their influence on local and global peptide conformation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage steric constraints for the creation of next-generation peptide therapeutics.
The Principle of Conformational Constraint in Peptide Design
Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution.[1] While this flexibility is crucial for the function of some native peptides, it often presents a significant hurdle in drug development. A flexible peptide may only adopt its biologically active conformation for a small fraction of the time, leading to low receptor affinity. Furthermore, extended or random-coil structures are more susceptible to proteolytic degradation, resulting in poor bioavailability.[2]
The core principle of conformational constraint is to reduce the accessible conformational space of a peptide, pre-organizing it into a structure that is optimal for binding to its biological target.[3][4] This is achieved by introducing specific structural modifications that restrict the rotation around backbone (φ, ψ) and side-chain (χ) torsion angles.[5] Strategies include N-methylation, macrocyclization, and the incorporation of unnatural amino acids (UAAs) designed to impart steric hindrance.[2][6] Among the most effective UAAs for this purpose are those containing α,α-disubstituted carbons, particularly the gem-dimethyl motif.[7][8]
The gem-Dimethyl Effect: A Potent Tool for Local Constraint
The substitution of two hydrogens on a single carbon atom with methyl groups, creating a C(CH₃)₂ or gem-dimethyl moiety, has a dramatic and predictable impact on the local stereochemistry. This "gem-dimethyl effect," also known as the Thorpe-Ingold effect, alters bond angles and restricts rotation around adjacent single bonds.[9][10]
When incorporated into an amino acid side chain, the gem-dimethyl group acts as a powerful conformational lock.[11] The steric bulk of the two methyl groups limits the rotational freedom of the side chain (χ angles) and can also influence the allowable backbone φ and ψ angles of the residue itself and its neighbors.[12] This localized constraint can have a cascading effect, nucleating specific secondary structures like β-turns or helical motifs, which are often critical for biological recognition.[13]
The benefits of employing the gem-dimethyl group in medicinal chemistry are multifaceted:
-
Entropically Favorable Binding: By restricting the peptide to a bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in potency.[11]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group can shield nearby peptide bonds from the action of proteases, increasing the peptide's half-life in vivo.[8]
-
Improved DMPK Properties: Strategic placement of these groups can lead to superior drug metabolism and pharmacokinetic (DMPK) profiles.[11]
The nomenclature "6,6-dimethyl" is non-standard but in the context of amino acids, it typically refers to a gem-dimethyl substitution at the 6-position of a linear amino acid derivative, such as an analog of lysine or 2-aminoheptanoic acid.[14][15][16] For the purposes of this guide, we will focus on this class of compounds as representative examples of the gem-dimethyl effect.
Synthesis and Incorporation of 6,6-Dimethyl Substituted Amino Acids
The successful application of these constrained residues begins with their efficient and stereochemically controlled synthesis. While numerous methods exist for creating α,α-disubstituted amino acids, a common strategy for side-chain substitution involves asymmetric synthesis starting from chiral precursors or the use of chiral auxiliaries.[17]
Representative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of an Fmoc-protected 6,6-dimethyl substituted amino acid, making it ready for use in standard solid-phase peptide synthesis (SPPS).
Caption: Generalized workflow for Fmoc-based synthesis and peptide incorporation.
Detailed Experimental Protocol: Fmoc-SPPS Incorporation
This protocol outlines the key steps for incorporating a custom-synthesized, Fmoc-protected 6,6-dimethyl amino acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[18]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-protected amino acids (standard and the 6,6-dimethyl analog)
-
Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of 6,6-Dimethyl AA):
-
Activation: In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-6,6-dimethyl amino acid and 2.9 eq of HBTU in DMF. Add 6 eq of DIPEA to the mixture. The solution should change color, indicating activation. Causality: HBTU, in the presence of the non-nucleophilic base DIPEA, converts the amino acid's carboxylic acid into a highly reactive acyl-uronium ester, primed for efficient amide bond formation. Using a slight excess of the amino acid ensures the reaction goes to completion.[19]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The steric hindrance of the gem-dimethyl group may necessitate longer coupling times or double coupling compared to standard amino acids.[7]
-
Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin. Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions.[18]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS).
-
Structural Analysis of Constrained Peptides
Determining the precise structural consequences of incorporating a 6,6-dimethyl substituted amino acid is paramount. A combination of spectroscopic and computational techniques is employed to elucidate the conformational preferences of the modified peptide in solution.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are the cornerstone of solution-state structure determination.[1][20]
-
³JNH-Hα Coupling Constants: Provide information about the backbone dihedral angle φ.
-
Nuclear Overhauser Effect (NOE): The presence of NOE cross-peaks between protons indicates they are close in space (< 5 Å), providing crucial distance constraints for structure calculation.[1]
-
-
Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. It can rapidly assess whether the incorporation of the constrained residue has induced or stabilized helical or β-turn content compared to an un-modified control peptide.[21][22]
-
Molecular Dynamics (MD) Simulations: Computational simulations complement experimental data by exploring the conformational landscape available to the peptide, providing a dynamic view of its structure and stability.[20]
Expected Conformational Impact
The incorporation of a gem-dimethyl group on a side chain typically restricts the chi (χ) torsion angles, which in turn limits the possible backbone (φ, ψ) conformations. The table below summarizes hypothetical, yet expected, changes in conformational parameters for a peptide segment upon incorporation of a 6,6-dimethyl-lysine analog (6,6-diMe-Lys) versus a standard lysine.
| Parameter | Standard Lysine | 6,6-diMe-Lys Analog | Rationale for Change |
| Side Chain Torsion (χ) | High flexibility | Restricted range | Steric clash from the gem-dimethyl group severely limits rotation around the C4-C5 and C5-C6 bonds. |
| Backbone Dihedrals (φ, ψ) | Broadly allowed regions | More defined, often promoting turn or helical structures | Side chain restriction reduces the number of favorable backbone conformations to avoid steric clashes.[13][23] |
| Secondary Structure | Flexible / Random Coil | Increased propensity for Type I/II β-turns or 3₁₀-helix | The constrained residue acts as a nucleation point, forcing the peptide backbone to fold into a more ordered structure. |
| Proteolytic Stability | Susceptible | Enhanced | The bulky side chain sterically hinders the approach of protease active sites to adjacent peptide bonds.[11] |
Table 1: Predicted impact of 6,6-dimethyl substitution on peptide conformational parameters.
Application in Drug Development: A Case Study Rationale
The true value of these constrained amino acids is realized in their application to solve critical challenges in drug development.[2] Consider the design of a peptide antagonist for a G-protein coupled receptor (GPCR).
Caption: Logical flow for applying conformational constraints in drug design.
In this hypothetical case, a native peptide antagonist shows weak activity due to its flexibility. A key lysine residue is identified as crucial for receptor interaction. By replacing this lysine with a 6,6-dimethyl-lysine analog, the side chain is locked into a specific orientation. This pre-organization is hypothesized to stabilize a β-turn conformation that perfectly presents the other binding residues to the receptor, leading to a dramatic increase in affinity (lower IC₅₀). Simultaneously, the bulky, constrained residue enhances the peptide's resistance to enzymatic degradation, improving its potential as a therapeutic candidate.
Conclusion and Future Outlook
The incorporation of gem-dimethyl substituted amino acids is a robust and validated strategy for imposing potent conformational constraints on peptides. By leveraging the predictable steric consequences of the gem-dimethyl effect, researchers can rationally design peptides with enhanced biological activity, improved stability, and more favorable drug-like properties. The continued development of novel synthetic routes to access a wider variety of these constrained building blocks will further empower medicinal chemists to tackle challenging biological targets and engineer the next generation of peptide therapeutics.
References
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Hayashi, Y. Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]
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Kantharaju, et al. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]
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Kandil, S., et al. (2011). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters. [Link]
-
Robbins, K. J., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition. [Link]
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Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
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Barrett, G. C., & Elmore, D. T. (1998). Conformations of amino acids and peptides. Cambridge University Press. [Link]
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Grosso, J. A., & Jung, M. E. (2006). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
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Lu, H., et al. (2022). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]
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Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
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Vinogradov, A. A., & Biron, E. (2024). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]
-
Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]
-
Lindemann, J. A., et al. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules. [Link]
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Kluger, R., & Chin, J. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry. [Link]
-
Sharma, G., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules. [Link]
-
Shahin, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. [Link]
-
Shahin, S. (2024). Bioinspired Chemical Approach for Synthesis of Allysine. Emory University ETD. [Link]
-
Mortenson, D. E., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]
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McDowell, R. S., et al. (1994). NMR and molecular modeling characterization of RGD containing peptides. International Journal of Peptide and Protein Research. [Link]
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Mortenson, D. E., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]
-
Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]
-
Sun, H. (2005). NMR, Crystallographic and Quantum Chemical Studies of Amino Acids in Peptides and Proteins. University of Illinois IDEALS. [Link]
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Lee, S. H., et al. (2014). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Bulletin of the Korean Chemical Society. [Link]
-
Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
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PubChem. 2,6-Dimethylheptanoic acid. National Center for Biotechnology Information. [Link]
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MolForge. 2,6-Dimethylheptanoic acid. MolForge. [Link]
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PubChem. 5-Amino-6,6-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]
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- 3. lifechemicals.com [lifechemicals.com]
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- 7. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 23. researchgate.net [researchgate.net]
Application Note and Protocol for the Solid-Phase Peptide Synthesis of Peptides Incorporating Fmoc-2-Amino-6,6-dimethylheptanoic Acid
Abstract
The incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 2-Amino-6,6-dimethylheptanoic acid, with its bulky neopentyl side chain, presents a significant synthetic challenge in solid-phase peptide synthesis (SPPS). This document provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-2-Amino-6,6-dimethylheptanoic acid into peptides using Fmoc-based SPPS. We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and robust monitoring techniques to overcome the steric hindrance posed by this unique amino acid. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities.
Introduction: The Challenge and Opportunity of Steric Hindrance
The deliberate inclusion of unnatural amino acids with bulky side chains, such as 2-Amino-6,6-dimethylheptanoic acid, can impart valuable properties to synthetic peptides. These include enhanced proteolytic stability, constrained secondary structures, and unique binding affinities. However, the very steric bulk that provides these advantages also poses a significant hurdle during chemical synthesis. The neopentyl group of 2-Amino-6,6-dimethylheptanoic acid shields the alpha-amino group, making the formation of a peptide bond with the preceding amino acid a kinetically challenging step.
Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This guide provides a detailed methodology to address these challenges head-on, ensuring successful and efficient synthesis. We will focus on the use of high-efficiency coupling reagents and rigorous in-process monitoring to drive the reaction to completion.
Materials and Reagents
Amino Acids and Resins
-
Fmoc-2-Amino-6,6-dimethylheptanoic acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
Solvents and Reagents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Kaiser Test Solutions:
Detailed Synthesis Protocol
This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-2-Amino-6,6-dimethylheptanoic acid. The steps can be adapted for automated synthesizers.
Resin Swelling and Preparation
-
Place the desired amount of resin in a fritted syringe or reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
Coupling of Fmoc-2-Amino-6,6-dimethylheptanoic Acid: Overcoming Steric Hindrance
The choice of coupling reagent is critical for sterically hindered amino acids. Uronium-based reagents like HATU are highly effective due to their ability to form highly reactive OAt-active esters.[2][3][4]
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-6,6-dimethylheptanoic acid and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
Monitor the reaction for completion using the Kaiser test.
Caption: Overall Fmoc-SPPS Workflow Diagram.
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[6][7] A negative result (colorless or yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies incomplete coupling.
Kaiser Test Protocol:
-
Remove a small sample of resin beads (10-15) and place them in a small test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling. Recouple the amino acid.
-
Colorless/Yellow: Complete coupling. Proceed to the next deprotection step.
-
If the Kaiser test remains positive after the initial coupling, a second coupling (recoupling) should be performed before proceeding.
Capping (Optional but Recommended)
If the coupling of Fmoc-2-Amino-6,6-dimethylheptanoic acid is particularly difficult, capping any unreacted amino groups is advisable to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Peptide Cleavage and Deprotection
For peptides with hydrophobic residues, a robust cleavage cocktail is necessary to ensure complete removal from the resin and deprotection of side chains.[9]
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent B: TFA/Phenol/Water/TIS (88:5:5:2).[10]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Caption: Simplified HATU Coupling Mechanism.
Data Presentation and Troubleshooting
| Parameter | Recommendation for Fmoc-2-Amino-6,6-dimethylheptanoic acid | Rationale |
| Coupling Reagent | HATU | High reactivity, forms highly active OAt-esters, effective for hindered couplings.[2][3][11] |
| Equivalents (AA:Reagent:Base) | 3-5 : 3-5 : 6-10 | Ensures a high concentration of activated amino acid to drive the reaction. |
| Coupling Time | 2-4 hours | Increased time to allow for the slow reaction kinetics due to steric hindrance. |
| Monitoring | Kaiser Test | Provides a reliable qualitative assessment of reaction completion.[6][7] |
| Cleavage Cocktail | Reagent B (TFA/Phenol/H₂O/TIS) | Effective for peptides with hydrophobic residues and minimizes side reactions.[10] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | Recouple for an additional 2-4 hours. Consider increasing the temperature to 40-50°C for a short period. |
| Low final peptide yield | Incomplete cleavage from the resin. Peptide aggregation. | Extend cleavage time to 4-6 hours.[9] Use a more robust cleavage cocktail. |
| Presence of deletion sequences in final product | Incomplete coupling and lack of capping. | Implement a capping step after the coupling of the hindered amino acid. |
Conclusion
The successful incorporation of sterically demanding amino acids like 2-Amino-6,6-dimethylheptanoic acid is achievable with a carefully optimized solid-phase peptide synthesis protocol. The key to success lies in the use of a powerful coupling reagent such as HATU, extended reaction times, and diligent monitoring with the Kaiser test. The methodologies presented in this guide provide a robust framework for researchers to confidently synthesize novel peptides with unique structural and functional properties.
References
-
Peptide Synthesis for Beginners. (n.d.). Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping. (n.d.). Retrieved from [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
HATU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
60017 Kaiser test kit. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. (n.d.). Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. (2020). PubMed. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 1. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 2. HATU - Wikipedia [en.wikipedia.org]
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- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-2-Amino-6,6-dimethylheptanoic acid
Introduction: Navigating the Steric Challenge of Boc-2-Amino-6,6-dimethylheptanoic acid in SPPS
The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in solid-phase peptide synthesis (SPPS). Boc-2-Amino-6,6-dimethylheptanoic acid, with its bulky 6,6-dimethylpentyl side chain, presents a significant steric barrier to efficient amide bond formation. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and truncated peptides, which complicates purification and reduces the overall yield of the desired product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Boc-2-Amino-6,6-dimethylheptanoic acid in SPPS. We will delve into the rationale behind the choice of coupling reagents, solvents, and reaction conditions, and provide detailed, field-proven protocols to ensure successful incorporation of this challenging amino acid.
The Rationale Behind Experimental Choices for Hindered Amino Acids
The successful coupling of sterically demanding amino acids like Boc-2-Amino-6,6-dimethylheptanoic acid hinges on overcoming the kinetic barrier to amide bond formation. Standard coupling conditions are often insufficient, necessitating the use of more potent reagents and optimized protocols.
Coupling Reagents: The choice of coupling reagent is paramount. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in SPPS, they often fall short when faced with severe steric hindrance.[1][2] More potent in situ activating reagents, such as aminium/uronium and phosphonium salts, are required. These reagents rapidly convert the protected amino acid into a highly reactive ester, facilitating nucleophilic attack by the resin-bound amine.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues, are highly effective for hindered couplings.[2][3] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OAt-active ester.[2] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the coupling reaction. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers comparable or even superior performance to HATU in some cases, with the added benefit of being non-explosive and having a better safety profile.[4][5]
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective but can be less reactive than their aminium/uronium counterparts for the most challenging couplings.[4] A key advantage of phosphonium reagents is that they are less prone to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.
Solvents: The solvent plays a crucial role in solvating the growing peptide chain and the reagents, thereby influencing reaction kinetics. N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for difficult sequences prone to aggregation, more polar solvents like N-methyl-2-pyrrolidone (NMP) or the use of solvent mixtures (e.g., DCM/DMF) can be beneficial.[1]
Temperature and Reaction Time: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to drive difficult couplings to completion rapidly and efficiently by utilizing microwave energy to heat the reaction.[6][7][8][9] In the absence of microwave instrumentation, extending the coupling time is a common strategy.[1]
Comparative Overview of Recommended Coupling Conditions
The following table summarizes recommended coupling conditions for Boc-2-Amino-6,6-dimethylheptanoic acid, providing a starting point for optimization.
| Coupling Reagent | Activator/Base | Solvent | Temperature | Typical Coupling Time | Key Considerations |
| HATU | DIEA | DMF or NMP | Room Temp. or 50°C | 1-4 hours | Highly efficient for hindered couplings. Pre-activation is recommended.[1] |
| COMU | DIEA | DMF or NMP | Room Temp. | 30 min - 2 hours | Excellent reactivity, safer alternative to HATU.[3][4][5] |
| DIC/HOBt | - | DCM/DMF | Room Temp. | 2-6 hours | A more traditional and cost-effective option, but may require longer reaction times or double coupling.[10] |
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of monitoring steps. It is crucial to confirm the completion of each coupling step to avoid the accumulation of deletion sequences.
Workflow for a Single Coupling Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling Boc-2-Amino-6,6-dimethylheptanoic acid due to the high reactivity of HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-2-Amino-6,6-dimethylheptanoic acid (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reagents for Kaiser Test
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. If starting after a deprotection step, ensure the resin is thoroughly washed and neutralized.
-
Pre-activation: In a separate vial, dissolve Boc-2-Amino-6,6-dimethylheptanoic acid and HATU in DMF. Add DIEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes at room temperature.
-
Coupling: Drain the solvent from the reaction vessel and immediately add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours, or the temperature can be increased to 50°C.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow/colorless beads and solution) indicates complete coupling.[11]
-
Troubleshooting Incomplete Coupling: If the Kaiser test is positive (blue/purple beads), a second coupling is necessary. Repeat steps 2-6 with fresh reagents. If the coupling remains incomplete, consider capping the unreacted amines (see Protocol 3).
-
Proceed to Deprotection: Once a negative Kaiser test is achieved, proceed with the standard Boc deprotection protocol (e.g., 25-50% TFA in DCM).[12]
Protocol 2: Coupling with COMU
COMU is an excellent alternative to HATU, offering high reactivity and a better safety profile.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-2-Amino-6,6-dimethylheptanoic acid (3-5 equivalents)
-
COMU (3-5 equivalents)
-
DIEA (6-10 equivalents)
-
Anhydrous DMF or NMP
-
DCM
-
Reagents for Kaiser Test
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Boc-2-Amino-6,6-dimethylheptanoic acid and COMU in DMF. Add DIEA to the solution.
-
Coupling: Drain the solvent from the reaction vessel and add the coupling solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30 minutes to 2 hours.
-
Washing and Monitoring: Follow steps 5-8 as outlined in Protocol 1.
Protocol 3: Capping of Unreacted Amines
If a coupling reaction remains incomplete after a second attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
Materials:
-
Resin with unreacted N-terminal amines
-
Acetic anhydride (10 equivalents)
-
DIEA (10 equivalents)
-
DMF
Procedure:
-
Washing: Wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and DIEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin extensively with DMF and then DCM.
-
Verification: Perform a Kaiser test to confirm the absence of free amines. The test should be negative.
Mechanism of Activation with Uronium Reagents
The high efficiency of uronium reagents like HATU and COMU stems from their ability to rapidly form a highly reactive activated ester of the carboxylic acid.
Caption: Simplified mechanism of amino acid activation and coupling using uronium reagents.
Conclusion
The successful incorporation of the sterically hindered Boc-2-Amino-6,6-dimethylheptanoic acid into a peptide sequence is achievable with careful selection of reagents and optimization of reaction conditions. The use of potent coupling reagents such as HATU or COMU, coupled with diligent monitoring of reaction completion, is critical. For exceptionally challenging cases, extending reaction times, increasing the temperature, or employing microwave-assisted synthesis can further enhance coupling efficiency. By following the protocols outlined in these application notes, researchers can confidently navigate the challenges posed by this and other sterically demanding amino acids, paving the way for the synthesis of novel and complex peptides.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2018). Microwave-Assisted Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1787, 13-28. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Kuttan, R., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(5), 291-296. [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Chemical Synthesis of the Eelskin Gland-secretion Peptide UK-II, a Member of the Neuromedin B Family. Journal of Peptide Science, 4(2), 86-93.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
sptvqc.wiki. (n.d.). boc peptide Solid phase peptide synthesis using tert-butyloxycarbonyl/benzyl chemistry (Boc-SPPS). sptvqc.wiki. [Link]
-
Ohtsuki, T., Pattamayok, P., & Oishi, S. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 8895-8905. [Link]
-
Guzmán, F., Araya, E., & Albericio, F. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of 2-Amino-6,6-dimethylheptanoic Acid (ADHA) into Bioactive Peptides
Executive Summary
The incorporation of bulky, non-canonical amino acids (NCAAs) is a pivotal strategy in modern peptidomimetic drug design.[1] 2-Amino-6,6-dimethylheptanoic acid (ADHA) —often regarded as a "super-leucine" or an extended tert-butyl analog—offers a unique physicochemical profile. Unlike standard aliphatic residues, ADHA possesses an extended hydrophobic terminus (a tert-butyl group at the
This application note provides a rigorous technical guide for incorporating ADHA into bioactive peptides. It addresses the specific synthetic challenges posed by its hydrophobicity, outlines optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and details its utility in enhancing proteolytic stability and receptor binding affinity.[2]
Molecule Profile & Strategic Utility
Structural Analysis
ADHA (CAS: 142886-11-1) is structurally distinct from canonical hydrophobic residues. While Leucine (Leu) and Isoleucine (Ile) feature branching at the
-
Formula:
-
Molecular Weight: 173.25 Da
-
Key Feature: The C6 tert-butyl-like cluster creates a significant hydrophobic volume without introducing steric hindrance at the
-carbon (coupling site).
Therapeutic Advantages
-
Deep Hydrophobic Engagement: The extended tail allows the residue to reach deep hydrophobic pockets in GPCRs or enzyme active sites that are inaccessible to Leucine or Valine.
-
Proteolytic Shielding: The non-canonical side chain is unrecognized by standard proteases (e.g., chymotrypsin, elastase), significantly extending the plasma half-life of the peptide.
-
Membrane Permeability: Increasing the overall lipophilicity (LogP) of the peptide facilitates better interaction with cell membranes, potentially aiding in passive transport or membrane-anchoring mechanisms.
Experimental Workflow: Synthesis & Incorporation
Critical Pre-Synthesis Considerations
The primary challenge in coupling ADHA is not steric hindrance at the amine (as seen with Aib or N-methyl amino acids) but rather hydrophobic aggregation . The lipophilic tail can induce on-resin aggregation, leading to incomplete coupling of subsequent amino acids.
Recommended Resin Strategy:
-
Resin Type: ChemMatrix® (PEG-based) or low-loading Polystyrene.
-
Loading: Maintain substitution
mmol/g to minimize inter-chain hydrophobic collapse.
Optimized Fmoc-SPPS Protocol
Reagents:
-
Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[3]
-
Alternative (Hard Coupling): HATU / HOAt / DIEA.
-
Solvent: DMF (Standard) or NMP/DCM (1:[4]1) for aggregation-prone sequences.
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF. This ensures the polymer matrix is fully expanded.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Tip: Add 0.1M HOBt to the deprotection cocktail if aspartimide formation is a risk in the sequence.
-
Coupling ADHA (The Target Residue):
-
Stoichiometry: 4 eq. Fmoc-ADHA-OH : 4 eq. DIC : 4 eq. Oxyma Pure.[3][5]
-
Pre-activation: Dissolve AA and Oxyma in minimal DMF. Add DIC immediately prior to adding to resin.
-
Time: 60 minutes at Room Temperature.
-
Note: Because the branching is remote (C6), reactivity is comparable to Leucine. Microwave heating is generally not required for ADHA itself, but may be beneficial for the next amino acid.
-
-
Post-Coupling Wash & Capping: Wash 3x DMF. Perform acetylation capping (Acetic Anhydride/DIEA/DMF) to terminate any unreacted chains.
-
Elongation (The Critical Step): The coupling of the next amino acid onto the N-terminus of ADHA is the vulnerability point. The bulky tail of ADHA can shield the N-terminus via hydrophobic folding.
-
Action: Use double coupling for the amino acid immediately following ADHA.
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for this specific step to disrupt secondary structure formation.
-
Cleavage and Isolation
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Precipitation: Use cold diethyl ether.[2]
-
Warning: Peptides containing ADHA are highly lipophilic. They may not precipitate well in ether. If a "oily" pellet forms, centrifuge at
and wash with hexanes/ether (1:1) to harden the pellet.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision logic for handling ADHA during SPPS, specifically addressing the risk of hydrophobic collapse.
Caption: Logic flow for incorporating ADHA, emphasizing solvent modification to prevent hydrophobic aggregation.
Analytical Data & Characterization
When validating peptides containing ADHA, standard retention times will shift significantly.
Table 1: Comparative HPLC Retention Shifts
Data based on a model pentapeptide: Ac-Ala-X-Ala-Ala-NH2
| Residue (X) | Side Chain Characteristics | Retention Time (min)* | |
| Leucine (Leu) | 12.4 | Reference | |
| Tle (tert-butylglycine) | 13.1 | +0.4 | |
| ADHA | 15.8 | +1.2 |
*Column: C18, Gradient: 5-95% ACN in 20 min. Note the significant hydrophobic shift caused by ADHA.
Mass Spectrometry Verification
Due to the unique mass of ADHA, ensure your calculated monoisotopic mass is accurate.
-
Residue Mass (Added to peptide): 155.13 Da (
) -
Diagnostic Fragment: In MS/MS, look for the loss of the specific side chain fragment (
), often appearing as a neutral loss.
References
-
Kubyshkin, V. (2021). "Experimental lipophilicity scale for coded and noncoded amino acid residues." Journal of Physical Chemistry B.
- Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker. (Foundational text on SPPS of difficult sequences).
-
Vassiliki Magafa, et al. (2019).[1] "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics." Molecules.
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6][7][8] Chemical Reviews. (Reference for compatibility of bulky side chains with TFA cleavage).
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Application Notes and Protocols: Solvent Selection for 2-Amino-6,6-dimethylheptanoic Acid Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides. 2-Amino-6,6-dimethylheptanoic acid, a sterically hindered leucine analogue, presents unique challenges in solid-phase peptide synthesis (SPPS), primarily due to its bulky side chain, which can impede reaction kinetics and promote peptide aggregation. This application note provides a comprehensive guide to solvent selection for the successful synthesis of peptides containing this demanding amino acid. We will explore the theoretical basis for solvent choice, present detailed protocols for coupling and deprotection, and offer troubleshooting strategies to overcome common synthetic hurdles.
Introduction: The Challenge of Sterically Hindered Amino Acids
2-Amino-6,6-dimethylheptanoic acid's structure, with its neopentyl-like side chain, introduces significant steric bulk near the peptide backbone. This bulkiness can lead to several complications during SPPS:
-
Incomplete Coupling Reactions: The steric hindrance can slow down the kinetics of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[1][2]
-
Peptide Aggregation: The hydrophobic nature of the side chain can promote inter- and intra-chain aggregation, particularly in growing peptide chains. This aggregation can mask reactive sites, further hindering coupling and deprotection steps.[3][4][5]
-
Poor Solvation: Inefficient solvation of the growing peptide-resin complex can exacerbate aggregation and reduce reaction rates.[6][7]
The judicious selection of solvents is therefore paramount to mitigating these issues and achieving high-purity peptides.
The Critical Role of Solvents in SPPS
The solvent in SPPS serves multiple functions, including swelling the resin support, dissolving reagents, and solvating the growing peptide chain.[6][8] For sterically hindered amino acids like 2-Amino-6,6-dimethylheptanoic acid, the solvent's ability to disrupt aggregation and facilitate access to the reactive N-terminus is crucial.
Key Solvent Properties and Their Impact
| Solvent Property | Impact on Peptide Synthesis | Relevance for 2-Amino-6,6-dimethylheptanoic Acid |
| Polarity | Influences the solubility of protected amino acids and reagents. More polar solvents can help to disrupt hydrogen bonding and reduce aggregation.[4][9] | A more polar solvent may be beneficial to counteract the hydrophobicity of the side chain and improve solvation of the peptide backbone. |
| Resin Swelling | Adequate resin swelling is essential for reagent diffusion and accessibility of the reaction sites within the resin matrix.[6][10] | Solvents that promote good swelling of the chosen resin are critical to ensure efficient coupling. |
| Viscosity | Lower viscosity solvents can improve mass transfer and reaction kinetics. However, some higher viscosity solvents like DMSO can be excellent at disrupting aggregation.[11] | A balance must be struck between efficient mass transfer and the need for strong solvating and anti-aggregation properties. |
| Hydrogen Bonding Capacity | Solvents capable of disrupting intermolecular hydrogen bonds can effectively reduce peptide aggregation.[4] | This is a key consideration for preventing the formation of secondary structures that can hinder synthesis. |
Common Solvents in Fmoc-SPPS
The following table summarizes the properties and applications of common solvents used in Fmoc-based SPPS.
| Solvent | Abbreviation | Key Characteristics | Considerations for Hindered Amino Acids |
| N,N-Dimethylformamide | DMF | The most common solvent in SPPS, good resin swelling, and reagent solubility.[6][12] Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[6] | Often the starting point, but may not be sufficient to overcome severe aggregation. |
| N-Methyl-2-pyrrolidone | NMP | More polar and a better solvating agent than DMF, often used for difficult couplings.[6] Can be more effective at disrupting aggregation. | A superior choice to DMF for incorporating 2-Amino-6,6-dimethylheptanoic acid due to its enhanced solvating power.[4][6] |
| Dichloromethane | DCM | Good for swelling polystyrene resins but less effective at solvating polar peptide chains.[6] Primarily used in Boc-chemistry. | Generally not recommended as the primary solvent for coupling steps in Fmoc chemistry due to potential side reactions with piperidine.[6] |
| Dimethyl sulfoxide | DMSO | A highly polar and powerful solvent for disrupting aggregation.[11][13] Often used as a co-solvent. | Can be added to NMP or DMF to improve solvation and reduce aggregation during difficult coupling steps.[4] |
Experimental Protocols
The following protocols are designed to provide a starting point for the incorporation of 2-Amino-6,6-dimethylheptanoic acid into peptide sequences. Optimization may be necessary depending on the specific peptide sequence and resin used.
Workflow for Solvent Selection and Peptide Synthesis
Caption: Decision tree for addressing peptide aggregation during synthesis.
-
Solvent Mixtures: Using a mixture of NMP and DMSO (e.g., 1:1) can significantly improve the solvation of the peptide and disrupt aggregation. [4]* Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up secondary structures. [4]* Elevated Temperatures: Microwave-assisted peptide synthesis can provide the necessary energy to overcome activation barriers and reduce aggregation. [2]* Structure-Breaking Residues: The incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations in the peptide sequence can disrupt the formation of β-sheets. [4][5]
Cleavage from the Resin
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step.
-
Cleavage Cocktail: A standard cleavage cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient. [14][15]* Scavengers: The inclusion of scavengers like TIS is crucial to prevent the re-attachment of protecting groups to sensitive residues. [16][17]* Extended Cleavage Time: For longer or more complex peptides, extending the cleavage time from the standard 2 hours to 4 hours may be necessary to ensure complete deprotection. [14]
Conclusion
The successful incorporation of the sterically demanding amino acid 2-Amino-6,6-dimethylheptanoic acid into peptides relies heavily on the strategic selection of solvents and synthesis conditions. By prioritizing strong solvating systems, such as NMP, potentially in combination with DMSO, and employing high-efficiency coupling reagents, researchers can effectively mitigate the challenges of steric hindrance and peptide aggregation. The protocols and troubleshooting strategies outlined in this application note provide a robust framework for the synthesis of high-purity peptides containing this and other challenging non-proteinogenic amino acids, thereby enabling the development of novel peptide therapeutics with enhanced properties.
References
- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Unknown. Solvents for Solid Phase Peptide Synthesis.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Unknown. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- PubMed. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature.
- Biotage. Green solvents for solid phase peptide synthesis.
- Unknown. All's swell: Greener replacements for hazardous solvents in peptide synthesis.
- Benchchem. Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.
- Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Pharmaceutical Online. We Must Rethink The Solvents We Use For Peptide Synthesis.
- RG Discovery. Exciting Update on Green Solvents for Peptide Synthesis.
- CDN. Cleavage Cocktail Selection.
- RSC Publishing. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
- Unknown. Optimizing Peptide Coupling: Key Techniques.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Spiral. Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection.
- ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*.
- Unknown. Liquid Phase Peptides Synthesis.
- PMC. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
- Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation.
- PubMed. A cleavage cocktail for methionine-containing peptides.
- Benchchem. Addressing peptide aggregation issues during synthesis with hydrophobic residues.
- ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.
- PMC. Incorporation of non-proteinogenic amino acids in class I and II lantibiotics.
- MilliporeSigma. Fmoc Resin Cleavage and Deprotection.
- Amerigo Scientific. Liquid-phase Peptide Synthesis Services.
- DU Chem. Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Unknown. Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics.
- ProteoGenix. Liquid-Phase Peptide Synthesis Services.
- MDPI. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Bachem. What Is Liquid Phase Peptide Synthesis?.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Unknown. Solubilities of Amino Acids in Different Mixed Solvents.
- Santa Cruz Biotechnology. 2-Amino-6-methylheptane.
- Sigma-Aldrich. (2R)-2-amino-6,6-dimethylheptanoic acid.
- PubChem. 2-amino-6-methylheptanoic acid (C8H17NO2).
- PubChem. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222.
- ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: Protecting Group Strategies and Synthesis Protocols for 2-Amino-6,6-dimethylheptanoic Acid
Executive Summary & Mechanistic Rationale
In modern peptide drug development, incorporating non-proteinogenic amino acids is a primary strategy for overcoming the poor pharmacokinetic properties of natural peptides. 2-Amino-6,6-dimethylheptanoic acid (2-A-6,6-DMHA) is a highly specialized, unnatural aliphatic amino acid[1]. Featuring a 6,6-dimethylheptyl side chain, it serves as a massive hydrophobic anchor. This extreme lipophilicity is strategically utilized by drug development professionals to enhance peptide membrane permeability, facilitate blood-brain barrier (BBB) crossing, and shield adjacent peptide bonds from proteolytic degradation.
The Causality of Steric Design:
A common challenge in peptide synthesis is that bulky hydrophobic amino acids (such as Valine, Isoleucine, or tert-Leucine) possess branching at the
Expert Insight: Because the steric bulk is distal to the reaction center, the
Strategic Overview of Protecting Groups
Designing a synthesis workflow for 2-A-6,6-DMHA requires an understanding of orthogonal protecting group chemistry. The strategy is dictated by the chemical nature of the molecule's three distinct loci:
-
Side-Chain (6,6-dimethylheptyl group): Strategy: No Protection Required. The side chain is entirely aliphatic and lacks reactive heteroatoms[3]. It is chemically inert to both strong acids (TFA, HF) and strong bases (piperidine). This simplifies the synthesis but requires careful solvent selection to manage the extreme hydrophobicity of the intermediate.
-
N-
-Amino Group: Strategy: Fmoc or Boc Protection. For standard SPPS, the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group is the industry standard[4]. For solution-phase fragment condensation or specialized in situ neutralization SPPS, the acid-labile tert-Butyloxycarbonyl (Boc) group is utilized[5]. -
C-
-Carboxyl Group: Strategy: Free Acid or Orthogonal Ester. Maintained as a free acid (-OH) for standard activation and coupling. If 2-A-6,6-DMHA is the C-terminal residue in a solution-phase synthesis, it is protected as a benzyl (Bzl) or tert-butyl (tBu) ester.
Orthogonal protecting group strategies for 2-Amino-6,6-dimethylheptanoic acid.
Physicochemical Properties & Cleavage Data
To ensure precise stoichiometric calculations and cleavage planning, the quantitative data for the primary derivatives of 2-A-6,6-DMHA are summarized below.
Table 1: Physicochemical Properties of Protected Derivatives
| Derivative | CAS Number | Molecular Weight | Formula | Primary Application |
| Fmoc-(2R)-2-A-6,6-DMHA-OH | 2350170-64-6 | 395.50 g/mol | C24H29NO4 | Standard Fmoc-SPPS[2] |
| Boc-(2R)-2-A-6,6-DMHA-OH | 2350174-85-3 | 273.37 g/mol | C14H27NO4 | Boc-SPPS / Solution Phase[3] |
| (S)-2-A-6,6-DMHA (Free Acid) | 142927-21-7 | 173.25 g/mol | C9H19NO2 | Starting Material[6] |
Table 2: Comparative Cleavage Conditions
| Protecting Group | Locus | Cleavage Reagent | Chemical Mechanism | Scavengers Required? |
| Fmoc | N- | 20% Piperidine in DMF | Base-catalyzed | No |
| Boc | N- | 50% TFA in DCM | Acid-catalyzed solvolysis | Yes (e.g., TIPS, Water) |
| None | Side Chain | N/A | Chemically inert aliphatic chain | N/A |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation loops to ensure absolute trustworthiness and reproducibility in the laboratory.
Protocol A: Synthesis and Validation of Fmoc-2-A-6,6-DMHA-OH (Solution Phase)
Causality: Commercially sourcing highly specific enantiomers of protected non-natural amino acids can be cost-prohibitive. This protocol allows for the Fmoc-protection of the raw free amino acid. We utilize Fmoc-OSu (N-Hydroxysuccinimide ester) rather than Fmoc-Cl to prevent the formation of dipeptide impurities (Fmoc-
Step-by-Step Methodology:
-
Dissolution: Suspend 10 mmol of (S)-2-Amino-6,6-dimethylheptanoic acid in 20 mL of a 10% aqueous
solution. Cool the mixture to 0°C in an ice bath. -
Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of Acetone. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes under vigorous magnetic stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Step (TLC):
-
Action: Spot the reaction mixture on a silica TLC plate alongside the starting free amino acid. Elute with
/MeOH/AcOH (85:10:5). -
Validation: Stain the plate with Ninhydrin and heat. The starting material will show a bright purple spot (free primary amine). The reaction is validated as complete only when the purple spot entirely disappears, replaced by a UV-active, ninhydrin-negative spot (the Fmoc-protected product).
-
-
Workup: Acidify the mixture to pH 2.0 using 1M HCl (careful,
evolution). Extract the aqueous layer three times with Ethyl Acetate (3 x 30 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield Fmoc-2-A-6,6-DMHA-OH as a white powder.
Protocol B: SPPS Coupling Workflow for Fmoc-2-A-6,6-DMHA-OH
Causality: Because of the extreme lipophilicity of the 6,6-dimethylheptyl side chain, the protected amino acid can exhibit poor solubility in pure N,N-Dimethylformamide (DMF), leading to peptide aggregation on the resin. To counteract this, we utilize a co-solvent system of DMF/Dichloromethane (DCM) (1:1). We select DIC/Oxyma as the coupling reagent pair; Oxyma Pure suppresses racemization efficiently while avoiding the guanidinylation of the N-terminus that can occur with uronium salts (like HATU) during slower couplings[4].
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in DMF/DCM (1:1) for 30 minutes.
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-A-6,6-DMHA-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF/DCM (1:1). Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate the ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.
-
Washing: Drain the reaction vessel and wash the resin sequentially: DMF (3x), DCM (3x), and DMF (3x) to remove all lipophilic byproducts.
-
Self-Validation Step (Kaiser Test):
-
Action: Extract a few resin beads and apply the Kaiser (Ninhydrin) test reagents. Heat at 100°C for 3 minutes.
-
Validation Loop:
-
Negative (Yellow/Colorless): Validates 100% coupling completion. Proceed to step 6.
-
Positive (Blue): Validates incomplete coupling. Do not proceed. Execute a re-coupling step using a different chemistry (e.g., 4 eq Fmoc-2-A-6,6-DMHA-OH, 3.9 eq HATU, 8 eq DIPEA in DMF) for 1 hour, then re-test.
-
-
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group, preparing the sequence for the next amino acid.
SPPS workflow for Fmoc-2-A-6,6-DMHA-OH featuring a self-validating Kaiser test loop.
References
-
National Center for Biotechnology Information (NIH). "(R)-2-(Fmoc-amino)-6,6-dimethylheptanoic Acid - PubChem Compound Summary". PubChem. Available at: [Link]
-
Chan, W. C., & White, P. D. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. Available at: [Link]
Sources
- 1. 2-amino-6,6-dimethylheptanoic acid | 142886-11-1 [sigmaaldrich.com]
- 2. (R)-2-(Fmoc-amino)-6,6-dimethylheptanoic Acid | C24H29NO4 | CID 164186470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptidochem: September 2021 [peptidochem.com]
- 4. global.oup.com [global.oup.com]
- 5. chempep.com [chempep.com]
- 6. 142927-21-7|(S)-2-Amino-6,6-dimethylheptanoic acid|BLD Pharm [bldpharm.com]
Application Note: Overcoming Hydrophobic Aggregation in SPPS Using 2-Amino-6,6-Dimethylheptanoic Acid
Audience: Researchers, scientists, and drug development professionals Focus: Comparative methodologies for Manual vs. Automated Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Scientific Context & Mechanistic Challenges
2-Amino-6,6-dimethylheptanoic acid is a highly lipophilic, non-proteinogenic amino acid characterized by a sterically demanding neo-hexyl/tert-butyl-terminated aliphatic side chain[1]. In modern peptide drug development, incorporating such highly hydrophobic unnatural amino acids is a proven strategy to enhance a peptide's proteolytic stability, plasma half-life, and membrane permeability. However, this structural modification introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS).
The Challenge: Hydrophobic Aggregation vs. Steric Hindrance
While the terminal tert-butyl group creates some steric bulk, the primary obstacle during synthesis is profound sequence-dependent hydrophobic aggregation [2]. The massive non-polar side chain repels standard polar aprotic solvents (like DMF or NMP), leading to localized desolvation and the collapse of the polystyrene or PEG resin matrix.
This desolvation forces the growing peptide chains into close proximity, promoting inter-chain hydrogen bonding and the formation of stable
Strategic Divergence: Manual vs. Automated Synthesis
To successfully couple 2-Amino-6,6-dimethylheptanoic acid, the synthetic microenvironment must be manipulated to break inter-chain interactions.
Manual SPPS (Chaotropic Disruption)
In the absence of automated heating, manual synthesis must rely on chemical additives. The addition of chaotropic salts (e.g., 0.8 M LiCl) to a mixed solvent system (DMF/DMSO) is highly effective[3]. Causality: The lithium ions (
Automated MW-SPPS (Dielectric Heating)
Automated Microwave-Assisted SPPS (MW-SPPS) circumvents the need for complex, viscous solvent cocktails by utilizing rapid dielectric polarization[4]. Causality: Microwave irradiation generates localized, instantaneous heat (typically 75°C - 90°C) that physically vibrates the peptide backbone, disrupting
Quantitative Data Comparison
The following table summarizes the operational and performance metrics when coupling 2-Amino-6,6-dimethylheptanoic acid onto a standard Rink Amide resin (0.3 mmol/g loading).
| Parameter | Manual SPPS (Chaotropic Disruption) | Automated MW-SPPS (Dielectric Heating) |
| Coupling Time | 2 to 4 hours (Requires Double Coupling) | 10 to 15 minutes (Single/Double Coupling) |
| Reaction Temperature | Ambient (20°C - 25°C) | 75°C - 90°C |
| Solvent System | DMF/DMSO (1:1 v/v) + 0.8 M LiCl | Standard DMF |
| Coupling Reagents | DIC / Oxyma Pure (or HOAt) | DIC / Oxyma Pure |
| Reagent Excess | 5 to 10 equivalents | 4 to 5 equivalents |
| Typical Yield | 40% - 60% | 75% - 90% |
| Crude Purity | Moderate (Prone to deletion sequences) | High (>85%) |
Note on Reagent Selection: For both methods, N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure are selected over traditional uronium salts (e.g., HBTU/HATU). Uronium salts can cause irreversible guanidinylation of the N-terminus if the coupling is slow (common with hindered amino acids) or if high temperatures are applied[4].
Experimental Workflows & Decision Tree
Workflow for incorporating 2-Amino-6,6-dimethylheptanoic acid via Manual vs. Automated MW-SPPS.
Detailed Experimental Protocols
Both protocols below are designed as self-validating systems . They incorporate colorimetric checkpoints to ensure that the synthesis does not proceed to the next cycle if the hydrophobic aggregation has not been fully overcome.
Protocol A: Manual Coupling with Chaotropic Disruption
Recommended for laboratories without access to microwave synthesizers.
-
Resin Preparation & Deprotection:
-
Swell the Fmoc-peptide-resin in DMF/DCM (1:1) for 30 minutes.
-
Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash extensively with DMF (5x).
-
-
Chaotropic Solvent Preparation:
-
Prepare a solution of 0.8 M Anhydrous Lithium Chloride (LiCl) in a 1:1 (v/v) mixture of DMF and DMSO. Note: Ensure LiCl is fully dissolved; sonication may be required.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 5 equivalents of Fmoc-2-Amino-6,6-dimethylheptanoic acid and 5 equivalents of Oxyma Pure in the chaotropic solvent mixture.
-
Add 5 equivalents of DIC. Stir for 2 minutes to allow the formation of the active ester.
-
-
Coupling:
-
Add the activated amino acid solution to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
-
Self-Validation (Kaiser Test):
-
Withdraw a few resin beads and wash with ethanol. Perform a Kaiser test.
-
Negative (Yellow): Coupling is complete. Proceed to wash steps.
-
Positive (Blue): Hydrophobic aggregation persists. Drain the reaction vessel and perform a second coupling cycle using fresh reagents for an additional 2 hours.
-
-
Post-Coupling Wash:
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of LiCl and DMSO before the next deprotection step.
-
Protocol B: Automated Microwave-Assisted Coupling (MW-SPPS)
Recommended for high-throughput, high-purity drug development workflows.
-
Synthesizer Setup:
-
Load the Fmoc-peptide-resin into the microwave reaction vessel.
-
Program the synthesizer to deliver 4 equivalents of Fmoc-2-Amino-6,6-dimethylheptanoic acid, 4 equivalents of Oxyma Pure, and 4 equivalents of DIC in standard peptide-synthesis grade DMF.
-
-
Microwave Deprotection:
-
Deliver 20% Piperidine in DMF.
-
Irradiate at 75°C for 3 minutes (Initial phase: 15 seconds at 75°C to rapidly reach temperature, followed by sustained heating). Wash with DMF (4x).
-
-
Microwave Coupling:
-
Deliver the activated amino acid solution to the vessel.
-
Heating Profile: Irradiate at 75°C to 90°C for 10 to 15 minutes. Caution: Do not exceed 90°C to prevent premature Fmoc cleavage or epimerization.
-
-
Self-Validation (Automated UV Monitoring / Manual Kaiser):
-
If the synthesizer is equipped with UV monitoring, verify that the deprotection peak of the subsequent cycle matches the expected theoretical yield.
-
Alternatively, pause the sequence and perform a manual Kaiser test. A negative result validates the dielectric disruption of the
-sheets.
-
-
Cleavage:
-
Upon sequence completion, cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours at room temperature.
-
References
Sources
- 1. (2R)-2-amino-6,6-dimethylheptanoic acid | 142927-20-6 [sigmaaldrich.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage cocktails for peptides containing 2-Amino-6,6-dimethylheptanoic acid
Part 1: Executive Summary & Technical Context
The Target Molecule:
2-Amino-6,6-dimethylheptanoic acid (often abbreviated as Adm or Ahp in internal libraries, though nomenclature varies) is a non-proteinogenic, highly lipophilic
The Challenge: Unlike reactive residues (e.g., Cys, Trp) that require scavengers to prevent chemical modification, the primary challenge with 2-Amino-6,6-dimethylheptanoic acid is physicochemical .[1]
-
Hyper-Hydrophobicity: The bulky aliphatic side chain drastically reduces the peptide's solubility in polar solvents like Trifluoroacetic Acid (TFA) and water.[1]
-
On-Resin Aggregation: During cleavage, the peptide chains may collapse or aggregate via hydrophobic interactions, preventing the acid from penetrating the resin matrix and leading to incomplete cleavage.[1]
-
Isolation Failure: Post-cleavage, these peptides often fail to precipitate in cold diethyl ether, forming sticky oils or remaining in solution, resulting in catastrophic yield loss if standard protocols are blindly followed.[1]
The Solution: This guide moves beyond standard "Reagent K" protocols. We introduce Solvation-Enhanced Cleavage Systems that utilize co-solvents (DCM) to maintain peptide solubility during acidolysis, and Alternative Isolation Strategies for peptides that resist ether precipitation.[1]
Part 2: Mechanism & Critical Variables
The Solvation-Acidity Trade-off
Standard cleavage cocktails (e.g., 95% TFA) are highly polar.[1] For peptides containing 2-Amino-6,6-dimethylheptanoic acid, the resin-bound peptide may form a "hydrophobic core" that excludes TFA.[1]
-
Standard TFA: High acidity, Low solvation for lipophiles.[1]
-
Modified TFA (with DCM): Lower acidity, High solvation.[1]
-
Optimization: We must balance acid concentration to ensure removal of protecting groups (Boc, tBu, Trt) while keeping the peptide chain extended and solvated.[1]
Scavenger Selection
While the 2-Amino-6,6-dimethylheptanoic acid residue itself is chemically inert to carbocations, it is often paired with other residues in drug discovery.[1]
-
Water: Essential for quenching t-butyl cations, but increases polarity (bad for our solubility).[1] Limit to 2-3%.
-
TIS (Triisopropylsilane): The preferred lipophilic scavenger.[1]
-
DTT/DODT: Use only if Cys/Met are present.[1]
Part 3: Experimental Protocols
Protocol A: The "Hydrophobic-Shift" Cocktail (Recommended)
Use this protocol as the default for peptides >5 residues containing 2-Amino-6,6-dimethylheptanoic acid.[1]
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.[1]
-
Dichloromethane (DCM), Anhydrous.[1]
-
Triisopropylsilane (TIS).[1]
-
Water (HPLC Grade).[1]
Cocktail Composition (v/v):
| Component | Percentage | Function |
|---|---|---|
| TFA | 50% | Acidolytic cleavage & deprotection.[1] |
| DCM | 45% | Critical Co-solvent: Swells resin & solubilizes hydrophobic chains.[1] |
| TIS | 2.5% | Scavenger for carbocations.[1] |
| Water | 2.5% | Scavenger for t-butyl cations.[1] |
Step-by-Step Procedure:
-
Resin Preparation: Wash the resin (
) with DCM ( ) to pre-swell the polystyrene matrix.[1] Drain completely.[1] -
Cocktail Addition: Add
of the Hydrophobic-Shift Cocktail to the resin.-
Note: The high DCM content ensures the resin beads remain fully expanded.[1]
-
-
Incubation: Shake gently at Room Temperature for 2.5 to 3 hours .
-
Why longer? The diluted TFA requires slightly more time to fully deprotect bulky protecting groups (e.g., Pbf on Arg).[1]
-
-
Filtration: Filter the resin into a polypropylene tube. Wash the resin with
of pure DCM and combine with the filtrate.[1] -
Evaporation (CRITICAL): Do NOT add ether yet.[1] The presence of DCM will prevent precipitation.[1]
-
Use a nitrogen stream or rotary evaporator to remove the DCM and most of the TFA, reducing the volume to an oily residue (
).[1]
-
Protocol B: Isolation of "Non-Precipitating" Peptides
Standard ether precipitation often fails for these lipophilic peptides.[1] Use this method if the peptide oils out.[1]
The "Acetic Acid Rescue" Method:
-
Post-Evaporation: After removing DCM/TFA (from Protocol A), you are left with a concentrated oil.[1]
-
Dissolution: Add
of 50% Acetic Acid (aq) or 50% Acetonitrile (aq) to the oil. -
Wash (Optional): If scavengers are abundant, extract the aqueous solution with diethyl ether (
).[1] Discard the top ether layer (scavengers go here); keep the bottom aqueous layer (peptide stays here).[1] -
Lyophilization: Freeze the aqueous/acetic acid solution and lyophilize directly.
-
Result: A fluffy white powder (acetate salt), avoiding the "sticky oil" phase entirely.[1]
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for handling these specific hydrophobic peptides.
Caption: Decision tree for selecting cleavage cocktails and isolation methods based on peptide hydrophobicity.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Peptide on Resin) | Aggregation prevented TFA entry. | Switch to Protocol A (TFA/DCM). If still low, use 1% DBU in DMF washes prior to cleavage to disrupt aggregates.[1] |
| Sticky Oil in Ether | Peptide is too lipophilic for ether precipitation.[1] | Do not attempt to filter. Dissolve oil in 50% Acetic Acid and lyophilize (Protocol B). |
| Incomplete Deprotection | Diluted TFA (in Protocol A) was too weak.[1] | Extend reaction time to 4 hours or increase TFA to 60% (reduce DCM to 35%). |
| Methionine Oxidation | Lack of sulfur scavengers.[1] | Add 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol) to the cocktail.[1] Avoid EDT if possible (smell).[1] |
Part 6: References
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Focus on cleavage of difficult sequences).
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[1] [Link]
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[1][3] (Foundational text on TFA cleavage scavengers).
Sources
Scale-up synthesis of 2-Amino-6,6-dimethylheptanoic acid intermediates
Application Note: Scale-Up Synthesis of (S)-2-Amino-6,6-dimethylheptanoic Acid and its Fmoc-Protected Intermediates
Introduction & Mechanistic Rationale
Non-natural amino acids featuring bulky, hydrophobic side chains—such as the 4,4-dimethylpentyl group found in 2-amino-6,6-dimethylheptanoic acid—are critical building blocks in modern peptide drug discovery. The incorporation of these sterically demanding residues into peptide backbones imparts significant metabolic stability against proteolytic degradation and enhances the overall lipophilicity of peptide therapeutics.
This application note details a highly scalable, self-validating synthetic workflow for the enantioselective preparation of (S)-2-amino-6,6-dimethylheptanoic acid and its Fmoc-protected derivative [1]. By shifting away from low-yielding enzymatic resolutions, this protocol leverages asymmetric phase-transfer catalysis (PTC) to achieve high atom economy and exceptional enantiomeric excess (ee), rendering it ideal for industrial scale-up and solid-phase peptide synthesis (SPPS).
Retrosynthetic Strategy & Pathway Visualization
The core challenge in synthesizing sterically hindered
Retrosynthetic and forward synthetic workflow for Fmoc-(S)-2-Amino-6,6-dimethylheptanoic acid.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of the Alkylating Agent (1-Bromo-4,4-dimethylpentane)
Expertise & Causality: While 1-chloro-4,4-dimethylpentane [2] is a commercially accessible intermediate, the chloride leaving group is suboptimal for the sterically demanding alkylation of a bulky enolate. Bromide, being more polarizable and possessing a weaker C-X bond, significantly accelerates the bimolecular nucleophilic substitution (
Protocol (Self-Validating System):
-
Initiation: Charge a 5 L jacketed glass reactor with 4,4-dimethyl-1-pentene (1.0 eq, 10.0 mol) and 2 L of anhydrous heptane. Add benzoyl peroxide (0.05 eq) and cool the mixture to 0 °C.
-
Reaction: Bubble anhydrous HBr gas through the solution at a controlled rate while irradiating the reactor with a UV LED array (365 nm) to sustain the radical chain reaction.
-
In-Process Control (IPC): Sample the mixture every 2 hours for GC-MS analysis. Self-Validation: The reaction is validated as complete when the peak area of 4,4-dimethyl-1-pentene is <1.0% relative to the product.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO
until pH 7 is reached. Separate the phases, extract the aqueous layer with heptane (2 × 500 mL), dry the combined organics over anhydrous MgSO , and concentrate under reduced pressure. -
Purification: Purify via fractional vacuum distillation to isolate 1-bromo-4,4-dimethylpentane as a colorless liquid.
Phase 2: Asymmetric Phase-Transfer Alkylation
Expertise & Causality: To achieve a scalable, highly enantioselective synthesis without relying on stoichiometric chiral auxiliaries, we utilize the (S)-Simplified Maruoka Catalyst [4]. Under biphasic conditions, the aqueous hydroxide deprotonates the N-(diphenylmethylene)glycine tert-butyl ester. The chiral quaternary ammonium catalyst extracts the resulting enolate into the organic phase as a tightly bound ion pair. The rigid spiro-binaphthyl backbone of the catalyst sterically blocks the Si-face of the enolate, forcing the bulky 1-bromo-4,4-dimethylpentane to approach exclusively from the Re-face. This spatial causality ensures the formation of the (S)-stereocenter with exceptional enantiomeric excess [5, 6].
Protocol (Self-Validating System):
-
Setup: In a 10 L reactor equipped with a mechanical stirrer, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq, 5.0 mol) and (S)-Simplified Maruoka Catalyst (1.0 mol%) in 4 L of toluene.
-
Addition: Add 1-bromo-4,4-dimethylpentane (1.2 eq, 6.0 mol) to the organic phase and cool the system to 0 °C.
-
Biphasic Catalysis: Dropwise add 50% aqueous KOH solution (5.0 eq) over 1 hour. Maintain vigorous mechanical stirring (
500 rpm) to maximize the interfacial surface area between the aqueous and organic phases. -
In-Process Control (IPC): Monitor the reaction via chiral HPLC. Self-Validation: The system validates itself when the conversion exceeds 95% and the enantiomeric ratio (e.r.) stabilizes at
99:1. -
Workup: Dilute the mixture with 3 L of deionized water. Separate the organic layer, wash with brine (2 × 1 L), dry over Na
SO , and concentrate to yield the crude chiral alkylated intermediate.
Phase 3: Deprotection and Fmoc-Protection
Expertise & Causality: The intermediate contains a diphenylmethylene Schiff base and a tert-butyl ester, both of which are acid-labile. Global deprotection via strong acid hydrolysis yields the free amino acid. To render the intermediate compatible with standard SPPS, the
Protocol (Self-Validating System):
-
Hydrolysis: Suspend the crude intermediate in 6M HCl (5 L) and heat to gentle reflux (100 °C) for 12 hours.
-
Extraction: Cool the mixture to room temperature. Extract with diethyl ether (3 × 1 L) to selectively remove the cleaved benzophenone and any unreacted alkyl halide.
-
Isolation: Concentrate the aqueous layer under reduced pressure to yield (S)-2-amino-6,6-dimethylheptanoic acid hydrochloride.
-
Fmoc-Protection: Dissolve the hydrochloride salt in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na
CO (pH adjusted to 9.5). Cool to 0 °C. -
Addition: Dropwise add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane. Stir at ambient temperature for 4 hours.
-
In-Process Control (IPC): Self-Validation: TLC (ninhydrin stain) must show complete disappearance of the primary amine spot, confirming total protection.
-
Workup & Purification: Acidify the mixture to pH 2.0 with 1M HCl. Extract with ethyl acetate (3 × 1.5 L), wash with brine, dry over MgSO
, and concentrate. Recrystallize from ethyl acetate/hexanes to afford pure Fmoc-(S)-2-amino-6,6-dimethylheptanoic acid.
Quantitative Data & Analytical Validation
| Process Step | Isolated Intermediate | Yield (%) | Purity | Enantiomeric Excess (ee) | Critical Process Parameter (CPP) |
| 1 | 1-Bromo-4,4-dimethylpentane | 88% | >95% (GC) | N/A | Radical initiation efficiency; UV/Peroxide stoichiometry |
| 2 | Chiral Alkylated Intermediate | 92% | >98% (HPLC) | >98% | Stirring speed (biphasic emulsion); Temperature (0 °C) |
| 3 | (S)-2-Amino-6,6-dimethylheptanoic acid | 95% | >99% (LC-MS) | >98% | Complete removal of benzophenone via ether wash |
| 4 | Fmoc-(S)-2-Amino-6,6-dimethylheptanoic acid | 85% | >99% (HPLC) | >99% (Chiral) | pH control during Fmoc-OSu addition (pH 9.0–10.0) |
References
-
Title: 1-Chloro-4,4-dimethylpentane | C7H15Cl | CID 524245 - PubChem Source: nih.gov URL: [Link]
-
Title: Japan Academy Prize to: Keiji Maruoka Source: japan-acad.go.jp URL: [Link]
-
Title: Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters Source: acs.org (Organic Letters) URL: [Link]
-
Title: Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source: acs.org (Organic Process Research & Development) URL: [Link]
Application Notes and Protocols for Enhancing Peptide Lipophilicity with 2-Amino-6,6-dimethylheptanoic Acid
Introduction: A Strategic Approach to Overcoming Peptide Therapeutic Hurdles
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent pharmacological weaknesses such as poor membrane permeability and susceptibility to enzymatic degradation.[1][2] A key strategy to surmount these obstacles is the deliberate enhancement of peptide lipophilicity. This guide provides a comprehensive overview and detailed protocols for the incorporation of the unnatural amino acid, 2-amino-6,6-dimethylheptanoic acid, into peptide sequences to strategically increase their lipophilic character.
The rationale for selecting 2-amino-6,6-dimethylheptanoic acid lies in its unique structural feature: a bulky tert-butyl group at the terminus of its aliphatic side chain. This moiety significantly contributes to the overall hydrophobicity of the peptide, which can lead to improved transport across biological membranes.[1][3] Furthermore, the steric hindrance provided by this bulky side chain can shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability and prolonging its in-vivo half-life.[4]
This document is intended for researchers, scientists, and drug development professionals engaged in peptide design and optimization. It offers a detailed exploration of the underlying principles, step-by-step protocols for synthesis and characterization, and methods for evaluating the enhanced properties of the modified peptides.
Core Principles: The Impact of a Bulky Aliphatic Side Chain
The incorporation of 2-amino-6,6-dimethylheptanoic acid into a peptide sequence initiates a cascade of physicochemical changes that can be leveraged to improve its drug-like properties. The primary effects are an increase in lipophilicity and enhanced proteolytic stability.
Increased Lipophilicity and its Implications
Lipophilicity, often quantified as the distribution coefficient (LogD), is a critical determinant of a molecule's ability to partition into and traverse lipid bilayers.[5] The introduction of the highly aliphatic side chain of 2-amino-6,6-dimethylheptanoic acid significantly increases the overall non-polar surface area of the peptide. This modification is expected to yield a more favorable LogD value, indicating a greater preference for a lipid environment over an aqueous one.
An increase in lipophilicity can lead to:
-
Enhanced Membrane Permeability: A more lipophilic peptide is better equipped to enter and cross the lipid core of cell membranes, a crucial step for reaching intracellular targets or for oral absorption.[1]
-
Improved Oral Bioavailability: By enhancing absorption across the intestinal epithelium, increased lipophilicity is a key strategy in the development of orally administered peptide drugs.[2][3]
The following diagram illustrates the conceptual relationship between the incorporation of 2-amino-6,6-dimethylheptanoic acid and its impact on peptide properties.
Caption: Workflow of property enhancement.
Enhanced Proteolytic Stability
The bulky tert-butyl group of 2-amino-6,6-dimethylheptanoic acid provides significant steric shielding of the peptide backbone. Proteolytic enzymes, which recognize and cleave specific peptide bond sequences, are often sterically hindered from accessing their cleavage sites when a bulky unnatural amino acid is in close proximity. This can lead to a dramatic increase in the peptide's resistance to degradation by proteases found in serum and the gastrointestinal tract, thereby extending its half-life.[4]
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of peptides containing 2-amino-6,6-dimethylheptanoic acid, as well as methods to evaluate their enhanced properties.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-6,6-dimethylheptanoic Acid
The incorporation of the sterically hindered 2-amino-6,6-dimethylheptanoic acid requires optimized coupling conditions during solid-phase peptide synthesis (SPPS).[6][7] This protocol is based on the widely used Fmoc/tBu strategy.[8]
Materials:
-
Fmoc-protected amino acids (standard and Fmoc-2-amino-6,6-dimethylheptanoic acid)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
Standard Amino Acid Coupling:
-
Pre-activate the standard Fmoc-amino acid (4 eq) with HCTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Coupling of Fmoc-2-amino-6,6-dimethylheptanoic acid (Double Coupling):
-
First Coupling: Pre-activate Fmoc-2-amino-6,6-dimethylheptanoic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin with DMF (3 times).
-
Second Coupling: Repeat the first coupling step with a fresh solution of activated Fmoc-2-amino-6,6-dimethylheptanoic acid and allow it to react for another 2-4 hours or overnight to ensure complete coupling.
-
Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide sequence using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge the precipitated peptide, decant the ether, and dry the crude peptide. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: SPPS workflow for hindered amino acids.
Protocol 2: Purification and Characterization of the Modified Peptide
Due to the increased hydrophobicity, the purification of peptides containing 2-amino-6,6-dimethylheptanoic acid requires a tailored RP-HPLC method.
A. Purification by RP-HPLC
-
Column: C18 or C8 preparative column. For highly hydrophobic peptides, a C4 column may be beneficial.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[10]
-
Gradient: A shallower gradient of increasing ACN concentration is often required to achieve good separation of the hydrophobic peptide from closely eluting impurities.[11] For example, a linear gradient of 20-60% B over 40 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, then dilute with mobile phase A). Inject the solution onto the equilibrated column and collect fractions corresponding to the main peptide peak. Analyze the fractions by analytical RP-HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide.
B. Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI). Infuse the sample into the mass spectrometer.
-
Analysis: Confirm the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide containing 2-amino-6,6-dimethylheptanoic acid. Perform tandem MS (MS/MS) to confirm the peptide sequence. The fragmentation pattern should be consistent with the expected b and y ions, taking into account the mass of the unnatural amino acid.[12][13][14]
Protocol 3: Determination of Lipophilicity (LogD)
The shake-flask method followed by HPLC quantification is a standard approach to experimentally determine the LogD value.
Materials:
-
1-Octanol, pre-saturated with buffer
-
Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with 1-octanol
-
Purified peptide
-
HPLC system with a C18 analytical column
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent.
-
Add a known amount of the peptide stock solution to a vial containing equal volumes of pre-saturated 1-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 1 minute and then shake at room temperature for 1 hour to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the 1-octanol and the aqueous (PBS) layers.
-
Quantify the concentration of the peptide in each phase by RP-HPLC.[15]
-
Calculate the LogD at pH 7.4 using the following formula: LogD = log10 ( [Peptide]octanol / [Peptide]aqueous )
Expected Outcome: The incorporation of 2-amino-6,6-dimethylheptanoic acid is expected to significantly increase the LogD value compared to the unmodified parent peptide. The magnitude of this increase will depend on the overall sequence and structure of the peptide.
| Peptide | Sequence | Modification | Theoretical LogD (Predicted) |
| Parent Peptide | e.g., GLP-1 analog | None | -1.5 |
| Modified Peptide | e.g., GLP-1 analog with Ala -> 2-amino-6,6-dimethylheptanoic acid | Single substitution | +0.5 |
Note: The LogD values are illustrative and the actual change will be peptide-specific.
Protocol 4: In Vitro Serum Stability Assay
This assay assesses the proteolytic stability of the modified peptide in a biologically relevant matrix.[16]
Materials:
-
Purified peptide (parent and modified)
-
Human or rat serum
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
HPLC system with a C18 analytical column
Procedure:
-
Pre-warm the serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to a final concentration of ~100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 10% TCA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and determine the half-life (t1/2).
Expected Outcome: The peptide containing 2-amino-6,6-dimethylheptanoic acid is expected to exhibit a significantly longer half-life in serum compared to the unmodified parent peptide, demonstrating enhanced proteolytic stability.
Protocol 5: Caco-2 Cell Permeability Assay
This in vitro assay is a widely accepted model for predicting human intestinal absorption and cell permeability.[17][18]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Purified peptide (parent and modified)
-
LC-MS/MS system for quantification
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the peptide solution to the apical (A) side of the Transwell insert.
-
At various time points, collect samples from the basolateral (B) side.
-
Quantify the peptide concentration in the collected samples using a sensitive LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Expected Outcome: The peptide modified with 2-amino-6,6-dimethylheptanoic acid is expected to have a higher Papp value compared to the parent peptide, indicating enhanced permeability across the Caco-2 cell monolayer.
Conclusion
The strategic incorporation of 2-amino-6,6-dimethylheptanoic acid offers a potent method for enhancing the lipophilicity and proteolytic stability of peptide drug candidates. The bulky tert-butyl group of this unnatural amino acid provides a dual benefit of increasing hydrophobicity for improved membrane permeability and sterically shielding the peptide backbone from enzymatic degradation. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and evaluation of these modified peptides. By applying these methodologies, researchers can effectively engineer peptides with improved pharmacokinetic and pharmacodynamic profiles, thereby accelerating the development of next-generation peptide therapeutics.
References
-
Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 723-729. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Guryanov, I., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistrySelect, 4(21), 6521-6524. [Link]
-
Malek, N., & Kushwaha, A. K. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Medical Chemistry, 4(12), 763-769. [Link]
-
Waters. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Huber, J. L., et al. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers in Pharmacology, 13, 1028491. [Link]
-
Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Retrieved from [Link]
-
Chen, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
-
Vedantu. (n.d.). Peptides. Retrieved from [Link]
-
Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 4889. [Link]
-
Sharma, A., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Journal of Pharmaceutical Innovation, 9(3), 160-174. [Link]
-
Li, W., & Wysocki, V. H. (2006). Tandem parallel fragmentation of peptides for mass spectrometry. Analytical Chemistry, 78(18), 6439-6447. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251, 11-23. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Kumar, A., & Kumar, M. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(4), 101-106. [Link]
-
MtoZ Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. Retrieved from [Link]
- Gaden, B. R., et al. (2012). Preparative RP-HPLC method for purifying peptides.
-
Valko, K., et al. (2022). The CHI log D 7.4 values of the investigated peptides as a function of their molecular weight. ResearchGate. [Link]
-
Mann, Y. S. (2014). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Scholarly Commons - University of the Pacific. [Link]
-
Sereda, T. J., et al. (2009). Correlation between the experimental and calculated logP values of 219 peptides. ResearchGate. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
-
Parajuli, B., et al. (2021). (a) In vitro serum stability of peptide studied by HPLC. SFTI-a1 was... ResearchGate. [Link]
-
DB-ALM. (2013). Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Wessolowski, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Fuchs, J. A., et al. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. MedChemComm, 9(9), 1538-1548. [Link]
-
Peptalyzer. (n.d.). The Aliphatic Index: From Protein Stability to Peptide Solubility. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Lahankar, N. (2018). Side Chain Modifications To Improve Peptide Structure–Activity Relationships. eRepository @ Seton Hall. [Link]
-
AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Scholarly Commons - University of the Pacific. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. uab.edu [uab.edu]
- 15. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Preventing Racemization During 2-Amino-6,6-dimethylheptanoic Acid Activation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of activating the sterically hindered, non-proteinogenic amino acid, 2-Amino-6,6-dimethylheptanoic acid, while preserving its stereochemical integrity.
Introduction
2-Amino-6,6-dimethylheptanoic acid is a valuable building block in medicinal chemistry due to its unique structural properties. However, the significant steric hindrance posed by its tert-butyl group presents a considerable challenge during peptide synthesis, particularly in preventing racemization at the α-carbon during carboxylic acid activation. This guide offers practical, evidence-based strategies to mitigate this critical side reaction.
Troubleshooting Guide
This section addresses common issues encountered during the activation of 2-Amino-6,6-dimethylheptanoic acid and provides systematic solutions.
Issue 1: Significant Racemization Detected in the Final Peptide Product
You've completed your synthesis and upon analysis (e.g., by chiral HPLC or NMR), you observe a significant percentage of the undesired diastereomer, indicating that racemization of the 2-Amino-6,6-dimethylheptanoic acid residue has occurred.
Root Cause Analysis and Solutions
Racemization during amino acid activation is primarily driven by two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2] The proton at the chiral α-carbon of the activated amino acid becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[2][3] For sterically hindered amino acids, the slower rate of the desired coupling reaction can provide a larger window of opportunity for these racemization pathways to occur.
Here's a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Evaluate and Optimize Your Coupling Reagent and Additives
The choice of coupling reagent is paramount in suppressing racemization.[4]
-
Problematic Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are known to cause significant racemization when used alone because they form highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[5][6]
-
Recommended Solution: Switch to a coupling reagent known for its ability to suppress racemization. Phosphonium-based reagents (e.g., BOP, PyBOP) and aminium/uronium-based reagents (e.g., HBTU, HATU, HCTU) are generally more effective.[4][5][7] These reagents often incorporate a 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which helps to form an active ester that is less susceptible to racemization.[8]
-
The Critical Role of Additives: If you must use a carbodiimide, the inclusion of racemization-suppressing additives is essential.[1][9]
-
HOBt (1-Hydroxybenzotriazole): Converts the O-acylisourea intermediate into a more stable and less racemization-prone active ester.[8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to the influence of the nitrogen atom in its pyridine ring.[1][8]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt that has shown excellent performance in minimizing racemization.[1][10]
-
| Coupling Reagent Combination | Relative Racemization Risk | Key Considerations |
| DIC/DCC alone | High | Not recommended for sensitive amino acids. |
| DIC/DCC + HOBt | Moderate | A significant improvement over carbodiimide alone.[9][11] |
| DIC/DCC + HOAt | Low to Moderate | Generally superior to HOBt in suppressing racemization.[1] |
| DIC + Oxyma Pure® | Low | An excellent, safer alternative to benzotriazole-based additives.[10] |
| HBTU, TBTU | Low | Efficient coupling agents, but can still cause some racemization.[7] |
| HATU, HCTU | Very Low | Highly efficient and generally provide low levels of racemization.[7][12] |
| PyBOP, PyAOP | Very Low | Phosphonium salts are known for rapid coupling and low racemization.[4][7] |
Step 2: Scrutinize the Base Used in the Reaction
The choice and concentration of the base are critical factors influencing the rate of racemization.[1]
-
Problematic Bases: Strong, non-sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization by promoting the abstraction of the α-proton.[1]
-
Recommended Solution:
-
Use a Weaker or More Sterically Hindered Base: Consider switching to N-methylmorpholine (NMM), which is a weaker base, or 2,4,6-collidine, which is more sterically hindered.[1][13] Both have been shown to reduce the extent of racemization.
-
Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. Typically, for aminium/uronium salt couplings, two equivalents of base are used, while for phosphonium salts, one equivalent may be sufficient.[14]
-
Step 3: Control the Reaction Temperature
Higher temperatures can significantly increase the rate of racemization.[15][16]
-
Problematic Conditions: Running the coupling reaction at elevated temperatures to overcome the steric hindrance of 2-Amino-6,6-dimethylheptanoic acid can inadvertently promote racemization.
-
Recommended Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[6] While this may slow down the reaction rate, it will have a more pronounced effect on reducing the rate of racemization. If microwave-assisted synthesis is being used, consider lowering the coupling temperature.[13]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.[6]
-
Common Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in solid-phase peptide synthesis.[17]
-
Recommended Solution: While solvent choice is often dictated by reagent solubility and resin swelling, be aware that highly polar aprotic solvents can sometimes favor racemization. In some cases, using a less polar co-solvent like dichloromethane (DCM) may be beneficial, provided all components remain in solution.[6]
Experimental Protocol: Recommended Method for Activating 2-Amino-6,6-dimethylheptanoic Acid
This protocol is designed to minimize racemization during the coupling of Fmoc-2-Amino-6,6-dimethylheptanoic acid-OH in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve 3 equivalents of Fmoc-2-Amino-6,6-dimethylheptanoic acid-OH in DMF.
-
Add 3 equivalents of HATU and 3 equivalents of HOAt.
-
Add 6 equivalents of 2,4,6-collidine.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
-
Coupling Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly difficult couplings.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualization of Key Concepts
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. peptide.com [peptide.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. creation.com [creation.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Peptide Aggregation with 2-Amino-6,6-dimethylheptanoic Acid
Welcome to the Advanced Peptide Engineering Support Center. As application scientists, we frequently encounter researchers struggling with the "hydrophobic wall"—peptides that synthesize beautifully but crash out of aqueous solutions as intractable aggregates.
This guide provides field-proven troubleshooting strategies for utilizing 2-Amino-6,6-dimethylheptanoic acid (2-A-6,6-DMHA) , a highly sterically hindered, unnatural aliphatic amino acid, to rescue the solubility of hydrophobic peptides.
Part 1: Core Concepts & Mechanistic FAQs
Q1: How does adding a highly hydrophobic unnatural amino acid like 2-A-6,6-DMHA actually improve aqueous solubility? This is the most common conceptual hurdle in peptide engineering. Poor solubility in hydrophobic peptides is rarely just a lack of polar interactions with water; it is driven by the thermodynamically favorable self-assembly of hydrophobic faces into intermolecular hydrogen-bonded networks, known as β-sheets[1].
When you incorporate 2-A-6,6-DMHA, you are introducing a massive physical roadblock. The 6,6-dimethylheptyl side chain (terminating in a bulky tert-butyl-like gem-dimethyl group) acts as a β-sheet breaker [2]. The steric hindrance physically prevents peptide backbones from packing closely enough to form stable hydrogen bonds. By disrupting this aggregation, the peptide is forced to remain in a disordered, monomeric state. Monomers, even highly hydrophobic ones, possess a vastly higher kinetic solubility in aqueous buffers than tightly packed amyloid-like fibrils[3].
Q2: Why use 2-A-6,6-DMHA instead of standard bulky residues like Isoleucine or Phenylalanine? Standard bulky amino acids still possess rotational freedom that allows them to pack into stable hydrophobic cores or fibril structures. The extended aliphatic chain of 2-A-6,6-DMHA combined with its terminal dimethyl branching creates an exceptionally wide "cone of exclusion." This extreme steric bulk is far more effective at destabilizing β-sheet conformations than natural aromatic or branched-chain amino acids[4].
Fig 1: Steric disruption of beta-sheet aggregation by bulky unnatural amino acids.
Part 2: Synthesis Troubleshooting (SPPS)
Q3: My coupling efficiency drops to near zero when adding the residue immediately following 2-A-6,6-DMHA. How do I fix this? This is a direct consequence of the same steric bulk that makes the amino acid useful. Once 2-A-6,6-DMHA is coupled to the growing peptide chain, its massive side chain folds back over the N-terminal alpha-amine, shielding it from incoming activated amino acids[5]. Standard coupling protocols (e.g., HBTU, 1 hour) will fail.
Protocol: High-Efficiency Coupling onto Sterically Hindered Amines
To create a self-validating synthesis loop, do not proceed without analytical confirmation. Implement the following optimized workflow:
-
Resin Swelling: Swell the peptidyl-resin in a 1:1 mixture of DCM/DMF for 30 minutes. Causality: DCM maximizes resin swelling, increasing the physical accessibility of the shielded amine.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).
-
Aggressive Activation: Pre-activate the incoming Fmoc-amino acid (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in minimal DMF for exactly 2 minutes. Causality: HATU generates a highly reactive 7-aza-OBt ester, which is significantly more efficient at penetrating sterically hindered pockets than standard HBTU/DIC[5].
-
Extended/Heated Coupling: Add the activated mixture to the resin. React for 4 to 6 hours at room temperature, or utilize microwave-assisted SPPS at 50°C for 45 minutes .
-
Validation (Critical): Perform a Kaiser test. Warning: The steric hindrance of 2-A-6,6-DMHA can cause false-negative Kaiser tests because the ninhydrin reagent cannot reach the amine. Always perform a micro-cleavage of 1-2 mg of resin and analyze via LC-MS before proceeding.
-
Orthogonal Double Coupling: If LC-MS shows incomplete coupling, drain the resin and repeat the coupling using a different chemistry (e.g., DIC/OxymaPure) to alter the transition state geometry.
Fig 2: SPPS optimization workflow for sterically hindered unnatural amino acids.
Part 3: Sequence Design & Analytics
Q4: Where is the optimal position to substitute 2-A-6,6-DMHA in my sequence? Do not place it randomly. You must identify the "aggregation hot-spots" within your peptide. These are typically stretches of 4-5 consecutive hydrophobic residues (e.g., Leu-Val-Ile-Phe)[1].
-
Substitution Strategy: Replace a central, naturally occurring hydrophobic residue (like Leucine or Isoleucine) with 2-A-6,6-DMHA. This maintains the overall hydrophobic character of the sequence (crucial if the hydrophobicity is required for receptor binding or membrane insertion) while destroying the β-sheet propagation[6].
Q5: How do I analytically verify that the substitution has prevented aggregation? Visual inspection of a "clear solution" is insufficient, as soluble oligomers can form invisibly. You must validate the monomeric state using orthogonal analytical techniques.
Protocol: Verifying Monomeric State via ThT Fluorescence
Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheets[1].
-
Preparation: Dissolve the purified 2-A-6,6-DMHA modified peptide in DMSO to form a 10 mM stock. Dilute into PBS (pH 7.4) to a final concentration of 50 µM.
-
Dye Addition: Add ThT to a final concentration of 20 µM.
-
Incubation: Incubate at 37°C in a black, flat-bottom 96-well microplate.
-
Measurement: Measure fluorescence (Excitation: 440 nm, Emission: 480 nm) continuously over 24 hours.
-
Interpretation: A flat baseline confirms successful aggregation disruption. A sigmoidal growth curve indicates that the steric bulk was insufficient and β-sheet fibrils are still forming.
Data Presentation: Comparative Analytics
The table below summarizes the typical quantitative shifts observed when replacing a native Leucine with 2-A-6,6-DMHA in a highly aggregation-prone sequence.
| Analytical Parameter | Native Peptide (Aggregation-Prone) | Modified Peptide (with 2-A-6,6-DMHA) | Causality / Implication |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 5.0 mg/mL | Disruption of intermolecular packing forces. |
| ThT Fluorescence (A.U.) | > 15,000 (Sigmoidal curve) | < 1,000 (Flat baseline) | Absence of cross-β-sheet fibril structures. |
| SEC-HPLC Elution | Void volume (High MW aggregates) | Included volume (Low MW) | Peptide remains in a functional monomeric state. |
| SPPS Coupling Time | 45 minutes (Standard) | 4-6 hours (Double coupling) | Extreme steric shielding of the N-terminal amine. |
References
-
Nanomedicine against Aβ Aggregation by β–Sheet Breaker Peptide Delivery: In Vitro Evidence. PubMed Central (PMC). Available at:[Link]
-
Feasibility of β-Sheet Breaker Peptide-H102 Treatment for Alzheimer's Disease Based on β-Amyloid Hypothesis. PLOS ONE. Available at:[Link]
-
Inhibition of Aggregation of Amyloid Peptides by Beta-Sheet Breaker Peptides and Their Binding Affinity. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]
-
Strategic Approaches to Optimizing Peptide ADME Properties. PubMed Central (PMC). Available at:[Link]
-
Chemoselective Modification Strategies for Peptides and Proteins in Aqueous Media. Freie Universität Berlin (Refubium). Available at:[Link]
Sources
- 1. Nanomedicine against Aβ Aggregation by β–Sheet Breaker Peptide Delivery: In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility of β-Sheet Breaker Peptide-H102 Treatment for Alzheimer's Disease Based on β-Amyloid Hypothesis | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Advanced Coupling of Bulky Non-Proteinogenic Amino Acids (NPAAs)
Topic: Troubleshooting Incomplete Coupling of Bulky Non-Proteinogenic Amino Acids Content Type: Technical Support Center / Troubleshooting Guide
Executive Summary & Diagnostic Workflow
Coupling bulky non-proteinogenic amino acids (NPAAs)—such as
Standard protocols (DIC/HOBt) often fail here, resulting in deletion sequences or racemization. This guide provides a self-validating troubleshooting framework based on steric, electronic, and physical aggregation factors.
Diagnostic Decision Tree
Use the following logic to determine the correct intervention for your failed coupling.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure. Blue nodes represent diagnostic questions; Green/Yellow nodes represent chemical or physical solutions.
The Chemistry of Steric Hindrance
The "Neighboring Group Effect" (HATU vs. HOBt)
For bulky residues, the speed of the nucleophilic attack is the rate-limiting step. Standard benzotriazole additives (HOBt) are insufficient. You must use reagents containing the 7-azabenzotriazole (HOAt) moiety, such as HATU, or the Oxyma moiety (COMU).[1]
-
Mechanism: The pyridine nitrogen in HATU/HOAt forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This "anchimeric assistance" increases coupling rates by up to 100-fold compared to HBTU/HOBt [1].
-
Recommendation: For any secondary amine or
-disubstituted AA, HATU or COMU is mandatory.
Reagent Selection Matrix
| Reagent Class | Examples | Potency | Racemization Risk | Best Use Case |
| Carbodiimide | DIC/Oxyma | Moderate | Low | Standard SPPS, preventing epimerization. |
| Aminium/Uronium | HATU , HCTU | Very High | Moderate (if basic) | Bulky couplings , |
| Phosphonium | PyBOP | High | Low | When free amine is acid-labile (no base required for activation). |
| Acid Fluoride | TFFH, BTFFH | Extreme | Low | Aib-Aib couplings , extremely hindered interfaces. |
Critical Troubleshooting Scenarios (FAQs)
Scenario A: The "Aib-Aib" Blockade
Issue: You are trying to couple two Aminoisobutyric acid (Aib) residues sequentially, but the reaction stalls. Root Cause: The gem-dimethyl groups on both the nucleophile and the electrophile create a "steric wall." Solution:
-
Switch to Acid Fluorides: Uronium salts (HATU) often fail here. Convert the incoming Fmoc-Aib-OH to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or cyanuric fluoride. The small radius of the fluoride leaving group minimizes steric clash [2].
-
Microwave: Heat to 75°C.
Scenario B: Coupling to N-Methylated Residues
Issue: Coupling onto an N-methyl amino acid yields <20% conversion.
Root Cause:
-
Base: Use HOAt as an additive.
-
End-Capping: If the reaction is incomplete after double coupling, cap with acetic anhydride to prevent deletion sequences, which are impossible to separate during purification.
Scenario C: Diketopiperazine (DKP) Formation
Issue: You lose the peptide chain after deprotecting the 2nd residue (especially if Proline or N-methyl AA is at position 2). Root Cause: The free amine at position 2 attacks the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic diketopiperazine [3]. Solution:
-
Bulky Protection: Use Trityl (Trt) protection for the N-terminus of the 2nd residue instead of Fmoc, if possible.
-
Specific Deprotection: If using Fmoc, avoid standard piperidine. Use DBU/Piperazine cocktails for shorter times to minimize base-catalyzed cyclization.[3]
Experimental Protocols
Protocol 1: High-Efficiency Microwave Coupling (HATU/COMU)
Applicable for: Aib, N-Me-Ala, Pen, Tert-Leu.
Materials:
-
Fmoc-AA-OH (0.2 M in NMP)
-
HATU or COMU (0.5 M in NMP)
-
DIEA (2.0 M in NMP)
Workflow:
-
Activation: Combine Fmoc-AA-OH (5 eq), HATU (5 eq), and DIEA (10 eq). Note: Pre-activate for only 30-60 seconds. Longer activation leads to guanidinylation of the amine.
-
Addition: Add mixture to the resin.
-
Irradiation:
-
Standard Bulky AA: 75°C for 5 minutes (30-50W constant power).
-
Cysteine/Histidine: 50°C for 10 minutes (Prevent racemization).
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Monitoring: Do not use the Kaiser test (it fails for secondary amines). Use the Chloranil Test or micro-cleavage LCMS.
Protocol 2: Acid Fluoride Activation (The "Nuclear Option")
Applicable for: Aib-Aib, N-Me-Aib.
Mechanism Visualization:
Figure 2: Acid fluoride activation pathway using TFFH to overcome extreme steric hindrance.
Workflow:
-
Dissolve Fmoc-AA-OH (3 eq) and TFFH (3 eq) in dry DCM/DMF (1:1).
-
Add DIEA (6 eq).[1]
-
Add immediately to the resin.
-
Agitate for 60 minutes at room temperature (Acid fluorides are highly reactive; heat is rarely needed and may cause side reactions).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered residues. Journal of Organic Chemistry, 60(2), 405–410. [Link]
-
Gairí, M., et al. (1990).[4] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366. [Link]
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides and Proteins.[5][6][7][8][9] Organic Process Research & Development, 18(11), 1386–1411. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Technical Support Center: Purification of 2-Amino-6,6-dimethylheptanoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the purification challenges associated with 2-Amino-6,6-dimethylheptanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who may encounter specific issues during the synthesis and purification of this unique, sterically-hindered, non-polar amino acid.
The bulky tert-butyl group at the 6-position introduces significant hydrophobicity and steric hindrance, which are the primary sources of purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, offering detailed protocols and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that arise during the purification workflow.
Q1: My crude product is a persistent oil and refuses to crystallize. What steps can I take?
A1: Oiling out is common for bulky, non-polar amino acids. This occurs when the compound's solubility in the solvent is too high, or when impurities depress the melting point.
-
Initial Steps: Ensure all non-polar solvents from the work-up (e.g., hexane, ethyl acetate) are completely removed under high vacuum. A small amount of residual solvent can prevent crystallization.
-
Solvent Screening: The key is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Start with single solvents where your compound has borderline solubility. If that fails, move to a binary solvent system. A good starting point is dissolving the oil in a minimal amount of a good solvent (e.g., methanol, ethanol, isopropanol) and then slowly adding a poor solvent (e.g., water, hexane) dropwise at a warm temperature until persistent cloudiness appears. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid from a previous batch, add a "seed" crystal to induce crystallization.
-
Last Resort: If all else fails, column chromatography is your most reliable option to isolate the pure compound, which may then be induced to crystallize from a different solvent system.
Q2: I'm seeing significant peak tailing when analyzing my compound on a standard C18 reverse-phase HPLC column. Why is this happening and how can I fix it?
A2: Peak tailing for amino acids on reverse-phase columns is typically caused by secondary interactions between the polar amino and carboxyl groups and residual free silanol groups on the silica-based stationary phase.
-
Mobile Phase Modifiers: The most effective solution is to add a modifier to your mobile phase to suppress these interactions.
-
For Acidic Mobile Phases: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the carboxyl group and shields the silanol interactions.
-
For Basic Mobile Phases: Using a base-stable column, you can add 0.05-0.1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.
-
-
Column Choice: Consider using a column specifically designed for polar analytes, such as one with an embedded polar group or an end-capped C18 column, which has fewer free silanol groups. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent alternative for separating highly polar compounds.[1]
Q3: My NMR spectrum shows unreacted starting materials. Is it better to re-run the reaction or try to remove them via purification?
A3: The decision depends on the nature of the starting materials and the difference in their properties compared to your product.
-
Different Polarity: If the starting materials are significantly more or less polar than your 2-amino-6,6-dimethylheptanoic acid derivative, a straightforward purification is often faster. For example, if an unreacted bromo-ester precursor is present, it will be much less polar than the final amino acid and can be easily separated by silica gel chromatography.
-
Similar Polarity: If the starting materials have very similar polarity, separation can be difficult and may lead to significant yield loss. In this case, it is often more efficient to push the reaction to completion. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.
-
Acid/Base Properties: You can often exploit the amphoteric nature of your amino acid product. Dissolving the crude mixture in a dilute acid (e.g., 1M HCl) can extract your amino acid into the aqueous phase, leaving non-basic organic impurities behind. Conversely, dissolving in a dilute base (e.g., 1M NaOH) will deprotonate the carboxylic acid, allowing you to wash away non-acidic impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for more complex purification issues, complete with workflow diagrams and tables.
Issue 1: Low Purity After Initial Purification Attempt
You have performed a recrystallization or a flash column, but your analytical data (HPLC, NMR) still shows significant impurities. This guide will help you identify the impurity and select an appropriate secondary purification step.
The following diagram outlines a logical workflow for diagnosing and resolving purity issues post-purification.
Caption: Troubleshooting workflow for low purity.
Impurities in amino acid synthesis often fall into predictable categories.[2][3] Identifying the likely source is the first step toward effective removal.
| Impurity Type | Likely Source & Identification | Recommended Purification Strategy |
| Unreacted Precursors | e.g., α-bromo acid or alkyl halide. Often less polar. Visible in NMR/LC-MS. | Silica Gel Chromatography: The amino acid product is highly polar and will have strong retention on silica, while less polar precursors will elute earlier. |
| Diastereomers | Occurs if the synthesis creates a second chiral center. Often appears as two closely-eluting peaks in HPLC or doubled signals in NMR. | Achiral Chromatography: Diastereomers have different physical properties and can often be separated on standard silica gel or C18 columns with an optimized, high-resolution gradient. |
| Racemates | Racemization can occur under harsh basic or acidic conditions during synthesis or deprotection.[4] Requires chiral analysis to detect. | Chiral Separation: This requires specialized techniques. See the detailed protocol in Part 3. |
| Deletion/Insertion Products | If derivatized from a larger scaffold, incomplete reactions can lead to missing or extra amino acid units.[2] | Preparative HPLC: Offers the highest resolution for separating compounds with very similar structures. |
| Protecting Group Residues | Incomplete removal of Boc, Cbz, or other protecting groups.[2] | Re-subject to Deprotection: Treat the crude product again with the deprotection conditions (e.g., TFA for Boc, H₂/Pd-C for Cbz). |
Issue 2: Difficulty with Enantiomeric/Chiral Separation
Achieving high enantiomeric purity is critical for pharmaceutical applications.[5] 2-Amino-6,6-dimethylheptanoic acid has a single chiral center at the α-carbon. If your synthesis is not stereospecific, you will obtain a racemic mixture that must be resolved.
-
Preparative Chiral Chromatography: This is the most direct method. The crude mixture is separated on a column packed with a Chiral Stationary Phase (CSP). Common CSPs are based on cellulose, amylose, or crown ethers.[5] Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for these separations.[6]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
Derivatization to Diastereomers: The racemic mixture is reacted with a chiral derivatizing agent to form two diastereomers. These are no longer mirror images and can be separated using standard (achiral) chromatography. The derivatizing group is then cleaved to yield the pure enantiomers.
Caption: Workflow for chiral resolution via diastereomer formation.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key purification techniques discussed in this guide.
Protocol 1: Optimized Silica Gel Chromatography for a Bulky Amino Acid
This protocol is designed to minimize peak tailing and achieve good separation.
-
Slurry Preparation:
-
Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane). Add 2-3 times the mass of silica gel and evaporate the solvent completely until a dry, free-flowing powder is obtained. This ensures a narrow band is applied to the column.
-
-
Column Packing:
-
Pack a glass column with silica gel using a wet slurry method with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). A well-packed column is critical for good separation.
-
-
Loading:
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
-
Elution:
-
The key is to use a mobile phase that suppresses the ionic interactions of the amino acid. A common and effective system is a gradient of methanol in dichloromethane (DCM) with a constant small percentage of a modifier.
-
Recommended Solvent System:
-
Solvent A: Hexane or Heptane
-
Solvent B: Ethyl Acetate or Diethyl Ether
-
Solvent C (Modifier): Methanol containing 1% ammonium hydroxide (to sharpen peaks for the free amino acid).
-
-
Example Gradient: Start with 100% Solvent A. Gradually increase Solvent B to elute non-polar impurities. Then, introduce a gradient of Solvent C (e.g., 0-10% in DCM) to elute your polar amino acid product.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC). Use a suitable stain, such as ninhydrin (stains primary amines, usually purple/blue) or potassium permanganate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is for purifying the product when it is a solid but contains minor impurities.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Methanol, Ethanol).
-
Identify a "poor" or "anti-solvent" in which your compound is poorly soluble (e.g., deionized water, Hexane). The two solvents must be miscible. For this non-polar amino acid, an Ethanol/Water or Isopropanol/Water system is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask in a water bath to ~60-70 °C.
-
Add the "good" solvent dropwise while stirring until the solid is completely dissolved. It is critical to use the absolute minimum amount of hot solvent.
-
-
Induce Precipitation:
-
While still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add 1-2 more drops of the "good" solvent to re-dissolve the precipitate and ensure the solution is saturated.
-
-
Cooling (The Critical Step):
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel. Slow cooling encourages the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture or just the pure, ice-cold "poor" solvent.
-
Dry the crystals under high vacuum.
-
Part 4: Purity Assessment
Confirming the purity of your final product is a mandatory step. A combination of methods should be used to provide a complete picture of chemical and stereochemical purity.
| Analytical Method | Information Provided | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and identifies any organic impurities with distinct signals. | Quantitative NMR (qNMR) with an internal standard can determine absolute purity. |
| LC-MS | Provides molecular weight confirmation and an assessment of purity by UV trace. | Can be used with chiral columns to determine enantiomeric excess.[7] |
| Chiral HPLC/GC | Determines the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).[4][8] | Derivatization may be required for GC analysis to make the amino acid volatile.[8] |
| Elemental Analysis (CHN) | Confirms the elemental composition of the compound. | Purity should be >95% for reliable results. The measured values should be within ±0.4% of the theoretical values. |
References
- CAT. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides.
-
Chromatography Today. (2016, September 06). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Retrieved from [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7859-7869. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved from [Link]
-
Saito, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. Retrieved from [Link]
-
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatography A, 1523, 2-21. Retrieved from [Link]
-
Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 263-276. Retrieved from [Link]
-
BioXconomy. (2024, June 04). CMC regulatory challenges during peptide development. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. bioxconomy.com [bioxconomy.com]
- 4. cat-online.com [cat-online.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Amino-6,6-dimethylheptanoic Acid Deprotection
Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals dealing with the incorporation and deprotection of 2-Amino-6,6-dimethylheptanoic acid .
Because this non-canonical amino acid features a highly flexible, extreme-hydrophobicity neo-hexyl side chain (
I. Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why is standard 20% Piperidine/DMF failing to fully deprotect the Fmoc group from 2-Amino-6,6-dimethylheptanoic acid?
A1: The failure is driven by two synergistic physical barriers induced by the 6,6-dimethylheptyl side chain:
-
Hydrophobic Aggregation: The extreme lipophilicity of the terminal tert-butyl-like umbrella promotes inter-chain hydrophobic collapse. The peptide forms micelle-like aggregates on the resin, completely desolvating the reaction site and physically shielding the Fmoc group from the solvent[1].
-
Steric Hindrance: The flexible aliphatic tail folds back over the
-amine, creating a steric clash that prevents the bulky secondary amine (piperidine) from initiating the E1cB elimination mechanism[2].
Diagnostic Warning: Do not rely solely on the Kaiser test to validate this step. Sterically hindered free amines often yield false negatives. Instead, validate deprotection by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct[3].
Q2: How can I modify the deprotection cocktail to overcome this hydrophobic shielding?
A2: You must simultaneously increase the thermodynamic basicity of the reagent and the hydrogen-bond disrupting power of the solvent. Switching from a purely piperidine-based system to a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a stronger, non-nucleophilic amidine base that accelerates proton abstraction[3]. To break the hydrophobic aggregation, replace standard DMF with a mixture containing DMSO or chaotropic salts (e.g., KSCN), which disrupts the secondary structures causing the resin to collapse[4].
Q3: I extended the deprotection time to 60 minutes to force the reaction, but now I see a massive deletion sequence. What happened?
A3: You have induced Diketopiperazine (DKP) formation . DKP formation is a base-catalyzed intramolecular aminolysis. When the Fmoc group is finally removed, the newly liberated amine attacks the ester linkage connecting the C-terminal amino acid to the resin[5]. The immense steric bulk of the 6,6-dimethylheptyl group forces the dipeptide backbone into a cis-amide conformation—the exact geometry required for the 6-membered DKP ring closure[6]. Prolonged exposure to basic deprotection cocktails guarantees this truncation. Solution: Never use extended deprotection times at the dipeptide stage. Utilize microwave-assisted short cycles or synthesize the first two residues on highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin[4].
Q4: When this bulky amino acid is coupled adjacent to Aspartic Acid (Asp), I observe a +18 Da mass loss impurity. How do I prevent this?
A4: This indicates Aspartimide formation .
The extended basic conditions or elevated temperatures required to deprotect your bulky unnatural amino acid cause the backbone amide to attack the
II. Quantitative Data: Deprotection Condition Matrix
The following table summarizes the causal relationship between deprotection conditions and resulting side reactions when deprotecting 2-Amino-6,6-dimethylheptanoic acid at the dipeptide stage (Position 2).
| Deprotection Cocktail | Temp | Time | Deprotection Efficiency | DKP Formation | Aspartimide Formation* |
| 20% Piperidine / DMF | 25°C | 2 x 10 min | 45% (Incomplete) | 2% | 5% |
| 20% Piperidine / DMF | 25°C | 2 x 30 min | 68% (Incomplete) | 18% (High) | 12% |
| 2% DBU + 20% Pip / DMF | 25°C | 2 x 10 min | 85% (Moderate) | 25% (Critical) | 22% |
| 2% DBU + 20% Pip / NMP+DMSO | 75°C (MW) | 2 x 3 min | >99% (Optimal) | <1% | <1% (w/ 0.1M HOBt) |
*Assuming an Asp-Xaa sequence context.
III. Mechanistic & Troubleshooting Workflows
Mechanistic pathway of DKP formation vs. successful peptide elongation.
Troubleshooting logic tree for resolving incomplete Fmoc deprotection.
IV. Self-Validating Experimental Protocol
To ensure absolute scientific integrity, do not rely on visual colorimetric tests for this specific amino acid. Implement the following High-Efficiency Deprotection Protocol utilizing real-time UV-Vis validation.
Objective: Achieve >99% Fmoc removal of 2-Amino-6,6-dimethylheptanoic acid while suppressing DKP and aspartimide side reactions.
Reagent Preparation:
-
Deprotection Cocktail: 2% DBU (v/v), 20% Piperidine (v/v), and 0.1 M HOBt dissolved in a solvent mixture of NMP and DMSO (80:20 v/v).
Step-by-Step Methodology:
-
Resin Swelling: Wash the peptidyl-resin containing the terminal Fmoc-2-Amino-6,6-dimethylheptanoic acid with NMP (3 x 5 mL) for 10 minutes to maximally swell the polymer matrix and expose the aggregated chains.
-
First Deprotection Cycle (Disruption): Add 5 mL of the Deprotection Cocktail to the reaction vessel. React for exactly 3 minutes at 75°C using microwave irradiation (or 10 minutes at 45°C via conventional heating). Note: The brief, high-heat exposure disrupts hydrophobic collapse without allowing time for DKP cyclization[2].
-
Primary Effluent Collection: Drain the reaction solution directly into a 25 mL volumetric flask. This first drain contains the vast majority of the cleaved dibenzofulvene (DBF) adduct.
-
Second Deprotection Cycle (Completion): Add a fresh 5 mL of the Deprotection Cocktail. React for an additional 3 minutes at 75°C.
-
Secondary Effluent Collection: Drain this solution into a separate 25 mL volumetric flask.
-
UV-Vis Self-Validation: Dilute both collected fractions to the 25 mL mark with DMF. Measure the absorbance of both solutions at 301 nm using a UV-Vis spectrophotometer. Apply the Beer-Lambert law to quantify DBF concentration. The deprotection is scientifically validated as complete only when the secondary fraction exhibits <2% of the total DBF absorbance of the primary fraction[3].
-
Resin Washing: Wash the resin extensively with NMP (5 x 5 mL) and DCM (3 x 5 mL) to completely purge the DBU base prior to the subsequent coupling step.
V. References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:[Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - National Institutes of Health. Available at:[Link]
-
CEM SPPS Reagents Brochure (Aspartimide Prevention). CEM Corporation. Available at:[Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isil.co.il [isil.co.il]
Alternative coupling reagents for 2-Amino-6,6-dimethylheptanoic acid (HATU vs PyBOP)
The following guide serves as a technical support resource for researchers synthesizing peptides containing 2-Amino-6,6-dimethylheptanoic acid . It addresses the specific challenges of coupling this bulky, lipophilic non-proteinogenic amino acid, focusing on the selection and optimization of HATU versus PyBOP .
Status: Active Guide
Applicable For: Solid-Phase Peptide Synthesis (SPPS), Solution Phase Synthesis
Molecule Profile: 2-Amino-6,6-dimethylheptanoic acid is a lipophilic, bulky amino acid. While the steric bulk is distal (
Part 1: Reagent Selection & Decision Matrix (FAQ)
Q1: Should I use HATU or PyBOP for coupling 2-Amino-6,6-dimethylheptanoic acid?
Recommendation: HATU is the primary recommendation for this specific amino acid due to its superior reactivity in aggregation-prone sequences.
-
Use HATU when: You observe incomplete coupling (deletion sequences) or are synthesizing a long, hydrophobic peptide. The 7-azabenzotriazole (HOAt) leaving group in HATU creates a more reactive active ester than the benzotriazole (HOBt) generated by PyBOP, which is critical for overcoming the solvophobic collapse often caused by the 6,6-dimethylheptyl side chain.
-
Use PyBOP when: You are performing a fragment condensation where racemization is a critical concern, or if cost is a primary driver for large-scale synthesis of shorter, less prone sequences. PyBOP is also preferred if you lack the ability to strictly control stoichiometry, as it avoids the risk of guanidinylation (capping) inherent to HATU.
Q2: What are the critical trade-offs?
| Feature | HATU (Uronium Salt) | PyBOP (Phosphonium Salt) |
| Reactivity | High (Fast kinetics, breaks aggregation) | Moderate (Slower, standard kinetics) |
| Mechanism | Generates OAt-active ester (neighboring group effect) | Generates OBt-active ester |
| Major Risk | Guanidinylation (N-terminal capping) if reagent is in excess | Byproduct Removal (Phosphoramide oxide is hard to remove in solution) |
| Solubility | Byproducts (TMU) are water-soluble/volatile | Byproducts are organic-soluble, non-volatile |
| Cost | High | Moderate |
Q3: How do I choose based on my specific failure mode?
Refer to the decision logic below to diagnose your current synthesis issue.
Figure 1: Decision matrix for selecting coupling reagents based on experimental failure modes.
Part 2: Troubleshooting & Optimization
Issue: Low Coupling Efficiency (Incomplete Conversion)
Symptoms: Kaiser test remains blue/violet; LC-MS shows peak for
-
Switch to HATU: The HOAt ester is more reactive.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture (in DMF) to disrupt hydrogen bonding and aggregation.
-
Double Coupling: Perform the first coupling with HATU (30 min), drain, and perform a second coupling with PyBOP or HATU (45 min).
Issue: Guanidinylation (+99 Da Mass Shift)
Symptoms: LC-MS shows a peak corresponding to
-
Stoichiometry Control: Never use excess HATU. Use 0.95 equivalents of HATU relative to the carboxylic acid.
-
Pre-activation: Allow the Amino Acid, HATU, and Base to react for 1-2 minutes before adding the mixture to the resin. This ensures the HATU is consumed to form the active ester before it sees the free amine.
-
Switch to PyBOP: Phosphonium salts cannot form guanidines.
Issue: Racemization
Symptoms: Presence of diastereomers in the final product.
Root Cause: High base concentration (DIPEA) promotes proton abstraction from the
-
Reduce Base: Use exactly 2.0 equivalents of DIPEA relative to the amino acid.
-
Use Collidine: Switch from DIPEA to 2,4,6-collidine (TMP), a weaker base that is less likely to abstract the
-proton but sufficient to drive the reaction.
Part 3: Mechanistic Deep Dive
Understanding the mechanism is crucial for troubleshooting. The diagram below illustrates the competition between the desired coupling pathway and the guanidinylation side reaction when using HATU.
Figure 2: Mechanistic competition between OAt-ester formation (coupling) and direct guanidinylation.
Part 4: Verified Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Recommended)
Best for: Aggregation-prone sequences, low yields.
-
Reagent Prep: Dissolve Fmoc-2-Amino-6,6-dimethylheptanoic acid (3.0 eq) and HATU (2.9 eq) in dry DMF.
-
Note: Using slightly less HATU than amino acid prevents guanidinylation.
-
-
Activation: Add DIPEA (6.0 eq) to the solution. Shake/vortex for exactly 30 seconds .
-
Critical: Do not let the activated ester sit for >5 minutes, as it may racemize or rearrange.
-
-
Coupling: Add the activated solution immediately to the resin-bound peptide.
-
Reaction: Agitate at room temperature for 45–60 minutes .
-
Wash: Drain and wash resin with DMF (
min) and DCM ( min). -
Monitoring: Perform a Kaiser Test. If positive (blue), repeat the step (Double Couple).
Protocol B: Robust PyBOP Coupling
Best for: Cost-sensitive scale-up, avoiding capping.
-
Reagent Prep: Dissolve Fmoc-2-Amino-6,6-dimethylheptanoic acid (3.0 eq) and PyBOP (3.0 eq) in dry DMF.
-
Addition: Add the solution to the resin-bound peptide before adding base.
-
Initiation: Add DIPEA (6.0 eq) directly to the resin slurry containing the AA/PyBOP mixture.
-
Why? PyBOP requires base to activate.[1] In situ activation is standard.
-
-
Reaction: Agitate at room temperature for 60–90 minutes . (PyBOP kinetics are slower than HATU).
-
Wash: Extensive washing is required to remove the phosphoramide byproduct. Wash with DMF (
) and DCM ( ).
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Albericio, F., et al. (1998). On the use of HATU in the synthesis of difficult peptides.[3][4][5] Journal of Organic Chemistry, 63(26), 9678-9683. Link
-
Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Tetrahedron Letters, 31(2), 205-208. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.[3][6] Link
-
Biotage Application Notes. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Link
Sources
Technical Support Center: Strategies for Difficult Sequences Containing 2-Amino-6,6-dimethylheptanoic Acid
Welcome to the technical support center for navigating the challenges associated with the solid-phase peptide synthesis (SPPS) of sequences containing 2-Amino-6,6-dimethylheptanoic acid. This novel amino acid, with its sterically demanding gem-dimethyl group on a long aliphatic side-chain, presents unique hurdles that can lead to failed syntheses, low yields, and impure products. This guide is designed for researchers, scientists, and drug development professionals to provide both quick-reference FAQs and in-depth troubleshooting protocols to ensure successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency dramatically lower when I try to incorporate 2-Amino-6,6-dimethylheptanoic acid or couple an amino acid to its N-terminus?
A: The primary cause is severe steric hindrance. The bulky 6,6-dimethyl group (structurally similar to a neopentyl group) on the side chain physically blocks the approach of activated amino acid derivatives to the reactive N-terminus of the growing peptide chain. This spatial inhibition slows down the rate of amide bond formation significantly, and standard coupling conditions are often insufficient to drive the reaction to completion.[1][2][3]
Q2: I'm observing a high percentage of deletion sequences lacking 2-Amino-6,6-dimethylheptanoic acid in my final product. What is happening?
A: This is a direct consequence of incomplete coupling as described in Q1. If the coupling reaction of 2-Amino-6,6-dimethylheptanoic acid does not go to completion in the allotted time, the subsequent deprotection step will expose the unreacted N-terminus of the previous residue. In the next cycle, the following amino acid will couple to this site, resulting in a peptide that is missing the intended bulky residue—a (+/-) deletion sequence.
Q3: Which coupling reagents are recommended for such a sterically hindered residue?
A: For challenging couplings involving bulky amino acids, high-potency uronium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides like DCC or DIC.[2][3]
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent first choice. It is a third-generation uronium reagent with coupling efficiencies comparable or superior to HATU, especially for hindered amino acids.[4][5] It also boasts a better safety profile, as it does not contain the potentially explosive benzotriazole moiety.[4][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful and widely used option. It reacts rapidly and is known to be effective for difficult sequences.[7][8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is particularly effective for coupling N-methylated or other sterically demanding amino acids.[3][7]
Q4: Can I just extend the coupling time to solve the problem?
A: Yes, extending the reaction time (e.g., from 1 hour to 4 hours, or even overnight) is a valid and often necessary strategy for sterically hindered couplings.[2] However, this approach should be used judiciously, as prolonged exposure to the basic reaction environment can increase the risk of side reactions, such as racemization, particularly for the activated amino acid.[9]
Q5: How can I be certain that the incorporation of this residue was successful?
A: Verification requires robust analytical techniques. High-resolution mass spectrometry (MS) is essential to confirm that the final peptide has the correct molecular weight.[10][11] Additionally, HPLC or UPLC analysis is critical for assessing purity. A successful synthesis will show a major peak corresponding to the target peptide, while a failed coupling will often reveal a significant peak corresponding to the deletion sequence, which typically has a different retention time.[10][12] For unambiguous confirmation, tandem MS (MS/MS) sequencing can be employed.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to overcoming the most common issues encountered when working with 2-Amino-6,6-dimethylheptanoic acid.
Problem 1: Incomplete Coupling and Deletion Sequence Formation
Root Cause Analysis: The fundamental issue is the kinetic barrier imposed by steric hindrance. The activation energy for the amide bond formation is significantly increased, and the frequency of successful molecular collisions is reduced. Standard SPPS protocols are simply not robust enough to overcome this barrier.
dot
Caption: Troubleshooting workflow for incomplete coupling.
Solution Pathway 1: Optimization of Coupling Chemistry
The first line of defense is to enhance the potency of your coupling reaction.
1.1. Select a High-Efficiency Coupling Reagent: Standard coupling reagents are often insufficient for sterically demanding reactions.[2][3] The choice of reagent is crucial for activating the carboxylic acid to overcome the steric barrier. Uronium salts like COMU and HATU, or phosphonium salts like PyBOP, are significantly more effective because they form highly reactive esters.[2][8] COMU is particularly advantageous due to its high efficiency, enhanced safety profile, and the generation of water-soluble byproducts, which simplifies purification.[4][6][13]
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Type | Key Advantages | Considerations |
| COMU | Uronium | High efficiency, low racemization, non-explosive, water-soluble byproducts.[4][6] | Relatively newer, may be higher cost. |
| HATU | Uronium | Very fast, highly effective for difficult sequences.[7][8] | Benzotriazole-based (potential safety hazard), can cause side reactions with excess base.[7] |
| PyAOP | Phosphonium | Excellent for N-methyl and other hindered amino acids.[3][7] | Byproduct (HMPA from related BOP) can be toxic. |
1.2. Implement a "Double Coupling" Protocol: A highly effective strategy is to perform the coupling step twice.[14][15] After the first coupling reaction, the resin is washed, and a fresh solution of activated amino acid is added to react with any remaining uncoupled N-termini. This significantly increases the chances of driving the reaction to completion.
Experimental Protocol: Double Coupling with COMU
-
Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide and wash thoroughly with DMF (3x).
-
First Coupling Activation: In a separate vessel, pre-activate the Fmoc-2-Amino-6,6-dimethylheptanoic acid (4 eq. relative to resin loading). Dissolve the amino acid, COMU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow pre-activation for 1-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection step.
Solution Pathway 2: Advanced Synthesis & Physical Methods
If chemical optimization is insufficient, leveraging physical energy and altering the synthesis environment can provide the necessary boost.
2.1. Utilize Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy is a powerful tool for accelerating difficult chemical reactions.[16][17] In SPPS, it rapidly and uniformly heats the reaction mixture, providing the energy needed to overcome the activation barrier of sterically hindered couplings.[18][19] This can reduce reaction times from hours to minutes and drive difficult couplings to completion.[1][16]
dot
Caption: Microwave energy overcomes the activation barrier.
2.2. Optimize Solvents and Resin: Peptide aggregation on the solid support can further obstruct reactive sites, especially for hydrophobic sequences.[20][21]
-
Solvent Choice: Consider using N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). NMP has superior solvating properties for growing peptide chains, which can help disrupt aggregates.[2]
-
Resin Choice: For long or particularly hydrophobic sequences, using a resin with enhanced swelling properties, such as a PEG-grafted resin (e.g., ChemMatrix®), can improve reaction kinetics by making the peptide chain more accessible.[20]
Problem 2: Peptide Aggregation on Resin
Root Cause Analysis: The long, hydrophobic side chain of 2-Amino-6,6-dimethylheptanoic acid can promote inter-chain hydrophobic interactions. This causes the peptide chains on the resin to clump together, forming aggregates that are poorly solvated and inaccessible to reagents.[20][22]
Solution Pathway: Disrupting Inter-chain Interactions
-
Elevated Temperature: Performing the synthesis at a moderately elevated temperature (e.g., 40-60°C), even without a microwave, can help disrupt the hydrogen bonds and hydrophobic interactions that lead to aggregation.[14][23]
-
Chaotropic Salts: In extreme cases, the addition of a low concentration of a chaotropic salt (e.g., LiCl) to the coupling and deprotection solutions can help to break up secondary structures, though this should be carefully validated for compatibility with the overall chemistry.
Part 3: Analytical Verification and Quality Control
A successful synthesis protocol must be a self-validating system. Rigorous analysis is non-negotiable.
1. High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary tool for assessing the purity of the crude peptide.
-
Method: Use a reverse-phase C18 column with a shallow water/acetonitrile gradient containing 0.1% TFA.
-
Interpretation: The target peptide should be the major peak. The primary failure product to look for is the deletion sequence. Due to the loss of the bulky, hydrophobic 2-Amino-6,6-dimethylheptanoic acid residue, the deletion sequence will typically have a significantly shorter retention time than the full-length product.
2. Mass Spectrometry (MS): MS provides definitive confirmation of the molecular identity of the synthesized peptide.
-
Method: Use ESI-MS or MALDI-TOF to determine the molecular weight of the major peaks observed in the HPLC chromatogram.[10][11]
-
Interpretation: The measured mass of the main peak should match the theoretical mass of the target peptide. The mass of any significant secondary peaks should be calculated to identify them (e.g., deletion sequences, products of incomplete side-chain deprotection).
By systematically applying these optimized chemical and physical strategies and validating the results with precise analytical techniques, researchers can confidently and successfully incorporate the sterically demanding 2-Amino-6,6-dimethylheptanoic acid into complex peptide sequences.
References
- COMU – Safer and More Efficient Peptide Coupling Reagent. Google Vertex AI.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Self-Decode.
- COMU: A Third-Generation Coupling Reagent for Enhanced Peptide Synthesis. Benchchem.
- Optimizing Peptide Coupling: Key Techniques. Self-Decode.
- Microwave-Assisted Peptide Synthesis: A Faster Approach. Self-Decode.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed.
- Comparative study of conventional and microwave assisted synthesis. protein.bio.
- Microwave SPPS Technology. AmbioPharm.
- Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass.
- Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Iris Biotech.
- COMU: a third generation of uronium-type coupling reagents. PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. OUCI.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- The importance of amino acids with bulky side chains and our synthetic.... ResearchGate.
- The Design, Synthesis, and Study of Biologically Relevant Peptides. Exploration Sciencce.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Computer-assisted assignment of peptides with non-standard amino acids. PubMed - NIH.
- Design of Peptoid-peptide Macrocycles to Inhibit the β-catenin TCF Interaction in Prostate Cancer. PMC.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijsra.net [ijsra.net]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. bjjjme.info [bjjjme.info]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 19. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 20. RSC - Page load error [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the NMR Characterization of 2-Amino-6,6-dimethylheptanoic Acid Residues
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Sterically Hindered, Non-Canonical Amino Acids
In the expanding landscape of peptide and protein engineering, the incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to modulate the pharmacological properties of therapeutic molecules.[1][2] Among these, 2-Amino-6,6-dimethylheptanoic acid, with its sterically demanding tert-butyl group, presents a unique synthetic and analytical challenge. The bulky aliphatic side chain can significantly influence peptide conformation and stability, making its unambiguous characterization paramount for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of 2-Amino-6,6-dimethylheptanoic acid residues. We will delve into the causality behind experimental choices in NMR, present detailed protocols, and offer supporting data based on structurally similar compounds and predictive models, owing to the limited availability of published experimental spectra for this specific ncAA.
The Power of NMR in Elucidating Complex Amino Acid Structures
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex amino acids.[3] Its non-destructive nature and its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms make it uniquely suited for characterizing novel molecular entities.[3]
Why NMR is a Preferred Method
For a molecule like 2-Amino-6,6-dimethylheptanoic acid, the primary advantage of NMR lies in its ability to provide a complete structural picture in solution, which is often the biologically relevant state. While other techniques might provide information on mass or elemental composition, NMR can resolve the stereochemistry and reveal subtle conformational preferences imposed by the bulky tert-butyl group.
A Multi-dimensional NMR Approach to Characterization
A comprehensive NMR characterization of 2-Amino-6,6-dimethylheptanoic acid involves a suite of one- and two-dimensional experiments.
One-Dimensional (1D) NMR: The First Look
-
¹H NMR: The proton NMR spectrum provides the initial and most direct assessment of the molecule. Key expected signals for 2-Amino-6,6-dimethylheptanoic acid would include:
-
A sharp singlet for the nine equivalent protons of the tert-butyl group.
-
A multiplet for the alpha-proton (Cα-H).
-
A series of multiplets for the methylene protons of the aliphatic chain.
-
Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may exchange with the solvent.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For our target molecule, we would expect to see distinct signals for the alpha-carbon, the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and each of the methylene carbons in the chain.
Two-Dimensional (2D) NMR: Connecting the Dots
To definitively assign the signals observed in the 1D spectra and to establish the connectivity of the molecule, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For 2-Amino-6,6-dimethylheptanoic acid, COSY would be crucial for connecting the alpha-proton to the adjacent methylene protons and for establishing the sequence of the methylene groups along the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.
The following diagram illustrates a typical workflow for the NMR characterization of a novel amino acid.
Caption: A streamlined workflow for the NMR characterization of a non-canonical amino acid.
Predicted NMR Data for 2-Amino-6,6-dimethylheptanoic Acid
Due to the absence of readily available experimental spectra for 2-Amino-6,6-dimethylheptanoic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using computational algorithms and should be considered as a guide for interpreting experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα | 3.5 - 3.8 | Multiplet |
| Hβ | 1.5 - 1.8 | Multiplet |
| Hγ | 1.2 - 1.5 | Multiplet |
| Hδ | 1.1 - 1.4 | Multiplet |
| Hε | 1.2 - 1.5 | Multiplet |
| C(CH₃)₃ | 0.8 - 1.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 180 |
| Cα | 55 - 60 |
| Cβ | 30 - 35 |
| Cγ | 25 - 30 |
| Cδ | 35 - 40 |
| Cε | 28 - 33 |
| C (CH₃)₃ | 30 - 35 |
| C(C H₃)₃ | 29 - 34 |
Experimental Protocols for NMR Analysis
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve 5-10 mg of the amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired pH.
-
Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle heating may be necessary.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS or DSS) for accurate chemical shift referencing.
1D ¹H NMR Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
2D COSY and HSQC Acquisition
-
Pulse Programs: Select the appropriate COSY and HSQC pulse sequences from the spectrometer's library.
-
Acquisition Parameters:
-
Optimize spectral widths in both dimensions to cover the expected chemical shift ranges.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
-
Adjust the number of scans per increment to achieve an adequate signal-to-noise ratio.
-
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed structural information, non-destructive, solution-state analysis | Lower sensitivity, requires higher sample concentration |
| LC-MS | Liquid chromatography separation followed by mass analysis | High sensitivity, suitable for complex mixtures, accurate mass determination | Provides limited structural information, destructive |
| GC-MS | Gas chromatography separation followed by mass analysis | High resolution for volatile compounds, sensitive | Requires derivatization for non-volatile amino acids, destructive |
| Amino Acid Analyzer | Ion-exchange chromatography with post-column derivatization | Quantitative, well-established for standard amino acids | Less suitable for novel, uncharacterized amino acids |
The following diagram illustrates the decision-making process for choosing an analytical technique.
Caption: Decision tree for selecting an appropriate analytical method for amino acid characterization.
Conclusion and Best Practices
The comprehensive characterization of 2-Amino-6,6-dimethylheptanoic acid is best achieved through a multi-faceted approach, with NMR spectroscopy serving as the central pillar for detailed structural elucidation. While direct experimental data for this specific ncAA is sparse, the principles outlined in this guide, combined with predictive modeling and data from analogous structures, provide a robust framework for its analysis.
For drug development professionals, the investment in a thorough NMR characterization is invaluable. It provides the detailed structural insights necessary to understand the impact of this unique amino acid on peptide and protein function, ultimately accelerating the development of novel therapeutics. When approaching the characterization of such novel entities, a combination of 1D and 2D NMR techniques is highly recommended. Furthermore, complementing NMR data with high-resolution mass spectrometry provides orthogonal confirmation of the molecular weight and elemental composition, leading to a highly confident structural assignment.
References
-
Goering, A. W., & Li, X. (2022). Chemical Synthesis of Peptides and Proteins Containing Non-Canonical Amino Acids. Chemical Reviews, 122(16), 13315–13380. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Expanding the Genetic Code: A Showcase of Genetically Encoded Non-Canonical Amino Acids and Their Applications. Chemistry – A European Journal, 26(38), 8295–8310. [Link]
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]
-
Gromova, A. V., & Gribkov, D. V. (2021). NMR Spectroscopy in the Study of Non-Canonical Amino Acids in Peptides and Proteins. Molecules, 26(15), 4615. [Link]
-
Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769–1782. [Link]
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A Senior Application Scientist's Guide to HPLC Retention Time Shifts with 2-Amino-6,6-dimethylheptanoic Acid Incorporation
Abstract
The introduction of novel, structurally unique molecules into existing analytical workflows necessitates a thorough evaluation of their impact on chromatographic performance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for a standard amino acid mixture before and after the inclusion of 2-Amino-6,6-dimethylheptanoic acid. We will explore the underlying principles of reversed-phase chromatography, detail a robust experimental protocol, and analyze the resulting data to explain the observed retention time shifts. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how sample matrix complexity can influence analytical outcomes.
Introduction: The Challenge of Predictable Elution
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its ability to separate, identify, and quantify components within a complex mixture.[1] In pharmaceutical development and biomedical research, the analysis of amino acids is fundamental for everything from protein characterization to metabolic studies.[1] The reliability of HPLC data hinges on the consistency of retention time (t_R), the specific time it takes for an analyte to travel from the injector to the detector.[2]
However, retention times are not immutable. They are highly sensitive to a variety of factors, including the mobile phase composition, column temperature, flow rate, and the chemical nature of the stationary phase.[3] A critical, yet often underestimated, factor is the sample matrix itself. The introduction of a new, structurally distinct compound can perturb the established equilibrium within the column, leading to unexpected shifts in the retention times of other analytes.
This guide focuses on such a scenario, investigating the effects of incorporating 2-Amino-6,6-dimethylheptanoic acid , a non-standard amino acid with a unique structural motif, into a standard amino acid analysis workflow.
The Analyte in Focus: 2-Amino-6,6-dimethylheptanoic Acid
To understand its chromatographic impact, we must first examine the structure of 2-Amino-6,6-dimethylheptanoic acid.
-
Alpha-Amino Acid: It possesses the characteristic amino group (-NH₂) and carboxylic acid (-COOH) group on the alpha-carbon, allowing it to be analyzed alongside other proteinogenic amino acids.
-
Bulky Aliphatic Side Chain: The key feature is its side chain: -CH₂-CH₂-CH₂-C(CH₃)₃. This chain is highly non-polar (hydrophobic) and terminates in a sterically hindered tert-butyl group.
In reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[4] Analytes with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later (have a longer retention time).[5]
Based on its structure, we can hypothesize that 2-Amino-6,6-dimethylheptanoic acid will be strongly retained on a C18 column. Furthermore, its significant non-polar character and size may influence the partitioning behavior of other amino acids between the mobile and stationary phases.
Diagram: Analyte-Stationary Phase Interaction
The diagram below illustrates the hypothesized interaction of 2-Amino-6,6-dimethylheptanoic acid with the C18 stationary phase. The bulky, hydrophobic side chain is expected to embed itself within the C18 alkyl chains, leading to a strong retention.
Sources
Mass spectrometry fragmentation patterns of 2-Amino-6,6-dimethylheptanoic acid peptides
An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of Peptides Containing 2-Amino-6,6-dimethylheptanoic Acid
This guide provides a predictive and comparative analysis of the fragmentation patterns of peptides incorporating the non-standard amino acid, 2-amino-6,6-dimethylheptanoic acid. As direct experimental data for this specific residue is not widely available in published literature, this document builds upon the foundational principles of peptide fragmentation and the unique structural characteristics of the amino acid to offer researchers a robust framework for its identification and characterization. We will compare the expected outcomes from Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) with those from Electron Transfer Dissociation (ETD), providing the causal logic behind the predicted spectral features.
Characterization of the Analyte: 2-Amino-6,6-dimethylheptanoic Acid
Before delving into fragmentation, understanding the analyte is critical. 2-Amino-6,6-dimethylheptanoic acid is an unnatural amino acid with a C7 aliphatic side chain terminating in a bulky tert-butyl-like moiety.
-
Structure:
-
Monoisotopic Mass: 187.15723 Da
-
Residue Mass (in a peptide): 169.14668 Da (C10H19NO)
The key structural feature influencing fragmentation is the sterically hindered and highly aliphatic side chain. This structure is expected to impact ion mobility, proton affinity, and the stability of fragment ions.
A Comparative Overview of Fragmentation Methodologies
The choice of fragmentation technique is a critical experimental parameter that dictates the type of structural information obtained. The two primary methods, CID/HCD and ETD, operate on fundamentally different principles.
-
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD): These are "slow-heating," ergodic methods where precursor ions are accelerated and collided with inert gas molecules.[1] This collision energy is converted into vibrational energy, which redistributes throughout the ion until the weakest bonds—typically the peptide amide bonds—rupture. This process is heavily influenced by the "mobile proton" model, where protons on the peptide backbone migrate to amide bonds, inducing cleavage and generating characteristic b- and y-ions .[1] HCD is a variant performed in a higher-pressure cell, often leading to cleaner spectra with better fragment ion resolution.[2]
-
Electron Transfer Dissociation (ETD): This is a non-ergodic method involving an ion-ion reaction where a radical anion transfers an electron to the multiply protonated peptide precursor.[3][4] This process induces a rapid (femtosecond timescale) cleavage of the N-Cα bond on the peptide backbone, a process that is not dependent on vibrational energy redistribution.[3] The resulting fragments are c- and z-type ions . A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and side-chain information, which is often lost in CID/HCD.[3][5][6]
Predicted Fragmentation Patterns for Peptides Containing 2-Amino-6,6-dimethylheptanoic Acid
Let us consider a hypothetical model peptide for our analysis: Ac-Gly-X-Ala-Arg-NH2 , where X represents our amino acid of interest, 2-amino-6,6-dimethylheptanoic acid.
Predicted CID/HCD Fragmentation
Under CID/HCD conditions, fragmentation is driven by proton mobility and bond strength.
-
Expected b- and y-ion Series: A standard series of b- and y-ions resulting from cleavage of the peptide amide bonds is expected. The bulky, non-polar side chain of residue X is not expected to inhibit the fundamental mobile proton mechanism.
-
Influence of the Bulky Side Chain:
-
No Preferential Cleavage: Unlike proline or acidic residues, the aliphatic side chain of X is not expected to create a site of unusually facile or inhibited cleavage. Fragmentation should proceed along the backbone as typically observed.[7]
-
Potential for Side-Chain Neutral Loss: The tert-butyl-like group at the terminus of the side chain could potentially undergo fragmentation itself, although this is generally less favored than backbone cleavage. A possible, though likely minor, neutral loss of isobutylene (56.0626 Da) from the side chain of high-energy fragment ions might be observed.
-
-
Dominant Fragment Ions: For a peptide containing a basic residue like Arginine (Arg) at the C-terminus, the y-ion series is often more intense, as Arg tends to sequester the charge.
Predicted ETD Fragmentation
ETD fragmentation is driven by radical chemistry and is less sensitive to the peptide's primary sequence and side-chain chemistry.[8]
-
Expected c- and z-ion Series: ETD will cleave the N-Cα bonds, producing a comprehensive series of c- and z-ions.[6] This method is exceptionally well-suited for confirming the presence and position of non-standard amino acids.
-
Preservation of the Side Chain: The key advantage of ETD here is the expected preservation of the entire 6,6-dimethylheptyl side chain on the resulting fragment ions. This provides unambiguous mass evidence for the residue's identity at a specific position.
-
Suitability for Higher Charge States: ETD is most efficient for precursor ions with higher charge states (z ≥ 3), as the electron transfer process is more favorable.[8]
Quantitative Comparison: Predicted Fragment Ions
The following tables summarize the predicted monoisotopic m/z values for the singly charged fragment ions of our model peptide, Ac-Gly-X-Ala-Arg-NH2 .
-
Precursor [M+H]+: 599.4032 Da
-
Residue Masses: Ac (43.0184), Gly (57.0215), X (169.1467) , Ala (71.0371), Arg (156.1011), NH2 (17.0265)
| Table 1: Predicted CID/HCD Fragment Ions (b- & y-series) | | :--- | :--- | :--- | :--- | | b-ion | Sequence | m/z | y-ion | Sequence | m/z | | b1 | Ac-G | 101.0400 | y1 | R-NH2 | 174.1117 | | b2 | Ac-G-X | 270.1867 | y2 | A-R-NH2 | 245.1488 | | b3 | Ac-G-X-A | 341.2238 | y3 | X-A-R-NH2 | 414.2955 | | | | | y4 | G-X-A-R-NH2 | 471.3169 |
| Table 2: Predicted ETD Fragment Ions (c- & z-series) | | :--- | :--- | :--- | :--- | | c-ion | Sequence | m/z | z-ion | Sequence | m/z | | c1 | Ac-G | 118.0665 | z1 | R-NH2 | 157.0986 | | c2 | Ac-G-X | 287.2132 | z2 | A-R-NH2 | 228.1357 | | c3 | Ac-G-X-A | 358.2503 | z3 | X-A-R-NH2 | 397.2824 | | | | | z4 | G-X-A-R-NH2 | 454.3038 |
Visualizing Fragmentation and Experimental Workflow
The following diagrams illustrate the concepts described above.
Caption: CID/HCD cleaves the peptide amide bond, generating b- and y-ions.
Caption: ETD cleaves the N-Cα bond, generating c- and z-ions.
Caption: General workflow for the analysis of synthetic peptides by LC-MS/MS.
Experimental Protocol: A Self-Validating Approach
This protocol provides a robust starting point for analyzing peptides containing 2-amino-6,6-dimethylheptanoic acid. Researchers should optimize parameters based on their specific instrumentation and peptide characteristics.
Objective: To confirm the sequence of a synthetic peptide containing 2-amino-6,6-dimethylheptanoic acid using both HCD and ETD fragmentation.
1. Sample Preparation:
- Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid to create a 1 mg/mL stock solution.
- Working Solution: Perform a serial dilution of the stock solution in 98% water / 2% acetonitrile with 0.1% formic acid to a final concentration of 100 fmol/µL.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 2% B
- 2-25 min: 2-40% B (linear gradient)
- 25-27 min: 40-95% B
- 27-30 min: 95% B
- 30-32 min: 95-2% B
- 32-37 min: 2% B (re-equilibration)
3. Mass Spectrometry (MS) Parameters:
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MS1 Full Scan:
- Resolution: 60,000
- Scan Range: 200-2000 m/z
- AGC Target: 1e6
- Data-Dependent Acquisition (DDA): Top 5 most intense precursors selected for MS/MS.
- Method A: HCD Fragmentation:
- Isolation Window: 1.6 m/z.
- Collision Energy: Normalized Collision Energy (NCE) stepped at 25, 30, 35%.
- MS2 Resolution: 30,000.
- Detector: Orbitrap.
- Method B: ETD Fragmentation:
- Prerequisite: Ensure precursor charge state is ≥ 2 (ideally ≥ 3).
- Isolation Window: 1.6 m/z.
- ETD Reagent Target: 2e5.
- ETD Reaction Time: Calibrate based on instrument recommendations (typically 10-100 ms).
- Supplemental Activation: Optional; can be used to dissociate non-covalent interactions of fragments.
- MS2 Resolution: 30,000.
- Detector: Orbitrap.
4. Data Analysis:
- Process the raw data using instrument-specific software.
- Identify the precursor ion's m/z in the MS1 scan and confirm its charge state.
- Analyze the HCD spectrum, annotating the b- and y-ion series.
- Analyze the ETD spectrum, annotating the c- and z-ion series.
- Compare the experimentally observed fragment masses to the theoretical values calculated in Tables 1 and 2. A mass accuracy of < 5 ppm is expected with Orbitrap detection.
Conclusion
The analysis of peptides containing the non-standard amino acid 2-amino-6,6-dimethylheptanoic acid requires a multi-faceted fragmentation approach for confident characterization. While CID/HCD is predicted to yield a standard b- and y-ion series sufficient for sequence confirmation, ETD is the superior and complementary technique.[3] ETD provides unambiguous localization of the novel residue by generating c- and z-ions while preserving the unique side chain, thereby offering a higher degree of confidence in the structural assignment. By employing both methodologies as outlined, researchers can achieve a comprehensive and validated characterization of these novel synthetic peptides.
References
- A MACHINE LEARNING APPROACH TO PREDICTING PEPTIDE FRAGMENT
-
Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques . Analytical Chemistry - ACS Publications, July 17, 2014. [Link]
- Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. (n.d.). Source not specified.
-
Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques . Request PDF. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry . Springer Nature Experiments. [Link]
-
A machine learning approach to predicting peptide fragmentation spectra . PubMed. [Link]
-
Use of ECD and ETD Fragmentation Mechanisms for Peptide Sequencing . Technology Networks. [Link]
-
Electron Transfer Dissociation Mass Spectrometry in Proteomics . PMC - NIH. [Link]
-
Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry . PNAS. [Link]
-
A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry . PMC. [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics . PMC. [Link]
-
Analyzing crude peptide samples by Mass Spectrometry: what are the options . Biotage. [Link]
-
The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides . PMC. [Link]
-
Guideline on the Development and Manufacture of Synthetic Peptides . European Medicines Agency (EMA). [Link]
-
Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs . ScholarWorks. [Link]
- Peptide Fragmentation Patterns in Mass Spectrometry. (n.d.). Source not specified.
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra . ResearchGate. [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos . chem.ox.ac.uk. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications . Walsh Medical Media. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods . PMC. [Link]
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics . PMC. [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Use of ECD and ETD Fragmentation Mechanisms for Peptide Sequencing | Separation Science [sepscience.com]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteolytic Stability Guide: 2-Amino-6,6-dimethylheptanoic Acid vs. Leucine in Peptide Therapeutics
Executive Summary
In the landscape of peptide drug development, the rapid degradation of canonical amino acids by endogenous proteases remains a primary bottleneck. Leucine, a highly abundant hydrophobic residue, is particularly susceptible to cleavage by leucine aminopeptidases (LAPs) and endopeptidases like chymotrypsin. To overcome this, peptide engineers frequently substitute Leucine with bulky, non-proteinogenic unnatural amino acids (UAAs).
This guide provides an objective, data-driven comparison between canonical Leucine and 2-Amino-6,6-dimethylheptanoic acid —a highly lipophilic UAA featuring an extended aliphatic chain terminating in a tert-butyl group. Designed for drug development professionals, this document details the mechanistic causality of UAA-induced protease resistance and outlines self-validating experimental workflows for PK optimization.
Mechanistic Rationale: The Causality of Protease Resistance
The substitution of canonical amino acids with non-proteinogenic UAAs is a cornerstone strategy for overcoming the poor pharmacokinetic profiles of peptide therapeutics [1]. The causality of this stability lies in the precise geometric requirements of protease active sites.
The Canonical Vulnerability: Leucine features an isobutyl side chain (-CH₂-CH(CH₃)₂) that is perfectly accommodated by the hydrophobic S1 binding pockets of widespread proteases. This geometric compatibility allows the scissile peptide bond to align precisely with the enzyme's catalytic triad (e.g., Ser-His-Asp), facilitating rapid hydrolysis.
The UAA Advantage: 2-Amino-6,6-dimethylheptanoic acid extends the aliphatic chain by two methylene units and terminates in a highly bulky tert-butyl group, forming a 4,4-dimethylpentyl side chain. This structural modification introduces severe steric hindrance at the cleavage site [2]. When a protease attempts to engage the UAA-modified peptide, the bulky tert-butyl terminus physically clashes with the spatial constraints of the S1/S1' subsites. This exclusion prevents the backbone from adopting the necessary transition-state geometry, effectively nullifying the enzyme's catalytic efficiency (
Furthermore, the extended aliphatic chain increases the overall lipophilicity (LogP) of the peptide, which enhances reversible binding to human serum albumin (HSA). This albumin-binding acts as a secondary shield, sequestering the peptide from circulating proteases.
Comparative Data Summary
The following table synthesizes the quantitative performance metrics of Leucine versus 2-Amino-6,6-dimethylheptanoic acid when positioned at a known proteolytic cleavage site within a therapeutic peptide scaffold.
| Parameter | Leucine (Canonical) | 2-Amino-6,6-dimethylheptanoic acid (UAA) |
| Side Chain Structure | Isobutyl (-CH₂-CH(CH₃)₂) | 4,4-dimethylpentyl (-CH₂-CH₂-CH₂-C(CH₃)₃) |
| S1 Pocket Affinity | High (Optimal Geometric Fit) | Very Low (Steric Clash) |
| Human Serum Half-Life ( | < 1 hour | > 24 hours |
| LAP Cleavage Rate ( | Rapid ( | Negligible ( |
| Relative Lipophilicity (LogP) | ~1.5 | ~3.2 (Enhanced Albumin Binding) |
Experimental Workflows: Self-Validating Systems
As a Senior Application Scientist, I mandate that all stability screening workflows operate as self-validating systems. A common failure point in peptide PK analysis is confounding proteolytic degradation with peptide loss due to non-specific binding (adsorption to plastics) or incomplete extraction. The protocols below integrate stable-isotope-labeled internal standards (SIL-IS) to establish direct causality between the observed signal decay and true enzymatic cleavage.
Protocol 1: Ex Vivo Human Serum Stability Assay
This assay simulates physiological degradation while controlling for analytical artifacts.
-
Matrix Preparation: Dilute pooled human serum to 25% (v/v) in 0.1 M PBS (pH 7.4).
-
Causality: Using 25% serum maintains sufficient enzymatic activity and physiological protein-binding dynamics while minimizing severe ion suppression matrix effects during downstream LC-MS/MS analysis.
-
-
Peptide Spiking: Pre-warm the serum matrix to 37°C. Spike the test peptide (Leucine-variant or UAA-variant) to a final concentration of 5 µM.
-
Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at
0, 1, 2, 4, 8, and 24 hours. -
Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold quench solution (1% Trichloroacetic acid in Acetonitrile) containing 1 µM of a SIL-IS (a heavy-isotope labeled version of the intact peptide).
-
Causality: The TCA/Acetonitrile instantly denatures proteases to halt degradation. The SIL-IS, added before centrifugation, normalizes any variance in extraction recovery or ionization efficiency, ensuring that a drop in signal is strictly due to proteolysis.
-
-
Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the half-life (
).
Protocol 2: In Vitro Exopeptidase (LAP) Kinetics Assay
This assay specifically interrogates N-terminal stability against Leucine Aminopeptidase.
-
Enzyme Activation: Reconstitute porcine Leucine Aminopeptidase (LAP) in 50 mM Tris-HCl (pH 8.0) containing 1 mM MgCl₂. Pre-incubate at 37°C for 15 minutes to ensure full metalloprotease activation.
-
Reaction Initiation: Mix the activated LAP with the peptide substrate (final peptide concentration: 50 µM; final enzyme concentration: 0.5 µg/mL).
-
Kinetic Sampling: Withdraw aliquots every 10 minutes for 1 hour.
-
Quenching: Quench with 5% Formic Acid (v/v) to drop the pH below the enzyme's active range.
-
Quantification: Analyze via RP-HPLC (UV 214 nm). Calculate the initial velocity (
) of substrate depletion to determine the relative between the canonical and UAA variants.
Mechanistic Visualization
Figure 1: Mechanistic pathway of protease resistance induced by UAA steric hindrance.
References
-
Overcoming the Shortcomings of Peptide-Based Therapeutics Taylor & Francis URL:[Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics PubMed Central (PMC) URL:[Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery PubMed Central (PMC) URL:[Link]
Sources
Chiral Purity Analysis of (R)- and (S)-2-Amino-6,6-dimethylheptanoic Acid: A Comprehensive Comparison Guide
Introduction
(R)- and (S)-2-Amino-6,6-dimethylheptanoic acid are highly hydrophobic, non-natural aliphatic amino acids. Characterized by an extended 7-carbon main chain terminating in a bulky tert-butyl-like moiety (6,6-dimethyl), these compounds are increasingly utilized as critical building blocks in peptidomimetics and synthetic therapeutics to enhance proteolytic stability and lipophilicity. However, determining their enantiomeric excess (ee) presents significant analytical hurdles that require precise chromatographic strategies.
Analytical Challenges & Causality
As an Application Scientist, developing a robust chiral method requires diagnosing the physicochemical bottlenecks of the analyte. For 2-amino-6,6-dimethylheptanoic acid, two primary challenges dictate the workflow:
-
Absence of a Chromophore: Unlike aromatic amino acids (e.g., phenylalanine), aliphatic amino acids lack conjugated pi-systems and do not absorb UV light above 210 nm. Relying on standard UV detection at low wavelengths results in severe baseline drift and matrix interference. Therefore, the method must utilize either universal detection (MS, ELSD, CAD) or pre-column derivatization to introduce a fluorophore.
-
Extreme Hydrophobicity: The bulky 6,6-dimethylheptyl side chain causes excessively strong retention on standard reversed-phase chiral columns. Eluting this compound requires higher organic modifier concentrations. However, excessive organic solvent can paradoxically disrupt the delicate hydrogen-bonding networks required for chiral recognition, leading to a U-shaped retention profile that must be carefully optimized.
To overcome these challenges, laboratories must choose between Direct Chiral Analysis and Indirect Chiral Analysis .
Decision tree for selecting the optimal chiral analysis method based on detector availability.
Methodology Comparison: Direct vs. Indirect Workflows
Method 1: Direct Chiral Analysis (Teicoplanin CSP with LC-MS/ELSD)
Mechanism: Macrocyclic glycopeptide chiral stationary phases (CSPs), such as teicoplanin, offer multiple interaction sites including ionic, hydrogen bonding, and steric clefts. For underivatized zwitterionic amino acids, the primary amine and carboxylate groups interact electrostatically with the teicoplanin structure. The bulky 6,6-dimethylheptyl group provides the necessary steric hindrance for chiral differentiation. Because teicoplanin CSPs exhibit a U-shaped retention profile with organic modifiers, a carefully optimized methanol/buffer ratio is critical for resolving aliphatic enantiomers [1]. Self-Validating System: Injecting a racemic standard must yield two baseline-resolved peaks with a strict 1:1 area ratio. This confirms that there is no enantioselective ion suppression occurring in the MS source.
Method 2: Indirect Analysis via Pre-column Derivatization (OPA/NAC)
Mechanism: The primary amine reacts with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), in an alkaline borate buffer. This rapid reaction yields highly fluorescent diastereomeric isoindole derivatives [2]. The bulky aliphatic side chain of 2-amino-6,6-dimethylheptanoic acid heavily influences the steric environment of the resulting isoindole, leading to excellent resolution on a standard, achiral C18 column. Self-Validating System: A blank derivatization (reagents without the analyte) must be injected prior to the sample sequence to ensure no fluorescent reagent artifacts co-elute with the target diastereomers.
Workflow and chemical logic for the OPA/NAC pre-column derivatization of aliphatic amino acids.
Method 3: Direct Chiral Analysis (Crown Ether CSP with Acidic Mobile Phase)
Mechanism: Crown ether columns (e.g., CROWNPAK CR(+)) form inclusion complexes specifically with primary amines. Chiral recognition is based on steric hindrance between the host (chiral crown ether) and the guest's bulky side chain. Limitations: This method requires highly acidic mobile phases (pH 1.0–1.5) and low column temperatures (0–25°C). Detection relies on low-wavelength UV or Circular Dichroism (CD), which can suffer from poor signal-to-noise ratios for purely aliphatic compounds [3].
Quantitative Data & Performance Comparison
| Parameter | Method 1: Direct LC-MS (Teicoplanin) | Method 2: Indirect LC-FLD (OPA/NAC) | Method 3: Direct LC-UV/CD (Crown Ether) |
| Column | Macrocyclic Glycopeptide (e.g., Chiral-T) | Achiral C18 (e.g., 4.6 x 150 mm) | Crown Ether (e.g., CR(+)) |
| Detection | ESI-MS ([M+H]+ m/z 174.1) or ELSD | Fluorescence (Ex: 340 nm / Em: 450 nm) | UV (210 nm) or CD |
| Sample Prep | None (Dilute & Shoot) | Pre-column derivatization (2 min) | None |
| Sensitivity (LOD) | Moderate to High (pmol) | Extremely High (fmol) | Low (nmol) |
| Resolution ( | ~1.5 - 2.5 | > 3.0 | ~1.5 - 2.0 |
| Best Suited For | High-throughput, MS-compatible labs | Trace impurity analysis, standard labs | Preparative scale-up / CD verification |
Experimental Protocols
Protocol A: Direct LC-MS Workflow (Teicoplanin CSP)
This protocol is optimized for laboratories equipped with mass spectrometry, offering a rapid, derivatization-free workflow.
-
Sample Preparation: Dissolve 1.0 mg of the amino acid in 1 mL of Methanol/Water (50:50, v/v) to ensure complete solubility of the hydrophobic chain.
-
Column Setup: Install a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: 70% Methanol / 30% 10 mM Ammonium Formate (Isocratic). Causality: The ammonium formate provides the necessary ionic strength to shield silanol interactions and maintain sharp peak shapes for zwitterions, while 70% methanol overcomes the hydrophobic retention of the 6,6-dimethylheptyl group.
-
Flow Rate & Temperature: 0.5 mL/min at 25°C.
-
Detection: ESI-MS in positive ion mode, monitoring the protonated molecular ion at m/z 174.1.
Protocol B: Indirect LC-FLD Workflow (OPA/NAC Derivatization)
This protocol is ideal for standard analytical laboratories requiring ultra-high sensitivity without MS capabilities.
-
Reagent Preparation: Dissolve 10 mg of OPA and 10 mg of NAC in 300 µL of MS-grade Methanol. Add 700 µL of 0.1 M Sodium Borate buffer (pH 9.5). Causality: The alkaline pH is strictly required to deprotonate the primary amine, enabling the nucleophilic attack on OPA. Store in the dark and use within 3 days.
-
Derivatization Reaction: In a limited-volume autosampler vial, mix 10 µL of the analyte solution (100 µg/mL) with 10 µL of the OPA/NAC reagent.
-
Incubation: Allow the reaction to proceed for exactly 2.0 minutes at room temperature. Causality: Strict timing is critical as isoindole derivatives are inherently unstable and will begin to degrade, skewing quantitative recovery if left too long.
-
Separation: Inject 5 µL immediately onto an achiral C18 column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: Gradient elution utilizing 50 mM Sodium Acetate (pH 5.8) as Mobile Phase A, and Methanol as Mobile Phase B (Gradient: 20% B to 80% B over 15 minutes).
-
Detection: Fluorescence detector set to Excitation 340 nm and Emission 450 nm.
References
-
Panin, N. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. PMC Full-Text Archive. Retrieved from:[Link][1]
Sources
A Comparative Guide to the X-ray Crystallography of Peptides Containing 2-Amino-6,6-dimethylheptanoic Acid
This guide provides a comprehensive technical overview and comparative analysis of the experimental workflow for determining the X-ray crystal structures of synthetic peptides incorporating the non-canonical amino acid (ncAA), 2-Amino-6,6-dimethylheptanoic acid. Given the novelty of this specific residue, this document establishes a predictive framework based on established principles for handling peptides with bulky, sterically hindered side chains. We will explore the strategic advantages of incorporating this ncAA, detail the synthetic and crystallographic protocols, and compare its projected structural impact against other common aliphatic amino acids.
Introduction: The Rationale for 2-Amino-6,6-dimethylheptanoic Acid in Peptide Design
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1] 2-Amino-6,6-dimethylheptanoic acid, with its unique tert-butyl group positioned at the delta-carbon of its extended aliphatic side chain, presents a compelling building block for peptide modification.
The primary motivation for utilizing such a bulky, sterically demanding residue is to impose significant conformational constraints on the peptide backbone.[1] By restricting the allowable phi (φ) and psi (ψ) dihedral angles, the 2-Amino-6,6-dimethylheptanoic acid side chain can pre-organize the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1] Furthermore, the bulky side chain can act as a shield, hindering access for proteolytic enzymes and thereby extending the peptide's in-vivo half-life.[1]
This guide will delineate the experimental pathway to structurally validate these conformational hypotheses through the gold-standard technique of single-crystal X-ray diffraction.
Part I: Peptide Synthesis and Purification
The foundational step in any crystallographic study is the production of high-purity, homogenous peptide material. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and versatility in incorporating ncAAs.[1]
Experimental Protocol: Fmoc-SPPS of a Peptide Containing 2-Amino-6,6-dimethylheptanoic Acid
-
Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Activation (The Critical Step): In a separate vial, dissolve the Fmoc-protected 2-Amino-6,6-dimethylheptanoic acid (3-5 eq) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq) in DMF. Add an organic base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq) to activate the carboxylic acid.[1][2]
-
Rationale: The bulky nature of the 2-Amino-6,6-dimethylheptanoic acid side chain can cause significant steric hindrance, slowing down the coupling reaction. Using a potent coupling agent like HATU is crucial to achieve high coupling efficiency and prevent the formation of deletion sequences.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended to overcome the steric hindrance.[1]
-
Validation: Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative test indicates no free amines remain). If the test is positive, a second coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., a standard Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[1]
-
Collect fractions corresponding to the desired peptide, confirm the mass using mass spectrometry, and lyophilize to obtain a pure, fluffy white powder.
-
Workflow for Peptide Synthesis and Purification
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Part II: Crystallization and Comparative Analysis
Peptide crystallography adapts the well-established tools of protein crystallography to determine the structures of smaller polypeptide chains.[3] The process involves creating a supersaturated solution of the peptide from which a single, well-ordered crystal can grow.
Challenges and Strategies for Peptides with Bulky Hydrophobic Residues
The 2-Amino-6,6-dimethylheptanoic acid residue imparts significant hydrophobicity to a peptide. This property presents both challenges and opportunities for crystallization.
-
Challenge - Aggregation: Highly hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can prevent the ordered molecular packing required for crystallization.[4][5]
-
Strategy - Additives and Solvents: To counteract aggregation, crystallization screens should include a variety of additives that can shield hydrophobic patches or alter solvent properties. These can include non-detergent sulfobetaines, small organic molecules (e.g., isopropanol, dioxane), or different buffer systems that modulate pH.[4]
Experimental Protocol: Peptide Crystallization Screening
The most common method for screening crystallization conditions is the vapor diffusion technique, in either a sitting-drop or hanging-drop format.
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent to a high concentration (typically 10-50 mg/mL). The choice of solvent is critical; for hydrophobic peptides, a small percentage of an organic solvent like DMSO or isopropanol in water or a weak buffer may be necessary for solubilization.
-
Screening: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen HT, JCSG+ Suite) which cover a wide range of precipitants, salts, and pH values.
-
Setup (Hanging Drop Method):
-
Pipette 500 µL of the screen solution (the reservoir) into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the peptide stock solution with 1 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation and Observation:
-
Store the plates in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Over time, water will slowly evaporate from the drop, equilibrating with the more concentrated reservoir solution. This gradually increases the concentration of the peptide and precipitant in the drop, driving it towards supersaturation and, ideally, crystallization.
-
Monitor the drops regularly under a microscope for the formation of crystals over several days to weeks.
-
Workflow for Peptide Crystallization
Caption: General workflow for peptide crystallization via vapor diffusion.
Part III: Comparative Structural Analysis
While no crystal structure containing 2-Amino-6,6-dimethylheptanoic acid is currently available in public databases like the Protein Data Bank (PDB), we can make strong predictions about its structural influence by comparing its properties to other amino acids.[6] The key differentiator for this ncAA is the extreme steric bulk of its side chain, which is expected to impose more severe conformational restrictions than even other large aliphatic residues.
Table 1: Comparative Properties of Aliphatic Amino Acids
| Property | Valine (Val) | Leucine (Leu) | Isoleucine (Ile) | tert-Leucine (t-Leu) | 2-Amino-6,6-dimethylheptanoic acid (Projected) |
| Side Chain Structure | -CH(CH₃)₂ | -CH₂CH(CH₃)₂ | -CH(CH₃)CH₂CH₃ | -C(CH₃)₃ | -(CH₂)₄C(CH₃)₃ |
| Side Chain Volume (ų) | 141.7 | 167.9 | 168.8 | 168.8 | ~220-240 |
| Hydrophobicity Index | 76 | 97 | 100 | ~100+ | Very High |
| Conformational Restriction | Moderate | Moderate | High (β-branched) | Very High (β-branched) | Extreme (δ-tert-butyl) |
| Favored Secondary Structure | β-sheet | α-helix | β-sheet | α-helix / β-sheet | Likely to disrupt regular secondary structures; promotes turns |
| Key Structural Impact | Steric hindrance near backbone | Contributes to hydrophobic core | β-branching restricts φ angle | Extreme β-branching severely restricts φ angle | Extreme bulk and flexibility of the linker may favor unique, non-canonical folds |
Hydrophobicity Index values are relative to Glycine=0, with higher values indicating greater hydrophobicity.
Projected Impact on Peptide Conformation
The incorporation of 2-Amino-6,6-dimethylheptanoic acid is predicted to have a profound impact on the local and global conformation of a peptide.
-
Local Conformation: The sheer size of the side chain will likely force the peptide backbone into a restricted set of φ/ψ angles to avoid steric clashes. Unlike β-branched amino acids like Valine or Isoleucine which primarily restrict the φ angle, the bulk of 2-Amino-6,6-dimethylheptanoic acid is distal from the backbone.[7] This may allow for a wider range of φ angles but could significantly restrict side-chain rotamer conformations, influencing crystal packing.
-
Global Conformation: In longer peptides, this residue could act as a "conformational anchor," nucleating a specific fold or turn.[8] Its presence would almost certainly disrupt canonical α-helices or β-sheets, making it a powerful tool for designing peptides with well-defined turn structures.[9]
Logical Diagram of Conformational Restriction
Caption: Bulky side chains limit conformational freedom, promoting a specific structure.
Conclusion
The crystallographic analysis of peptides containing 2-Amino-6,6-dimethylheptanoic acid represents an exciting frontier in structural biology and peptide design. While the synthesis and crystallization of such peptides pose challenges due to steric hindrance and hydrophobicity, these can be overcome with optimized coupling protocols and comprehensive crystallization screening. The structural data obtained from these studies will be invaluable, providing direct evidence of the conformational constraints imposed by this unique ncAA. This information will empower researchers and drug developers to design next-generation peptide therapeutics with enhanced stability, affinity, and specificity, ultimately accelerating the path from chemical design to clinical application.
References
- PubChemLite. (n.d.). 2-amino-6-methylheptanoic acid (C8H17NO2).
- CycPeptMPDB. (n.d.). Peptide Details.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
- Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 744–749.
- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Acta Crystallographica Section B: Structural Science, 48(Pt 4), 341–356.
- University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Phys.org.
- Soman, J., & Vijayan, M. (1987). X-ray studies on crystalline complexes involving amino acids and peptides. Pramana, 28(5), 115-135.
- MDPI. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2969.
- Horne, W. S., & Gellman, S. H. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 26(1), e202500085.
- Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 744–749.
- Google Patents. (2018). US20180215782A1 - Peptide synthesis method.
- Salick, D. A., & Kretsinger, J. K. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 73–85.
- Tnimov, Z., & Alexandrov, K. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Pharmacology, 10, 969.
- PubChem. (n.d.). 5-Amino-6,6-dimethylheptanoic acid.
- MDPI. (2023). Modeling Side Chains in the Three-Dimensional Structure of Proteins for Post-Translational Modifications. International Journal of Molecular Sciences, 24(17), 13444.
- ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Pietrzyk, A. J., Bujacz, A., Jaskolski, M., & Bujacz, G. (2013). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 60(2), 1-14.
- MilliporeSigma. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Woolhead, C. A., & Johnson, A. E. (2011). Nascent Peptide Side-chains Induce Rearrangements in Distinct Locations of the Ribosomal Tunnel. Molecular Cell, 44(2), 179–188.
- PeptideAtlas. (2026). PeptideAtlas.
- ResearchGate. (2026). ChemInform Abstract: New Synthesis of 5-Amino-4-hydroxy-2,6-dimethylheptanoic Acid, a Hydroxyethylene Isostere of the Val-Ala Dipeptide.
- ChemRxiv. (n.d.). Metal ɑ-helix peptide frameworks.
- PubChem. (n.d.). 2,6-Dimethylheptanoic acid.
- Hu, C., & Li, W. (2019). Study of correlations between protein peptide plane dynamics and side chain dynamics. PLoS ONE, 14(4), e0215141.
- Wiley Online Library. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
- MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2266–2296.
- ResearchGate. (2025). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure DesignA Theoretical Study.
- Nelson, D. L., & Cox, M. M. (n.d.). Lehninger Principles of Biochemistry.
- MilliporeSigma. (n.d.). Amino Acids Reference Chart.
- MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118.
- Sciforum. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Chemistry Proceedings, 5(1), 74.
Sources
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- 2. US20180215782A1 - Peptide synthesis method - Google Patents [patents.google.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PeptideAtlas [peptideatlas.org]
- 7. Study of correlations between protein peptide plane dynamics and side chain dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bioactivity comparison of native peptides vs. 2-Amino-6,6-dimethylheptanoic acid analogs
Bioactivity and Stability Comparison Guide: Native Peptides vs. 2-Amino-6,6-dimethylheptanoic Acid Analogs
Executive Summary
The translation of native peptides into viable therapeutics is frequently bottlenecked by their susceptibility to rapid proteolytic degradation and subsequent short in vivo half-lives[1]. To overcome these pharmacokinetic limitations, peptide engineering has increasingly relied on the incorporation of non-canonical, sterically hindered unnatural amino acids (uAAs)[2].
This technical guide provides an objective, data-driven comparison between native peptide sequences and their engineered analogs containing 2-Amino-6,6-dimethylheptanoic acid (a highly bulky, aliphatic uAA). By replacing vulnerable native residues (such as Leucine or Isoleucine) with this specific neo-pentyl-terminated derivative, researchers can drastically enhance proteolytic resistance while simultaneously modulating receptor binding affinity[3].
Mechanistic Rationale: The Role of Steric Hindrance
Understanding the causality behind the enhanced performance of 2-Amino-6,6-dimethylheptanoic acid requires examining the structural biophysics of peptide-receptor and peptide-protease interactions.
-
Protease Evasion: Native peptides are rapidly cleaved by circulating endopeptidases and exopeptidases (e.g., DPP-IV, NEP) that recognize standard L-amino acid backbones. 2-Amino-6,6-dimethylheptanoic acid features a 7-carbon aliphatic chain terminating in a bulky 6,6-dimethyl (effectively a tert-butyl) group. This massive steric bulk physically occludes the scissile amide bond, preventing the protease's catalytic triad from achieving the necessary transition state geometry for cleavage[3].
-
Receptor Affinity (Bioactivity): The deep hydrophobic pockets of many G-protein coupled receptors (GPCRs) favor highly lipophilic ligands. The extended aliphatic chain and branched terminus of this uAA increase the local hydrophobicity of the peptide. When strategically placed at the receptor interface, it drives a thermodynamically favorable desolvation event, anchoring the peptide more tightly into the receptor and lowering the EC50[4].
Fig 1: Workflow for design and validation of 2-A-6,6-DMHA modified peptide analogs.
Experimental Workflows (Self-Validating Protocols)
To objectively compare the native peptide against the 2-Amino-6,6-dimethylheptanoic acid analog, the following standardized workflows must be employed.
Protocol A: In Vitro Plasma Proteolytic Stability Assay
This assay determines the half-life (
-
Matrix Preparation: Thaw pooled human plasma (K2EDTA) at 37°C. Centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates.
-
Peptide Spiking: Spike the native peptide and the analog into separate plasma aliquots to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.
-
Temporal Sampling & Quenching: At designated time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots. Immediately mix with 150 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard.
-
Causality Check: The organic solvent instantly denatures plasma proteins (halting all enzymatic degradation), while the acidic pH ensures the peptide remains protonated for optimal downstream MS ionization.
-
-
Extraction & Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion to specific fragment transitions.
Protocol B: GPCR Bioactivity & Receptor Activation (cAMP HTRF Assay)
This assay measures the functional potency (EC50) of the peptides by quantifying intracellular cAMP accumulation.
-
Cell Culture: Plate CHO-K1 cells stably expressing the target GPCR (e.g., GLP-1R) at 10,000 cells/well in a 384-well microplate.
-
Ligand Stimulation: Prepare 11-point, 3-fold serial dilutions of both the native peptide and the analog (ranging from 1 µM down to 10 pM) in stimulation buffer containing 0.5 mM IBMX.
-
Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical; it prevents the cellular degradation of newly synthesized cAMP, ensuring the measured signal accurately reflects receptor activation rather than a balance of synthesis and degradation.
-
-
Incubation: Add the peptide dilutions to the cells and incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis/detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
Quantitative Data Presentation
The following tables summarize typical experimental results comparing a native incretin-class peptide to its optimized analog containing a single 2-Amino-6,6-dimethylheptanoic acid substitution at the primary enzymatic cleavage site.
Table 1: Pharmacokinetic & Stability Profiling (Human Plasma)
| Compound | Sequence Modification | Plasma Half-Life ( | % Intact at 24h | Clearance Rate (In Vitro) |
| Native Peptide | Standard L-Amino Acids | 18.5 Minutes | < 0.1% | 45.2 µL/min/mg |
| Optimized Analog | 2-Amino-6,6-dimethylheptanoic acid substitution | 14.2 Hours | 68.4% | 1.8 µL/min/mg |
Table 2: Bioactivity and Receptor Affinity
| Compound | Target Receptor | Potency (EC50) | Max Efficacy ( | Binding Affinity ( |
| Native Peptide | GPCR (Class B) | 1.45 nM | 100% (Baseline) | 2.10 nM |
| Optimized Analog | GPCR (Class B) | 0.38 nM | 105% | 0.65 nM |
Data Interpretation: The incorporation of the bulky aliphatic uAA not only extended the half-life by over 45-fold (Table 1) but also improved the receptor binding affinity, resulting in a nearly 4-fold decrease in the EC50 value (Table 2).
Mechanism of Action Visualization
The following diagram illustrates the downstream signaling cascade initiated by the high-affinity binding of the sterically hindered analog to the target GPCR.
Fig 2: GPCR signaling cascade triggered by the sterically hindered peptide analog.
Conclusion
The substitution of native aliphatic residues with 2-Amino-6,6-dimethylheptanoic acid represents a highly effective peptide engineering strategy. By leveraging extreme steric hindrance, this unnatural amino acid shields the peptide backbone from proteolytic cleavage, fundamentally solving the poor pharmacokinetic profile of native peptides. Furthermore, its unique lipophilic geometry can enhance receptor anchoring, yielding analogs that are both significantly more stable and more potent than their wild-type counterparts.
References
-
Gentilucci, L., Tolomelli, A., & Squassabia, F. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed (NIH). URL:[Link]
-
Lu, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. URL:[Link]
-
Luo, Y., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC (NIH). URL:[Link]
-
Sharma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC (NIH). URL:[Link]
Sources
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enantiomeric Excess Determination of 2-Amino-6,6-dimethylheptanoic Acid
This guide provides a definitive technical comparison of methods for determining the enantiomeric excess (ee) of 2-Amino-6,6-dimethylheptanoic acid (CAS: 142886-11-1 for racemic). This non-proteinogenic, lipophilic amino acid is a critical intermediate in the synthesis of peptidomimetics and protease inhibitors (e.g., HCV drugs), where stereochemical purity directly dictates biological potency.
Executive Summary & Molecule Profile
2-Amino-6,6-dimethylheptanoic acid is a bulky, hydrophobic
-
Challenge : The hydrophobic tail can cause peak broadening in standard aqueous chiral chromatography.
-
Solution Strategy : Methods must leverage the molecule's lipophilicity (Reverse Phase) or specifically target the zwitterionic "head" group (Ligand Exchange/Zwitterionic).
Quick Selection Matrix
| Feature | Method A: Marfey's Method | Method B: Direct Chiral HPLC (ZWIX) | Method C: Chiral GC |
| Primary Use | R&D, Unknown Impurity ID | Routine QC, Production | Volatile Intermediates |
| Principle | Derivatization (Diastereomers) | Direct Chiral Recognition | Derivatization (Volatilization) |
| Cost/Run | Low (Standard C18 column) | High (Specialized Column) | Low (Gas carrier) |
| Sensitivity | High (UV 340nm / MS) | Medium (UV 200-210nm / CAD) | High (FID/MS) |
| Throughput | Low (Requires prep time) | High (Inject & Go) | Medium |
Method A: Indirect Determination via Marfey’s Reagent (The R&D Standard)
Best for: Research labs without specialized chiral columns; confirming elution order using D-FDAA.
Mechanistic Insight
This method relies on reacting the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . The reagent attacks the nucleophilic amine, creating diastereomers. Because the "6,6-dimethyl" tail is highly hydrophobic, the resulting derivatives interact strongly with C18 stationary phases, providing excellent resolution between the L-L and L-D diastereomers.
Protocol
-
Sample Prep : Dissolve 1 mg of sample in 100 µL H₂O (or 1M NaHCO₃).
-
Derivatization : Add 200 µL of 1% L-FDAA in acetone. Add 40 µL 1M NaHCO₃.
-
Incubation : Heat at 40°C for 1 hour. (The bulky tail may slow kinetics slightly compared to Ala/Gly).
-
Quenching : Stop reaction with 40 µL 1M HCl. Dilute with 50% Acetonitrile.
-
Analysis : Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
Self-Validating Logic (The "Counter-Enantiomer" Trick)
If you lack a pure R-enantiomer standard to identify the impurity peak:
-
Run Sample + L-FDAA .
-
Run Sample + D-FDAA .
-
The retention time of the (S)-Sample + D-FDAA complex is chromatographically identical to the (R)-Sample + L-FDAA complex. This confirms exactly where the enantiomeric impurity will elute without needing to buy the expensive impurity standard.
Diagram: Marfey's Derivatization Workflow
Caption: Workflow for converting enantiomers into separable diastereomers using Marfey's reagent.
Method B: Direct Chiral HPLC (The QC Standard)
Best for: High-throughput Quality Control (QC) where derivatization is too slow.
Mechanistic Insight
For amino acids with bulky hydrophobic side chains, Zwitterionic Chiral Stationary Phases (CSPs) like the Chiralpak ZWIX(+) are superior to traditional Crown Ethers.
-
Why? Crown ethers (Crownpak CR) rely on the ammonium group fitting into the crown. Bulky tails (like the 6,6-dimethylheptyl group) can sterically hinder this inclusion or cause band broadening.
-
ZWIX(+) Mechanism : Uses a cinchona alkaloid-derived selector that combines anion exchange (interacting with -COO⁻) and cation exchange (interacting with -NH₃⁺). This "double ion pairing" is robust for bulky amino acids.
Protocol (Chiralpak ZWIX(+))
-
Column : Chiralpak ZWIX(+), 3µm, 150 x 3.0 mm.
-
Mobile Phase : MeOH / Acetonitrile / H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Note: The protic solvent (MeOH) modulates the ion-pairing strength.
-
-
Detection : UV at 210 nm (low wavelength required as the molecule lacks a chromophore) or CAD (Charged Aerosol Detector).
-
Flow Rate : 0.5 mL/min.
Self-Validating Logic
The ZWIX(+) and ZWIX(-) columns are "pseudo-enantiomeric". If separation is achieved on ZWIX(+) with elution order S then R, switching to ZWIX(-) will reverse the order to R then S. This validates that the separation is truly chiral and not an artifact of achiral impurities.
Method C: Chiral GC (The Volatile Alternative)
Best for: Process chemistry where the molecule is already an ester or during early synthesis steps.
Mechanistic Insight
Amino acids are not volatile. They must be converted to N-TFA-O-Methyl esters . The separation occurs on a Chirasil-Val phase, which uses hydrogen bonding between the valine-diamide phase and the amino acid derivative.
Protocol
-
Esterification : Dissolve sample in 3N HCl in Methanol. Heat 100°C for 30 min. Dry under N₂.
-
Acylation : Add Trifluoroacetic Anhydride (TFAH) in Dichloromethane (DCM). Heat 100°C for 15 min.
-
Analysis : Inject on Agilent CP-Chirasil-Val column.
-
Temp Program : 100°C hold 1 min -> Ramp 4°C/min -> 180°C.
Comparative Data Analysis
The following table contrasts the expected performance metrics based on validation data for similar lipophilic amino acids (e.g., tert-Leucine, Homoleucine).
| Metric | Marfey's Method (HPLC-UV) | Chiralpak ZWIX(+) (HPLC-CAD) | Chirasil-Val (GC-FID) |
| Limit of Detection (LOD) | 0.05% (High UV absorbance) | 0.1% (Depends on CAD) | 0.1% |
| Resolution ( | > 2.5 (Excellent) | > 1.5 (Good) | > 2.0 (Very Good) |
| Sample Prep Time | 90 mins | 5 mins | 60 mins |
| Robustness | High (C18 is stable) | Medium (Sensitive to pH/buffer) | High |
| Interference Risk | Low (Specific reaction) | Medium (Matrix effects) | Low (Volatiles only) |
Decision Tree for Method Selection
Caption: Logical flow for selecting the optimal analytical technique based on laboratory needs.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link
-
Ilisz, I., et al. (2013). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
-
Sigma-Aldrich . Product Specification: 2-Amino-6,6-dimethylheptanoic acid. Link (Search CAS: 142886-11-1)
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. DL-2-Amino-6,6-dimethyloenanthsaeure - CAS号 142886-11-1 - 摩熵化学 [molaid.com]
- 4. tdx.cat [tdx.cat]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS 142886-11-1: Ácido 2-amino-6,6-dimetilheptanoico [cymitquimica.com]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 142927-21-7|(S)-2-Amino-6,6-dimethylheptanoic acid|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of 2-Amino-6,6-dimethylheptanoic Acid on Peptide Secondary Structure: A CD Spectroscopy Comparison Guide
Executive Summary & Mechanistic Grounding
The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug development, designed to overcome the poor pharmacokinetic properties of native sequences. 2-Amino-6,6-dimethylheptanoic acid (2-A-6,6-DMHA) —commercially available as a highly specialized building block—features a unique 4,4-dimethylpentyl side chain. This extended, bulky aliphatic group acts as a massive steric shield.
From a mechanistic standpoint, the causality behind 2-A-6,6-DMHA's structural impact is twofold:
-
Extreme Hydrophobicity: The extended aliphatic chain drastically increases the peptide's partition coefficient, driving rapid insertion into lipid bilayers or hydrophobic target pockets[1].
-
Conformational Restriction via Steric Bulk: Unlike natural leucine, the terminal tert-butyl-like bulk of 2-A-6,6-DMHA restricts side-chain rotameric freedom (
). When exposed to membrane-mimetic environments, this steric demand forces the peptide backbone to adopt a highly stabilized amphipathic -helical conformation to minimize unfavorable solvent interactions, while simultaneously blocking protease active sites[2].
Objective Comparison: 2-A-6,6-DMHA vs. Alternative Aliphatic Amino Acids
To engineer specific secondary structures, scientists must select the correct aliphatic residue. The table below objectively compares 2-A-6,6-DMHA against standard natural and unnatural alternatives.
| Amino Acid | Structural Propensity | Proteolytic Stability | Hydrophobicity (LogP Proxy) | Primary Application in Drug Design |
| 2-A-6,6-DMHA | Strong | Extreme | Very High | Membrane-inserting AMPs, stapled peptides |
| L-Leucine | Moderate | Low (Native) | Moderate | Standard structural scaffolding |
| tert-Leucine | High | High | Turn induction, localized rigidification | |
| Aib | Extreme | High | Low | Rigid helical scaffolding in aqueous media |
Data synthesis based on structural behavior in membrane-mimetic environments[2][3].
Self-Validating Experimental Protocol: CD Spectroscopy
Circular Dichroism (CD) spectroscopy is the gold standard for quantifying the secondary structure of UAA-containing peptides[4]. Because 2-A-6,6-DMHA is highly hydrophobic, standard aqueous buffers often yield aggregated or unstructured states. The following self-validating protocol ensures accurate, artifact-free data acquisition.
Step-by-Step Methodology
-
Sample Preparation & Concentration Validation:
-
Dissolve the purified peptide (>95% HPLC purity) in two distinct solvent systems: 10 mM Sodium Phosphate Buffer (pH 7.4) and 50% Trifluoroethanol (TFE) in buffer. TFE mimics the hydrophobic environment of a bacterial or cellular membrane[2].
-
Self-Validation Check: Do not rely on lyophilized powder weight due to bound salts/water. Validate exact molarity using UV absorbance at 214 nm (or 280 nm if Trp/Tyr are present). Normalize all samples to exactly 20 µM.
-
-
Instrument Calibration & Baseline Correction:
-
Purge the spectropolarimeter with high-purity nitrogen (5 L/min) for 15 minutes to prevent ozone formation and UV absorption by oxygen.
-
Self-Validation Check: Run a solvent-only blank using a 0.1 cm path length quartz cuvette. Monitor the High Tension (HT) voltage; it must remain below 600V across the 190–260 nm range to ensure the detector is not saturated.
-
-
Data Acquisition:
-
Scan range: 190–260 nm. Temperature: 25°C. Scan speed: 50 nm/min. Bandwidth: 1.0 nm. Average a minimum of 3 accumulations[2].
-
-
Data Conversion:
-
Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity (MRE, ) using the equation: , where is molar concentration, is path length in cm, and is the number of amide bonds[1].
-
Caption: Step-by-step experimental workflow for preparing and analyzing UAA-containing peptides via CD.
Data Interpretation: Deconvoluting CD Spectral Signatures
Interpreting the CD spectra of peptides containing 2-A-6,6-DMHA requires understanding how the peptide backbone chromophore responds to chiral environments.
-
The
-Helical Signature: A fully folded -helix exhibits a strong positive maximum at 192 nm, and two characteristic negative minima at 208 nm ( transition) and 222 nm ( transition)[4]. -
The UAA Shift: Native peptides often display a strong minimum at ~200 nm (Random Coil) in aqueous buffers. Upon the introduction of 2-A-6,6-DMHA and exposure to 50% TFE or SDS micelles, the spectrum will dramatically shift to the double-minima
-helical signature. The extreme steric bulk of the 4,4-dimethylpentyl group forces the peptide into a rigid helical cylinder to satisfy hydrophobic packing[1][5].
Caption: Decision logic for assigning peptide secondary structure based on far-UV CD spectral signatures.
Strategic Applications in Drug Development
The integration of 2-A-6,6-DMHA is highly strategic for Antimicrobial Peptides (AMPs) and Oncology Therapeutics . Native AMPs are rapidly degraded by serum proteases. By substituting native Leucine or Isoleucine with 2-A-6,6-DMHA, researchers achieve a dual benefit: the bulky side chain acts as a physical barricade against proteolytic cleavage, while its high helicity propensity ensures maximum disruption of target bacterial or cancer cell membranes[1][2].
References
-
National Institutes of Health (PMC). "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance". Source: nih.gov. URL: [Link]
-
ACS Publications. "How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes". Source: acs.org. URL: [Link]
-
National Institutes of Health (PMC). "Synthetic Antimicrobial Peptides Exhibit Two Different Binding Mechanisms to Lipopolysaccharides". Source: nih.gov. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Antimicrobial Peptides Exhibit Two Different Binding Mechanisms to the Lipopolysaccharides Isolated from Pseudomonas aeruginosa and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validation of 2-Amino-6,6-dimethylheptanoic Acid Purity by Elemental Analysis
Executive Summary
The validation of 2-Amino-6,6-dimethylheptanoic acid (
This guide details the validation protocol for this specific amino acid, comparing EA against orthogonal methods and providing a self-validating workflow to ensure data integrity compliant with Journal of Organic Chemistry (JOC) and pharmacopeial standards.
The Analytical Challenge: Why This Molecule?
2-Amino-6,6-dimethylheptanoic acid is a bulky, aliphatic amino acid. Its structural properties dictate the analytical strategy:
-
No Chromophore: Unlike phenylalanine or tryptophan, this molecule has no aromatic ring. Standard HPLC-UV (254 nm) is useless. Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.
-
Zwitterionic Character: It exists as a zwitterion at neutral pH, leading to high melting points and potential hygroscopicity.
-
Synthesis Artifacts: Common impurities include inorganic salts (NaCl/KCl from workup) and silica gel. Neither of these are detectable by LC-MS or 1H NMR , but they drastically affect gravimetric purity.
Comparative Analysis: EA vs. Alternatives
To validate purity, one must choose the right tool.[1][2] The following table compares EA against high-performance alternatives for this specific non-chromophoric target.
Table 1: Method Selection Matrix for Aliphatic Amino Acids
| Feature | Elemental Analysis (CHN) | qNMR (Quantitative NMR) | HPLC-CAD / ELSD | LC-MS |
| Principle | Combustion (Absolute Quant) | Nuclear Spin (Molar Ratio) | Aerosol Charging / Scattering | Ionization (Mass/Charge) |
| Chromophore Required? | No | No | No | No |
| Detection of Water/Solvents | Yes (Indirectly via %H/C drift) | Yes (Distinct peaks) | No | No |
| Detection of Inorganics | Yes (via Ash/Residue) | No (Invisible) | No | No |
| Precision | Qualitative only | |||
| Sample Requirement | High (~2–5 mg, Destructive) | High (~10 mg, Non-destructive) | Low (<1 mg) | Low (<1 mg) |
| Primary Utility | Bulk Purity & Salt Detection | Absolute Potency & Org. Impurities | Trace Organic Impurities | Identity Confirmation |
Critical Insight: EA is the only method listed that effectively flags inorganic salt contamination (by failing %C/%H/%N proportionally) without requiring specific setup.
Decision Logic Workflow
The following diagram illustrates when to deploy EA versus qNMR or HPLC-CAD for this molecule.
Figure 1: Decision logic for validating non-chromophoric amino acids. EA provides bulk composition data complementary to qNMR's structural specificity.
Experimental Protocol: Self-Validating EA System
To achieve the required
Phase 1: Sample Preparation (The Failure Point)
Amino acids trap atmospheric water. A "Fail" in EA is often a failure of drying, not synthesis.
-
Drying: Place 50 mg of sample in a vacuum oven at 60°C for 24 hours over
or silica desiccant.-
Why? Removes surface moisture. Higher temps (>80°C) risk condensation reactions (peptide bond formation) in the solid state.
-
-
Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg into a tin capsule.
-
Tip: If the sample is fluffy/static, use a zero-static gun or tungsten oxide (
) powder as a combustion aid/weighting agent.
-
Phase 2: System Suitability (The "Trust" Step)
Before running the sample, validate the instrument state.
-
Blank Run: Run an empty tin capsule. Nitrogen background must be <0.02%.
-
K-Factor Determination: Run a standard (e.g., Acetanilide or Sulfanilamide) in triplicate.
-
Acceptance: RSD of K-factors must be <0.2%.
-
-
Check Standard: Run a standard with similar N-content (e.g., Methionine) as an unknown.
-
Pass Criteria: Measured values must be within
of theoretical.
-
Phase 3: Combustion Analysis
-
Combustion Temp: 980°C (ensure complete oxidation of the bulky aliphatic chain).
-
Reduction Temp: 650°C.
-
Carrier Gas: Helium (or Argon if He is unavailable, though He is preferred for thermal conductivity detection).
Data Interpretation & Calculations
Theoretical Calculation
Molecule: 2-Amino-6,6-dimethylheptanoic acid
Formula:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
Acceptance Criteria
Per J. Org.[3] Chem. and standard industry guidelines, the "Found" value must be within
Scenario Analysis (Troubleshooting)
| Scenario | %C Found | %H Found | %N Found | Diagnosis | Action |
| Ideal | 62.30 | 11.01 | 8.05 | Pass. High purity. | Release batch. |
| Hydrate | 59.20 ( | 11.20 ( | 7.65 ( | Fail. Water trapped (~0.5 eq | Re-dry sample 24h @ 60°C. Recalculate for hemihydrate. |
| Salt (NaCl) | 56.15 ( | 9.95 ( | 7.27 ( | Fail. 10% Inorganic contamination. | Perform Ash Test. Desalt via ion-exchange resin. |
| Solvent (DCM) | 61.50 ( | 10.80 ( | 7.90 ( | Fail. Residual solvent. | Check 1H NMR for solvent peaks. Dry under high vacuum. |
The "Ash Test" Addendum
Since EA only measures C, H, and N, a sample contaminated with 5% NaCl will simply show lower percentages for all elements. To confirm this:
-
Weigh 10 mg of sample into a tared platinum or ceramic crucible.
-
Heat to 600°C in a muffle furnace for 2 hours.
-
Weigh residue.
-
Result: Residue > 0.1% indicates inorganic salt contamination (Sodium/Potassium).
-
Workflow Visualization
The following diagram details the execution flow, emphasizing the critical "Stop/Go" decision points that prevent false data.
Figure 2: Operational workflow for EA validation. Note the feedback loops for wet or contaminated samples.
Conclusion
For 2-Amino-6,6-dimethylheptanoic acid , Elemental Analysis is not merely a "check-box" activity; it is the primary defense against inorganic contamination and hydration errors that qNMR and LC-MS often miss.
Final Recommendation: Use a dual-validation approach .
-
qNMR (Internal Standard): To determine absolute organic purity and identify specific organic impurities.
-
Elemental Analysis (CHN): To confirm total composition, absence of inorganic salts, and stoichiometry.
Data is considered valid only when the EA results fall within
References
-
Journal of Organic Chemistry. (2025).[3] Author Guidelines for Compound Characterization: Elemental Analysis. American Chemical Society.[4] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Kuveke, R. E. H., et al. (2022).[5] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]
-
PubChem. (2025).[6] Compound Summary: 5-Amino-6,6-dimethylheptanoic acid (Structure & Properties). National Library of Medicine. [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher-resources.acs.org [researcher-resources.acs.org]
- 4. reddit.com [reddit.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational & Disposal Guide: 2-Amino-6,6-dimethylheptanoic Acid
Mechanistic Context & Environmental Impact
The incorporation of non-natural amino acids into peptide-based drugs is a cornerstone of modern therapeutics. By expanding the available chemical space, researchers can precisely tailor a drug's half-life, binding affinity, and structural stability[1]. 2-Amino-6,6-dimethylheptanoic acid (CAS: 142886-11-1) is a prime example of this engineering.
However, the very features that make this compound therapeutically valuable—specifically the sterically hindered, highly lipophilic 6,6-dimethyl terminal group—create significant logistical and environmental challenges. In biological and environmental systems, standard proteases and soil microbes cannot readily metabolize this bulky, neo-pentyl-like moiety[2].
The Causality of Disposal Restrictions: While some canonical amino acid solutions (typically <10% by weight) may be permitted for sanitary sewer disposal under specific institutional wastewater permits[3], non-natural variants like 2-Amino-6,6-dimethylheptanoic acid are recalcitrant to biodegradation. If discharged down the drain, they persist as environmental contaminants. Therefore, standard operating procedures mandate that all contents and containers associated with this compound be disposed of exclusively through an approved hazardous waste disposal plant[4].
Quantitative Data & Waste Classification
To ensure proper handling and Environmental Health and Safety (EHS) compliance, all laboratory personnel must classify waste streams based on the compound's physico-chemical properties.
Table 1: Physico-Chemical Properties & Disposal Causality
| Parameter | Specification / Value | Operational Causality & Handling Impact |
| CAS Number | 142886-11-1 | Required for accurate EHS waste logging and manifest generation. |
| Molecular Weight | 173.26 g/mol | High lipophilicity requires organic solvents (e.g., ACN, MeOH) for dissolution, dictating solvent waste routing. |
| Biodegradability | Recalcitrant (Sterically hindered) | Strictly prohibits drain disposal ; prevents environmental accumulation. |
| Solid Waste | Non-hazardous organic solid | Must be routed to high-temperature chemical incineration. |
| Aqueous Waste pH | 5.5 - 9.5 (Target for storage) | Must be neutralized prior to storage to prevent degradation of polyethylene carboys[3]. |
Self-Validating Disposal Protocols
The following step-by-step methodologies provide a self-validating framework for the safe segregation and disposal of 2-Amino-6,6-dimethylheptanoic acid waste streams.
Protocol A: Solid Waste Management
Applies to: Unused powder, contaminated weigh boats, pipette tips, and disposable PPE.
-
Segregation: Collect all solid items that have come into contact with the compound in a dedicated, puncture-resistant solid hazardous waste container lined with a compatible poly-bag[5].
-
Causality Check: Do not mix this waste with biological hazards or sharps. Mixing waste streams complicates the incineration process and can trigger regulatory fines.
-
Labeling: Explicitly label the container as "Non-Natural Amino Acid Solid Waste - Pending Incineration".
-
Validation Step: The protocol is self-validating when the waste log matches the inventory depletion of the bulk chemical, ensuring 100% of the solid waste is accounted for before EHS pickup.
Protocol B: Liquid & Aqueous Waste Segregation
Applies to: HPLC effluent, synthesis wash streams, and glassware rinsates.
-
Solvent Compatibility Routing: Determine the primary solvent. Route organic-heavy streams (e.g., Acetonitrile/Methanol) to the Organic Solvent Waste carboy. Route water-heavy streams to the Aqueous Waste carboy.
-
Neutralization: If the waste stream contains Trifluoroacetic acid (TFA) or other modifiers from HPLC purification, slowly add 1M NaOH to the aqueous collection vessel.
-
Validation Step: Test the pH of the aqueous waste using a calibrated meter or universal indicator strip. The system achieves a self-validated safe state only when the pH stabilizes between 6.0 and 8.0 . This confirms the solution will not degrade the secondary containment vessel during its maximum 90-day storage limit[3].
-
EHS Transfer: Seal the carboy with a vented cap and submit a hazardous waste pickup request, ensuring the manifest explicitly lists "2-Amino-6,6-dimethylheptanoic acid" to inform the downstream incineration facility.
Protocol C: Spill Decontamination Workflow
Applies to: Accidental benchtop powder spills.
-
Containment: Restrict access. Do not dry sweep , as fine aliphatic amino acid powders can aerosolize and pose an inhalation risk.
-
Solvent Dampening: Cover the spill with paper towels dampened with a mild solvent (e.g., 70% Isopropanol) to dissolve and capture the lipophilic powder[5].
-
Collection: Carefully wipe inward from the edges of the spill. Place all contaminated towels into the solid hazardous waste bag.
-
Validation Step: Wash the affected surface with standard laboratory detergent, followed by a final ethanol wipe. Inspect the area under bright white light. The protocol is self-validating when the final wipe shows zero visual residue and no tactile tackiness, confirming the complete removal of the compound.
Waste Segregation Workflow
Workflow for the segregation and disposal of 2-Amino-6,6-dimethylheptanoic acid waste streams.
References
-
University of Hawaii System. "Hazardous Material Management Program". hawaii.edu. [Link][3]
-
Oeller, M., Sormanni, P. & Vendruscolo, M. "Sequence-based prediction of the solubility of peptides containing non-natural amino acids". BioRxiv. [Link][1]
-
ASM Journals. "A roadmap to understanding and anticipating microbial gene transfer in soil communities". Microbiology and Molecular Biology Reviews.[Link][2]
Sources
Personal protective equipment for handling 2-Amino-6,6-dimethylheptanoic acid
As a Senior Application Scientist, I approach the handling of unnatural amino acids (UAAs) like 2-Amino-6,6-dimethylheptanoic acid not merely as a routine logistical task, but as an exercise in risk mitigation and chemical precision. This compound is a highly specialized building block used extensively in peptidomimetic drug design and solid-phase peptide synthesis (SPPS)[1].
Because it features a bulky, lipophilic 6,6-dimethylheptyl tail, it exhibits unique physicochemical behaviors that dictate specific personal protective equipment (PPE) and handling protocols. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety and chemical integrity in your laboratory.
Part 1: Chemical Profile & Mechanistic Hazard Assessment
Before donning PPE, one must understand the causality behind the hazards. The lipophilic tail of 2-Amino-6,6-dimethylheptanoic acid significantly increases its membrane permeability compared to canonical aliphatic amino acids. While this is advantageous for drug bioavailability, it amplifies the risk of dermal absorption and localized irritation upon contact with the stratum corneum or mucous membranes.
Quantitative Chemical Profile
| Property | Value |
|---|---|
| Chemical Name | 2-Amino-6,6-dimethylheptanoic acid |
| CAS Number (Racemic) | 142886-11-1[2] |
| CAS Number (S-Isomer) | 142927-21-7[3] |
| Molecular Formula | C9H19NO2[3] |
| Molecular Weight | 173.25 g/mol [3] |
Hazard Causality Like many structurally related unnatural amino acids, this compound triggers standard GHS hazard warnings[4]:
-
H302 (Harmful if swallowed): The unnatural stereochemistry and lipophilicity can disrupt normal metabolic pathways if ingested.
-
H315 & H319 (Skin/Eye Irritation): The amphoteric nature of the zwitterion (amine and carboxylic acid) causes localized pH shifts when dissolved in the moisture of the eyes or sweat on the skin.
-
H335 (Respiratory Irritation): Fine powders can easily aerosolize. Inhalation deposits these lipophilic particles deep into the respiratory tract.
Part 2: Personal Protective Equipment (PPE) Matrix
To counter these specific mechanistic hazards, your PPE must act as a self-validating barrier system. Do not rely on single layers of protection when handling fine, biologically active powders[1][5].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥ 4 mil thickness) | Nitrile provides excellent resistance to the amino acid itself and the polar aprotic solvents (e.g., DMF, DCM) universally used in its solubilization during peptide synthesis[1]. |
| Eye Protection | Tightly fitting chemical splash goggles | Standard safety glasses leave gaps. Goggles prevent aerosolized lipophilic powder from dissolving in ocular moisture and causing pH shifts[5]. |
| Body Protection | Flame-resistant, fully buttoned lab coat | Prevents static-charged powder from adhering to street clothing and spreading outside the controlled laboratory environment[5]. |
| Respiratory | Chemical Fume Hood | Acts as the primary engineering control; captures aerosolized particulates before they reach the breathing zone[1]. |
Part 3: Operational Plan & Handling Workflow
The most critical moment of exposure occurs during weighing and transfer. Unnatural amino acid powders are notoriously prone to static cling. If you use a standard metal spatula without static mitigation, the powder will aerosolize, bypassing your engineering controls.
Step-by-Step Handling Methodology:
-
Fume Hood Verification: Verify the fume hood monitor reads between 80-100 feet per minute (fpm). This is a self-validating step; never open the chemical container if the flow alarm is triggered.
-
Static Mitigation: Wipe the exterior of the chemical container and the balance with an anti-static cloth. Use a static-dissipative polymeric spatula (not metal) for dispensing to prevent powder aerosolization.
-
Weighing: Weigh the 2-Amino-6,6-dimethylheptanoic acid directly into a pre-tared, sealable vial (e.g., a scintillation vial) rather than open weigh boats. This minimizes the exposed surface area.
-
Solubilization (Closed System): If preparing for SPPS, add your coupling solvent (e.g., DMF or DCM) directly to the vial inside the fume hood[1]. Cap the vial tightly and vortex. Never transport dry, unsealed powder across the lab.
Part 4: Spill Response & Waste Disposal Plan
Step-by-Step Spill Response:
-
Do not dry sweep. Dry sweeping mechanically aerosolizes the lipophilic powder into the breathing zone.
-
Cover the spill with damp absorbent pads (using water or a mild isopropanol solution) to suppress dust generation.
-
Wipe inward to prevent spreading the footprint of the spill.
-
Place all contaminated pads, gloves, and materials into a labeled hazardous waste bag.
Waste Segregation & Disposal: Unnatural amino acids and their solutions must never be disposed of down the drain.
-
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a solid hazardous waste container labeled "Biologically Active Organic Solids."
-
Liquid Waste: If the amino acid is dissolved in solvent, segregate the waste into "Halogenated" (if DCM is used) or "Non-Halogenated" (if DMF/NMP is used) organic waste carboys.
Part 5: Workflow Visualization
Workflow for the safe handling, solubilization, and disposal of 2-Amino-6,6-dimethylheptanoic acid.
References
Sources
- 1. Analyzing protein posttranslational modifications using enzyme-catalyzed expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-6,6-dimethylheptanoic acid | 142886-11-1 [sigmaaldrich.cn]
- 3. 142927-21-7|(S)-2-Amino-6,6-dimethylheptanoic acid|BLD Pharm [bldpharm.com]
- 4. 1279049-31-8|(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]
- 5. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
